Nickel formate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
nickel(2+);diformate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNKQREYVVATQ-UHFFFAOYSA-L | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890523 | |
| Record name | Formic acid, nickel(2+) salt (2:1) | |
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Molecular Weight |
148.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |
| Record name | NICKEL FORMATE | |
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| Record name | Nickel(II) formate | |
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Boiling Point |
Decomposes at 200-250 °C | |
| Record name | NICKEL FORMATE | |
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Solubility |
SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |
| Record name | NICKEL FORMATE | |
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Density |
2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |
| Record name | NICKEL FORMATE | |
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| Record name | NICKEL FORMATE | |
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CAS No. |
3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |
| Record name | NICKEL FORMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nickel formate | |
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| Record name | Nickel formate | |
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| Record name | Formic acid, nickel(2+) salt (2:1) | |
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| Record name | Nickel diformate | |
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| Record name | Formic acid, nickel salt | |
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| Record name | NICKEL FORMATE | |
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| Record name | NICKEL FORMATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of nickel formate (B1220265), with a primary focus on the dihydrate form (Ni(HCOO)₂·2H₂O). Nickel formate is a significant compound in various chemical processes, including the synthesis of catalytically active nickel nanoparticles.[1][2] A thorough understanding of its crystal structure is paramount for its application in materials science and catalysis.
Crystal Structure and Coordination Environment
Nickel(II) formate dihydrate crystallizes in the monoclinic crystal system with the space group P2₁/c.[3][4] The crystal structure consists of two distinct nickel(II) cations (Ni1 and Ni2), both situated on inversion centers and featuring a distorted octahedral coordination geometry.[4][5]
The coordination environment of the two nickel ions is as follows:
-
Ni1: Coordinated to six oxygen atoms from six different formate anions.[4][5]
-
Ni2: Coordinated to four oxygen atoms from two pairs of water molecules and two oxygen atoms from two formate anions.[4][5]
These formate anions act as bridging ligands, connecting the two types of Ni²⁺ cations to form a three-dimensional framework.[4][5] This framework is further stabilized by a network of medium-strength O-H···O hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate groups.[4][5]
Crystallographic Data
The crystallographic data for nickel(II) formate dihydrate has been refined using modern single-crystal X-ray diffraction techniques, providing precise lattice parameters and atomic coordinates.[5]
Table 1: Crystal Data and Structure Refinement for Nickel(II) Formate Dihydrate [4][5]
| Parameter | Value |
| Chemical Formula | [Ni(CHO₂)₂(H₂O)₂] |
| Formula Weight | 184.78 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5951 (1) |
| b (Å) | 7.0688 (5) |
| c (Å) | 9.2152 (2) |
| β (°) | 97.41 (1) |
| Volume (ų) | 554.95 (2) |
| Z | 4 |
| Density (calculated) | 2.228 Mg/m³ |
| Absorption Coefficient (mm⁻¹) | 3.48 |
| Temperature (K) | 293 |
Table 2: Selected Bond Lengths (Å) for Nickel(II) Formate Dihydrate [5]
| Bond | Length (Å) |
| Ni1—O1 | 2.063 (1) |
| Ni1—O2 | 2.083 (1) |
| Ni1—O3 | 2.091 (1) |
| Ni2—O4 | 2.052 (1) |
| Ni2—O5 | 2.089 (1) |
| Ni2—O6 | 2.099 (1) |
Experimental Protocols
Synthesis of Nickel(II) Formate Dihydrate Crystals
Several methods can be employed for the synthesis of nickel(II) formate dihydrate. A common and effective laboratory-scale preparation involves the reaction of a nickel(II) salt with formic acid.[1][6]
Method 1: From Nickel(II) Acetate [1]
-
Dissolve 500 mg of crystalline Ni(CH₃COO)₂·4H₂O in 2 mL of water in a test tube.
-
Heat the mixture in a water bath at 60-80 °C with stirring until a clear green solution is obtained.
-
Add 1 mL of 99% formic acid to the warm solution.
-
Cool the tube in an ice bath to induce crystallization.
-
Add 3 mL of 96% ethanol (B145695) with stirring to precipitate the product.
-
Filter the light green microcrystalline precipitate.
-
Wash the crystals with ethanol (3 x 2 mL) and then with diethyl ether (2 x 2 mL).
-
Dry the resulting Ni(HCOO)₂·2H₂O crystals in air.
Method 2: From Nickel(II) Carbonate or Hydroxide (B78521) [7][8]
-
Prepare a solution of nickel(II) formate by reacting nickel(II) carbonate or nickel(II) hydroxide with formic acid.
-
Evaporate the resulting solution to obtain green crystals of nickel(II) formate dihydrate.[8]
Crystals suitable for single-crystal X-ray diffraction can also be obtained by the slow evaporation of a saturated aqueous solution of this compound over several months.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of nickel(II) formate dihydrate is performed using single-crystal X-ray diffraction.
Instrumentation and Data Collection:
-
A suitable single crystal of nickel(II) formate dihydrate is selected and mounted on a diffractometer.
-
Data is collected using a modern CCD area detector with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
The data collection is typically performed at room temperature (e.g., 293 K).
-
A multi-scan absorption correction is applied to the collected data.[4]
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are located from difference Fourier maps and their positions are refined with appropriate constraints.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
References
- 1. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. Buy this compound | 3349-06-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. nickel(ii) formate dihydrate | 15694-70-9 [chemicalbook.com]
thermal decomposition of nickel formate dihydrate
An In-depth Technical Guide on the Thermal Decomposition of Nickel Formate (B1220265) Dihydrate
Introduction
Nickel formate dihydrate (Ni(HCOO)₂·2H₂O) is a significant precursor material in materials science and catalysis. Its thermal decomposition is a widely employed method for the synthesis of high-purity, finely divided nickel metal or nickel oxide nanoparticles.[1][2] These resulting nanomaterials are crucial in various applications, including hydrogenation catalysts, magnetic materials, and electrodes for multilayer ceramic capacitors. Understanding the mechanism, kinetics, and influencing factors of its decomposition is critical for controlling the properties of the final product, such as particle size, morphology, and crystalline phase.
This technical guide provides a comprehensive overview of the , consolidating data from various studies. It details the multi-step decomposition process under different atmospheric conditions, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes key pathways and workflows.
The Decomposition Pathway
The is not a single-step event but a sequential process that is highly dependent on the surrounding atmosphere. It generally proceeds in two distinct stages: an initial dehydration followed by the decomposition of the resulting anhydrous this compound.[3][4]
Stage I: Dehydration
The first stage involves the loss of the two water molecules of crystallization to form anhydrous this compound. This endothermic process typically occurs at relatively low temperatures.
Reaction: Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)
Studies show this dehydration step occurs upon heating to approximately 130–140°C.[2] Kinetic analyses of thermogravimetric data suggest that this dehydration step is best described by phase boundary models.[3]
Stage II: Decomposition of Anhydrous this compound
The second stage involves the breakdown of the anhydrous this compound. The final products of this stage are critically dependent on the atmosphere in which the decomposition is conducted.
-
In an Inert Atmosphere (Vacuum or Nitrogen): When heated in a vacuum or an inert gas flow, anhydrous this compound decomposes to form pure, metallic nickel powder.[2] This process is typically carried out at temperatures around 300°C.[2] The decomposition releases carbon dioxide, water, and hydrogen gas.[2] Reaction: Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g) + H₂O(g) (Note: Gaseous products can vary based on intermediate reactions).
-
In an Oxidizing Atmosphere (Air or Oxygen): In the presence of air or oxygen, the decomposition of the anhydrous salt yields nickel oxide (NiO).[3][5] This reaction occurs in a similar temperature range of 250-300°C.[6] Some studies have reported the formation of a mixture of metallic nickel and nickel oxide when the decomposition is carried out in air.[3] The kinetic mechanism for this step has been described by a branching nucleation model.[3][4] Reaction: Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + H₂O(g)
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for the .
Table 1: Thermal Decomposition Stages and Products
| Stage | Reactant | Atmosphere | Temperature Range (°C) | Solid Product(s) | Gaseous Products |
|---|---|---|---|---|---|
| I: Dehydration | Ni(HCOO)₂·2H₂O | Air, Vacuum | 130 - 140[2] | Anhydrous Ni(HCOO)₂ | H₂O[2] |
| II: Decomposition | Anhydrous Ni(HCOO)₂ | Vacuum | ~300[2] | Metallic Nickel (Ni)[1][2] | CO₂, H₂O, H₂[2] |
| II: Decomposition | Anhydrous Ni(HCOO)₂ | Air / Oxygen | 250 - 300+[3][6] | Nickel Oxide (NiO), or Ni + NiO mixture[3][5] | CO₂, H₂O[5] |
Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)
| Stage | Process | Theoretical Mass Loss (%) |
|---|---|---|
| I | Dehydration (Loss of 2H₂O) | 19.4% |
| II | Decomposition to Ni (from anhydrous) | 59.7% |
| II | Decomposition to NiO (from anhydrous) | 49.6% |
| Overall | Decomposition of Dihydrate to Ni | 67.5% |
| Overall | Decomposition of Dihydrate to NiO | 59.4% |
Note: Theoretical mass loss is calculated based on the molar masses of the compounds. Observed mass loss from experimental TGA curves generally aligns closely with these values.
Table 3: Kinetic Parameters
| Decomposition Stage | Atmosphere | Activation Energy (Ea) | Kinetic Model |
|---|---|---|---|
| Dehydration | Air | Not specified | Phase boundary models[3] |
| Decomposition | Air | Not specified | Branching nucleation model[3] |
| Decomposition | Oxygen | 150 ± 10 kJ mol⁻¹[5] | Not specified |
Experimental Protocols
The characterization of the involves several key analytical techniques.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
This is the most common technique for studying thermal decomposition.
-
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere and to detect exothermic or endothermic transitions.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound dihydrate is placed in a crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA/DTA furnace.
-
The furnace is purged with a desired gas (e.g., nitrogen for inert, air for oxidizing) at a specific flow rate.
-
The sample is heated at a constant linear rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., room temperature to 500 °C).
-
The instrument continuously records the sample's mass (TG curve) and the temperature difference between the sample and a reference (DTA curve). The data is then analyzed to determine decomposition temperatures and mass loss percentages.[3][4]
-
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid materials before, during, and after decomposition.
-
Methodology:
-
A powder sample of the material (the initial dihydrate, an intermediate quenched at a specific temperature, or the final product) is prepared.
-
The sample is exposed to a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline structure and is compared to reference patterns (e.g., from the JCPDS database) to identify the phases present.
-
Electron Microscopy (SEM and TEM)
-
Objective: To investigate the morphology, particle size, and microstructure of the initial reactant and the solid decomposition products.
-
Methodology:
-
Scanning Electron Microscopy (SEM): Provides information about the surface topography and morphology of the sample. A beam of electrons is scanned over the sample surface, and the resulting signals are used to generate an image. Studies have used SEM to show changes from the original crystals to aggregates of small cubes of NiO after decomposition.[3]
-
Transmission Electron Microscopy (TEM): Used for higher-resolution imaging of the particle size and shape, especially for the nanoscale products. A beam of electrons is transmitted through an ultrathin sample to form an image.
-
In Situ Spectroscopic Analysis
-
Objective: To study the chemical and structural transformations of the material in real-time as it is being heated.
-
Methodology: Techniques like Quick Scanning X-ray Absorption Fine Structure (QXAFS) can be applied during the pyrolytic decomposition to obtain spectra in seconds, allowing for the identification of transient intermediates, such as the nickel oxide intermediate formed during decomposition to nickel metal.[1]
Visualizations
Decomposition Pathway Diagram
Caption: Reaction pathway for the .
Experimental Workflow Diagram
Caption: General experimental workflow for studying thermal decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Kinetics of Thermal Decomposition of this compound Dihydrate in Air@@@كينتية التحلل الحراري لفورمات النيكل المائية في الهواء | Semantic Scholar [semanticscholar.org]
- 5. Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
Navigating the Challenges of Nickel Formate in Organic Media: A Technical Guide
An in-depth exploration of the solubility and reactivity of nickel formate (B1220265) in organic solvents, addressing the critical needs of researchers in catalysis, materials science, and chemical synthesis.
Executive Summary
Nickel formate, a key precursor for the synthesis of nickel-based catalysts and nanomaterials, presents a significant challenge to researchers due to its general insolubility in organic solvents. This technical guide addresses this challenge by providing a comprehensive overview of the available data on the solubility and behavior of this compound in various organic media. While quantitative solubility data is largely absent from the scientific literature, this document consolidates qualitative observations and detailed experimental protocols from materials synthesis to offer practical guidance for its use in non-aqueous systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of handling this versatile yet challenging compound.
Solubility of this compound: An Overview
This compound, typically encountered as the dihydrate (Ni(HCOO)₂·2H₂O), is a green crystalline solid.[1] While it exhibits moderate solubility in water, its solubility in organic solvents is extremely limited.[1][2] Most chemical literature and databases categorize this compound as "insoluble" in common organic solvents such as alcohols.[1]
Our comprehensive literature review confirms the conspicuous absence of quantitative solubility data (e.g., g/100 mL) for this compound in a broad range of organic solvents. However, its widespread use as a precursor in the synthesis of nickel nanoparticles and other advanced materials indicates that it can be effectively utilized in suspension or slurry in various organic media, particularly at elevated temperatures and in the presence of coordinating agents.
Data Presentation: Qualitative Solubility and Behavior in Organic Solvents
The following table summarizes the observed behavior of this compound in various organic solvents as inferred from experimental procedures in the literature.
| Organic Solvent | Qualitative Solubility/Behavior | Application Context |
| Alcohols (e.g., Ethanol (B145695), Methanol) | Insoluble | Generally not used as a solvent for this compound. |
| Benzyl (B1604629) Alcohol | Insoluble; used as a suspension | High-boiling solvent for the thermal decomposition of this compound to produce nickel nanoparticles.[3] |
| Oleylamine (B85491) | Insoluble; reactive dispersant | Acts as a solvent, reducing agent, and capping agent in the synthesis of nickel nanoparticles. |
| Ethylene Glycol | Insoluble; used in suspensions | Can be used as a high-boiling solvent for polyol synthesis of metal nanoparticles. |
| Dimethylformamide (DMF) | Sparingly soluble to insoluble | Used in the solvothermal synthesis of some metal-organic frameworks (MOFs).[4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble to insoluble | General polar aprotic solvent with limited data for this compound. |
Experimental Protocols for Utilization in Organic Media
The primary application of this compound in organic solvents is as a precursor for the synthesis of nickel nanoparticles through thermal decomposition. Below are detailed methodologies adapted from the scientific literature that illustrate how to effectively work with this compound in organic media despite its low solubility.
Protocol 1: Synthesis of Nickel Nanoparticles in Benzyl Alcohol
This protocol describes the thermal decomposition of this compound in a high-boiling alcohol to produce metallic nickel powder.[3]
Materials:
-
Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)
-
Benzyl alcohol
Procedure:
-
A suspension of this compound in benzyl alcohol is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to a specific temperature (e.g., 350°C) under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.
-
The this compound decomposes at this temperature to form finely divided nickel metal powder. The gaseous byproducts (CO₂, H₂, H₂O) are vented through the condenser.
-
After the reaction is complete (indicated by the cessation of gas evolution and a color change of the solid from green to black), the mixture is cooled to room temperature.
-
The nickel nanoparticles are then isolated by centrifugation or filtration, washed several times with a solvent like ethanol to remove residual benzyl alcohol and byproducts, and dried under vacuum.
Protocol 2: Synthesis of Nickel Nanoparticles using Oleylamine
This protocol details the use of oleylamine as a solvent, reducing agent, and capping agent for the synthesis of size-controlled nickel nanoparticles.
Materials:
-
Nickel(II) formate dihydrate
-
Oleylamine
-
1-Octadecene (as a non-coordinating solvent, optional)
Procedure:
-
This compound is mixed with oleylamine (and 1-octadecene, if used) in a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer.
-
The mixture is heated to a low temperature (e.g., 120°C) under vacuum for a period (e.g., 1 hour) to remove water and other low-boiling impurities.
-
The atmosphere is then switched to an inert gas (e.g., argon).
-
The temperature is raised to the desired reaction temperature (e.g., 220-280°C) and maintained for a specific duration (e.g., 1-2 hours) to allow for the decomposition of the this compound and the nucleation and growth of nickel nanoparticles.
-
After the reaction, the solution is cooled to room temperature.
-
The nickel nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.
-
The nanoparticles are washed multiple times with a mixture of a non-solvent and a dispersing solvent (e.g., ethanol and hexane) to remove excess oleylamine and byproducts.
-
The final product is dried under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of nickel nanoparticles from this compound in an organic medium.
Caption: Experimental workflow for the synthesis of nickel nanoparticles.
Conclusion
While this compound is generally considered insoluble in organic solvents, it serves as a valuable and widely used precursor for the synthesis of nickel-based materials in various organic media. The key to its successful application lies in understanding its behavior as a suspended solid that undergoes thermal decomposition at elevated temperatures. The experimental protocols provided in this guide offer a practical starting point for researchers aiming to leverage the properties of this compound in non-aqueous systems. Future research into the specific interactions between this compound and coordinating solvents at the molecular level could further enhance its utility and open new avenues for the controlled synthesis of advanced nickel-containing materials.
References
An In-depth Technical Guide to the Magnetic Properties of Nickel Formate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of nickel formate (B1220265) complexes, focusing on their synthesis, structural characteristics, and magnetic behavior. The information is compiled from various scientific sources to offer a detailed resource for professionals in research and development.
Introduction to Nickel Formate Complexes
This compound, Ni(HCOO)₂, is a coordination compound that has garnered significant interest due to its intriguing magnetic properties. The simplest hydrated form, this compound dihydrate (Ni(HCOO)₂·2H₂O), exhibits complex magnetic behavior arising from its unique crystal structure. The versatility of the formate ligand allows for the formation of various polynuclear and multidimensional structures, leading to a rich variety of magnetic phenomena, including antiferromagnetism, weak ferrimagnetism, and in some modified complexes, single-molecule magnet (SMM) behavior.
The magnetic properties of these complexes are highly dependent on the coordination environment of the Ni(II) ions and the bridging nature of the formate ligands, which mediate superexchange interactions between the metal centers. Understanding these magneto-structural correlations is crucial for the rational design of novel magnetic materials.
Magnetic Properties of this compound Dihydrate
This compound dihydrate, Ni(HCOO)₂·2H₂O, is the most extensively studied compound in this family. Its monoclinic crystal structure contains two non-equivalent Ni²⁺ sites, designated as A and B sites, which form two distinct magnetic subsystems.[1][2]
-
A-site Ni²⁺ ions are octahedrally coordinated to six oxygen atoms from six different formate anions.
-
B-site Ni²⁺ ions are octahedrally coordinated to four oxygen atoms from water molecules and two oxygen atoms from formate anions.[1][3]
This structural arrangement leads to a three-dimensional framework where formate anions bridge the two types of Ni²⁺ cations.[1][3]
The magnetic behavior of Ni(HCOO)₂·2H₂O is characterized by a transition to a magnetically ordered state at a Néel temperature (TN) of approximately 14.5 K to 15.5 K.[1][2] Below this temperature, the material exhibits weak ferrimagnetism. Heat capacity measurements suggest that the Ni ions in the A-layer are in an antiferromagnetic order, while the Ni ions in the B-layer remain paramagnetic even below TN.[1][2] However, magnetization data indicate a weak ferrimagnetic ordering of Ni ions in both A and B layers.[1][2] Proton NMR studies have helped to resolve this by suggesting a ferrimagnetic spin order with canting magnetic moments.[2] The magnetic moment of the B-ions (0.38 µB) is significantly smaller than that of the A-ions (2.38 µB).[2]
Quantitative Magnetic Data for this compound Complexes
The following table summarizes key magnetic parameters for selected this compound complexes reported in the literature.
| Compound | TN (K) | Magnetic Behavior | Magnetic Moment (µB) | Weiss Constant (θ) (K) | J (K) | Reference |
| Ni(HCOO)₂·2H₂O | 14.5 - 15.6 | Weak Ferrimagnetism | A-ions: 2.38, B-ions: 0.38 | - | - | [1][2] |
| [NH₄Cl]₂[Ni(HCOO)₂(NH₃)₂] | 25 | Antiferromagnetic | - | - | - | [4] |
| [Ni₂(O₂CH)₄(H₂O)(tmeda)₂] | - | Weak Antiferromagnetic | - | - | - | [5] |
| [Ni(hfac)₂(PyBTM)₂] | - | Ferromagnetic | - | - | 21.8 | [6] |
| [Na[Ni(HCOO)₃(H₂O)]]n | - | Antiferromagnetic | - | - | -94.9 | [7] |
| [K[Ni(HCOO)₃]]n | - | Antiferromagnetic | - | - | -94.9 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound complexes can be achieved through various methods, often involving the reaction of a nickel(II) salt with formic acid or a formate salt. The specific protocol can be tailored to obtain anhydrous or hydrated forms, as well as complexes with additional ligands.
Synthesis of this compound Dihydrate [Ni(HCOO)₂·2H₂O]
A common method for the preparation of this compound dihydrate involves the reaction of nickel(II) acetate (B1210297) or nickel(II) hydroxide (B78521) with formic acid.[8] Alternatively, it can be synthesized by the reaction of sodium formate with nickel(II) sulfate (B86663).[8]
Protocol:
-
Dissolve nickel(II) sulfate in deionized water.
-
Separately, dissolve sodium formate in deionized water.
-
Slowly add the sodium formate solution to the nickel(II) sulfate solution with constant stirring.
-
A green precipitate of this compound dihydrate will form.
-
Filter the precipitate, wash with deionized water, and dry in air.
Synthesis of [Ni₂(O₂CH)₄(H₂O)(tmeda)₂]
This binuclear complex can be synthesized by reacting this compound dihydrate with N,N,N',N'-tetramethylethylenediamine (tmeda) in methanol.[9]
Protocol:
-
Suspend [{Ni(O₂CH)₂}·2H₂O] in methanol.
-
Add tmeda to the suspension.
-
Stir the reaction mixture at a specific temperature for a defined period.
-
Filter the resulting solution.
-
Crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent or by vapor diffusion of an anti-solvent.[9]
Magnetic Measurements
The magnetic properties of this compound complexes are typically characterized using the following techniques:
-
SQUID (Superconducting Quantum Interference Device) Magnetometry: This is the primary technique for measuring the magnetic susceptibility of a material as a function of temperature and applied magnetic field. These measurements allow for the determination of ordering temperatures, magnetic moments, and the nature of magnetic interactions (ferromagnetic or antiferromagnetic).[5][6]
-
Electron Spin Resonance (ESR) Spectroscopy: ESR provides information about the electronic structure and the local magnetic environment of the Ni(II) ions. It can be used to determine g-factors and zero-field splitting parameters.[5]
-
Neutron Diffraction: This powerful technique is used to determine the magnetic structure of ordered materials. By analyzing the diffraction pattern of neutrons scattered from a crystal, the orientation of the magnetic moments on the individual atoms can be determined.[1][10]
Structural and Magnetic Relationships
The magnetic properties of this compound complexes are intrinsically linked to their crystal structures. The formate ligand can adopt various bridging modes, which dictate the geometry and distance between the Ni(II) centers, thereby influencing the strength and nature of the magnetic superexchange interactions.
The Two-Sublattice Model of Ni(HCOO)₂·2H₂O
The complex magnetic behavior of this compound dihydrate can be understood in terms of a two-sublattice model, arising from the two crystallographically distinct Ni(II) sites.
Caption: Two-sublattice magnetic model in Ni(HCOO)₂·2H₂O.
Experimental Workflow for Characterization
The comprehensive characterization of the magnetic properties of a newly synthesized this compound complex typically follows a standardized workflow.
Caption: Experimental workflow for magnetic characterization.
Single-Molecule Magnet Behavior
While simple this compound complexes typically exhibit long-range magnetic ordering, modification of their structures with bulky organic ligands can lead to the formation of discrete polynuclear clusters that may exhibit single-molecule magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets and display slow magnetic relaxation and magnetic hysteresis.[11][12] The key to achieving SMM behavior is to introduce significant magnetic anisotropy (zero-field splitting) and to isolate the magnetic cores to prevent intermolecular interactions from leading to long-range ordering. Research in this area focuses on designing and synthesizing novel this compound-based clusters with tailored magnetic properties for potential applications in high-density information storage and quantum computing.[11][13]
Conclusion
This compound complexes represent a fascinating class of magnetic materials with diverse and tunable properties. The foundational compound, this compound dihydrate, serves as a key example of how subtle structural features can lead to complex magnetic phenomena. By modifying the coordination sphere of the nickel ions with various ligands, researchers can tune the dimensionality and magnetic interactions within these systems, paving the way for the design of new materials with specific magnetic functionalities, including the potential for single-molecule magnets. This guide provides a solid foundation for professionals seeking to understand and exploit the rich magnetic behavior of this compound complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aip.org [aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. NiII formate complexes with bi- and tridentate nitrogen-donor ligands: synthesis, characterization, and magnetic and thermal properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seeking the single molecule magnet: Investigating magnetic characteristics of low coordinate transition metal compounds [morressier.com]
- 12. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 13. christou.chem.ufl.edu [christou.chem.ufl.edu]
Nickel Formate as a Precursor for Nanomaterials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of nickel formate (B1220265) as a precursor in the synthesis of various nickel-based nanomaterials. Nickel formate offers a versatile and effective starting material for producing nanoparticles with controlled size and morphology, which are crucial for applications in catalysis, electronics, and biomedical fields. This document details the synthesis protocols, decomposition mechanisms, and characterization of nanomaterials derived from this precursor.
Introduction to this compound as a Nanomaterial Precursor
This compound, with the chemical formula Ni(HCOO)₂, is the nickel salt of formic acid. It is typically available as a green, crystalline dihydrate (Ni(HCOO)₂·2H₂O). Its utility as a precursor stems from its relatively low decomposition temperature, which allows for the formation of nickel-based nanomaterials without the need for harsh reducing agents. The thermal decomposition of this compound can be tailored to produce metallic nickel, nickel oxide, or serve as a nickel source for more complex nanostructures like nickel sulfides and ferrites.
Properties of this compound Dihydrate
A thorough understanding of the physicochemical properties of the precursor is essential for designing and controlling the synthesis of nanomaterials.
| Property | Value |
| Chemical Formula | Ni(HCOO)₂·2H₂O |
| Molar Mass | 184.77 g/mol |
| Appearance | Green powder/solid |
| Density | 2.15 g/cm³ |
| Melting Point | 130-140 °C (decomposes) |
| Solubility in Water | Slightly soluble |
Thermal Decomposition of this compound
The thermal decomposition of this compound dihydrate is a key process in the synthesis of nickel and nickel oxide nanoparticles. The decomposition pathway is generally a two-step process. In an inert atmosphere, the final product is metallic nickel, while in the presence of air, nickel oxide is formed.
The decomposition process begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous this compound. In an inert atmosphere, this decomposition yields metallic nickel, carbon dioxide, and hydrogen gas. When heated in air, the decomposition of the anhydrous salt leads to the formation of nickel oxide.
Synthesis of Nanomaterials Using this compound Precursor
This compound is a versatile precursor for a variety of nanomaterials. The following sections provide experimental protocols and quantitative data for the synthesis of nickel, nickel oxide, nickel sulfide (B99878), and nickel ferrite (B1171679) nanoparticles.
Nickel Nanoparticles
Microwave-assisted synthesis using a complex of this compound with long-chain amines is an effective method for producing monodisperse nickel nanoparticles. The formate ion acts as a reducing agent, and the long-chain amine functions as a capping agent to control particle size and prevent agglomeration.
-
Precursor Complex Formation: Mix this compound dihydrate with a long-chain amine (e.g., oleylamine, myristylamine, or laurylamine) in a suitable solvent like tetraethylene glycol.
-
Heating: Heat the mixture in a microwave reactor to the desired temperature (typically around 200-240°C). The long-chain amine lowers the decomposition temperature of the this compound.
-
Reaction: The formate ion reduces the Ni²⁺ ions to metallic nickel, decomposing into hydrogen and carbon dioxide in the process.
-
Purification: After the reaction is complete, cool the solution and wash the resulting nanoparticles with a solvent like ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Collection: Centrifuge the solution to collect the nickel nanoparticles.
| Capping Agent | Chain Length | Resulting Average Particle Size (nm) |
| Laurylamine | C12 | 106 |
| Myristylamine | C14 | 71 |
| Oleylamine | C18 | 43 |
Data sourced from studies on microwave-assisted synthesis.
Nickel Oxide (NiO) Nanoparticles
The synthesis of NiO nanoparticles from this compound can be achieved through thermal decomposition in the presence of air. The size and crystallinity of the resulting nanoparticles are dependent on the calcination temperature and duration.
-
Precursor Preparation: Place a known amount of this compound dihydrate powder in a ceramic crucible.
-
Calcination: Heat the crucible in a furnace open to the atmosphere. The temperature is ramped up to the desired calcination temperature (e.g., 300-500°C) and held for a specific duration (e.g., 2-4 hours).
-
Decomposition: The this compound dihydrate first dehydrates and then decomposes to form nickel oxide.
-
Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature. The resulting black powder is the NiO nanoparticles.
| Calcination Temperature (°C) | Average Crystallite Size (nm) |
| 300 | ~15 |
| 400 | ~25 |
| 500 | ~40 |
Note: Data is generalized from thermal decomposition studies of nickel precursors. Specific results may vary based on experimental conditions.
Nickel Sulfide (NiS) Nanoparticles
While less common, this compound can be used as the nickel source in the synthesis of nickel sulfide nanoparticles, typically through a hydrothermal or solvothermal method with a suitable sulfur source.
-
Precursor Solution: Dissolve this compound and a sulfur source (e.g., thiourea, sodium thiosulfate) in a solvent, often water or a polyol like ethylene (B1197577) glycol.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150-200°C) for a set duration (e.g., 12-24 hours).
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. The resulting precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain the NiS nanoparticles.
Nickel Ferrite (NiFe₂O₄) Nanoparticles
This compound can be employed as the nickel precursor in the synthesis of nickel ferrite nanoparticles through methods like co-precipitation or solution combustion.
-
Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of this compound and an iron salt (e.g., ferric chloride or ferric nitrate).
-
Precipitation: Add a precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, dropwise to the solution while stirring vigorously. This will cause the co-precipitation of nickel and iron hydroxides.
-
Aging and Washing: The resulting precipitate is typically aged for a period, then washed repeatedly with deionized water to remove any ionic impurities.
-
Drying and Calcination: Dry the precipitate and then calcine it at a high temperature (e.g., 600-800°C) to induce the formation of the crystalline nickel ferrite spinel structure.
Characterization of Nanomaterials
The synthesized nanomaterials are typically characterized using a variety of techniques to determine their size, morphology, crystal structure, and purity.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size. |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |
| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration of nanoparticles. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition behavior of the precursor. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of precursor decomposition. |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a range of nickel-based nanomaterials. Its thermal decomposition properties allow for the controlled formation of metallic nickel and nickel oxide nanoparticles. Furthermore, it can be readily integrated into various synthesis methodologies to produce more complex nanostructures such as nickel sulfides and ferrites. The ability to tune the size and morphology of the resulting nanomaterials by adjusting reaction parameters makes this compound an attractive choice for researchers and professionals in materials science and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of these advanced materials.
An In-depth Technical Guide to the Electronic Structure and Bonding in Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel formate (B1220265), with the chemical formula Ni(HCOO)₂, is a coordination compound that exists most commonly as a dihydrate, Ni(HCOO)₂·2H₂O. This green crystalline solid serves as a valuable precursor for the synthesis of nickel-based catalysts and materials. A thorough understanding of its electronic structure and bonding is paramount for controlling its properties and optimizing its applications. This guide provides a comprehensive overview of the synthesis, structural characteristics, spectroscopic properties, and theoretical electronic structure of nickel formate, with a focus on the dihydrate form.
Synthesis and Crystal Structure
This compound dihydrate can be synthesized through several methods, including the reaction of nickel(II) salts such as nickel(II) acetate (B1210297) or nickel(II) hydroxide (B78521) with formic acid.[1][2] Another common route is the metathetical reaction between a soluble nickel salt like nickel(II) sulfate (B86663) and sodium formate.[2] The anhydrous form can be obtained by carefully heating the dihydrate at 130–140 °C.[3]
The crystal structure of this compound dihydrate has been determined with high precision by single-crystal X-ray diffraction.[4] It crystallizes in the monoclinic space group P2₁/c.[1] The structure features two distinct nickel(II) centers, both in a distorted octahedral coordination environment.[4] One nickel ion is coordinated to six oxygen atoms from six different formate anions. The other nickel ion is coordinated to two oxygen atoms from two formate anions and four oxygen atoms from four water molecules.[4] The formate ions act as bridging ligands, connecting the nickel centers to form a three-dimensional network.[4] This network is further stabilized by hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate groups.[4]
Crystallographic Data for this compound Dihydrate
| Parameter | Value[4] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5806(4) |
| b (Å) | 7.0202(3) |
| c (Å) | 9.2257(4) |
| β (°) | 97.551(1) |
| Volume (ų) | 550.91(4) |
| Z | 4 |
Selected Bond Lengths and Angles for this compound Dihydrate
| Bond | Length (Å)[4] | Angle | Degree (°)[4] |
| Ni1-O1 | 2.0679(7) | O1-Ni1-O2 | 90.53(3) |
| Ni1-O2 | 2.0811(7) | O1-Ni1-O3 | 90.23(3) |
| Ni1-O3 | 2.0913(7) | O2-Ni1-O3 | 89.47(3) |
| Ni2-O4 | 2.0494(7) | O4-Ni2-O5 | 90.81(3) |
| Ni2-O5 | 2.0841(7) | O4-Ni2-O6 | 89.19(3) |
| Ni2-O6 | 2.0921(7) | O5-Ni2-O6 | 90.00(3) |
| C1-O1 | 1.258(1) | O1-C1-O2 | 125.6(1) |
| C1-O2 | 1.259(1) | ||
| C2-O3 | 1.255(1) | O3-C2-O4 | 125.8(1) |
| C2-O4 | 1.260(1) |
Experimental Protocols
Synthesis of this compound Dihydrate
A common laboratory-scale synthesis involves the reaction of nickel(II) acetate tetrahydrate with formic acid.
Procedure:
-
Dissolve nickel(II) acetate tetrahydrate in deionized water with gentle heating to form a clear green solution.
-
Add an excess of formic acid to the warm solution and stir.
-
Cool the mixture in an ice bath to precipitate the this compound dihydrate.
-
Collect the light green microcrystalline precipitate by filtration.
-
Wash the product with ethanol (B145695) and then diethyl ether.
-
Dry the product in air.
Experimental Workflow for Synthesis
Single-Crystal X-ray Diffraction (SC-XRD)
Detailed structural information is obtained through SC-XRD.
Methodology:
-
A suitable single crystal of this compound dihydrate is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD), collects diffraction data as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved and refined using specialized software to obtain atomic coordinates, bond lengths, and bond angles.[4][5][6][7]
SC-XRD Experimental Workflow
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a convenient technique for obtaining the infrared spectrum of solid this compound.
Methodology:
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the powdered this compound sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum is the absorbance of the sample.[8][9][10]
ATR-FTIR Experimental Workflow
Electronic Structure and Bonding
The electronic structure of this compound is primarily determined by the Ni(II) ion in an octahedral ligand field. The Ni(II) ion has a d⁸ electron configuration. In an octahedral field, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).
Vibrational Spectroscopy
The vibrational spectra (IR and Raman) of this compound dihydrate provide valuable insights into the bonding within the formate ligands and the coordination environment of the nickel ions. The key vibrational modes are associated with the formate ion (HCOO⁻) and the coordinated water molecules.
Vibrational Mode Assignments for this compound Dihydrate (Approximate Frequencies)
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
| ν(OH) | 3000-3500 | O-H stretching of coordinated water |
| ν(CH) | ~2850 | C-H stretching of the formate ion |
| νas(COO) | ~1600 | Asymmetric C-O stretching of the formate ion |
| δ(HOH) | ~1650 | H-O-H bending of coordinated water |
| νs(COO) | ~1350 | Symmetric C-O stretching of the formate ion |
| δ(CH) | ~1380 | C-H in-plane bending of the formate ion |
| δ(OCO) | ~770 | O-C-O bending of the formate ion |
| ρ(H₂O) | 500-800 | Rocking/wagging modes of coordinated water |
| ν(Ni-O) | < 500 | Nickel-oxygen stretching |
Note: These are approximate frequency ranges and can vary. The separation between the asymmetric and symmetric COO stretching frequencies (Δν) is often used to infer the coordination mode of the carboxylate group.
Electronic Spectroscopy
The electronic spectrum of nickel(II) in an octahedral environment is typically characterized by three spin-allowed d-d transitions. For the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which serves as a good model for the local environment in this compound dihydrate, these transitions are observed in the visible and near-infrared regions.[11]
Expected Electronic Transitions for Octahedral Ni(II)
| Transition | Energy |
| ³A₂g → ³T₂g | Lowest energy |
| ³A₂g → ³T₁g(F) | Intermediate energy |
| ³A₂g → ³T₁g(P) | Highest energy |
The exact energies of these transitions depend on the ligand field splitting parameter (10Dq) and the Racah parameter (B).[12]
Theoretical Insights
While specific high-level theoretical studies on the electronic structure of bulk this compound are limited in the publicly available literature, density functional theory (DFT) calculations on related systems provide valuable insights.[13][14] Such calculations can be used to optimize the geometry, predict vibrational frequencies, and generate molecular orbital diagrams to visualize the bonding interactions.
A molecular orbital approach would describe the bonding in terms of the interaction between the metal d-orbitals and the ligand orbitals. The primary interactions involve the oxygen lone pair orbitals of the formate and water ligands with the eg orbitals of the Ni(II) ion, forming σ bonds. Weaker π interactions may also occur between the metal t₂g orbitals and the π system of the formate ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 7. neutrons.ornl.gov [neutrons.ornl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ATR-FTIR spectroscopy: Significance and symbolism [wisdomlib.org]
- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 11. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preparation Methods of Anhydrous Nickel Formate (B1220265)
This technical guide provides a comprehensive overview of the primary methods for the preparation of anhydrous nickel formate. It is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and materials science. The document details various synthetic routes, including wet chemistry methods and thermal dehydration, with specific experimental protocols and quantitative data summarized for comparative analysis.
Introduction
This compound, with the chemical formula Ni(HCOO)₂, is a nickel salt of formic acid.[1] It is commonly found in its dihydrate form, Ni(HCOO)₂·2H₂O, which presents as a green, odorless crystalline solid.[1][2] The anhydrous form is of particular interest as a precursor for the production of finely divided nickel catalysts used in hydrogenation reactions.[1][2][3] The thermal decomposition of anhydrous this compound at elevated temperatures (180-300 °C) yields high-purity metallic nickel powder.[1][2][4] This guide focuses on the synthesis of the anhydrous compound itself.
The primary routes to obtaining anhydrous this compound involve either the synthesis of the dihydrate followed by dehydration or direct synthesis methods. The choice of method may depend on the desired purity, scale, and available starting materials.
Synthesis of this compound Dihydrate
The preparation of anhydrous this compound often begins with the synthesis of its dihydrate, which can then be dehydrated. Several methods exist for the preparation of this compound dihydrate.
Reaction of Nickel(II) Salts with Formates
A common and scalable method involves the reaction of a soluble nickel(II) salt, such as nickel sulfate (B86663), with a formate salt, such as sodium formate.[1][5]
A detailed procedure for this method is outlined in a patented process:[5]
-
Solution Preparation:
-
Dissolve 280 lbs of nickel sulfate in approximately 250 lbs of boiling water. Filter the solution.
-
Dissolve 160 lbs of commercial sodium formate in 150 lbs of boiling water. Neutralize the solution with formic acid (commercial strength) and filter.
-
-
Reaction and Precipitation:
-
Mix the two filtered solutions. Add water to adjust the specific gravity to about 22° Baumé.
-
Boil and concentrate the solution to a specific gravity of 37-38° Baumé. At this point, the majority of the this compound will precipitate out of the solution.
-
-
Filtration and Washing:
-
Filter the hot solution to separate the precipitated this compound. It is crucial to perform this filtration while the solution is hot to prevent the co-precipitation of sodium sulfate.[5]
-
Wash the collected this compound crystals with cold water until the washings are substantially free from sodium sulfate.
-
-
Drying:
-
Dry the product at 212-220°F (100-104°C). The resulting product is this compound dihydrate.
-
A yield of approximately 151 lbs (around 75% of the theoretical quantity) of high-grade this compound was reported using this method.[5]
Reaction of Nickel Compounds with Formic Acid
This compound can also be synthesized by reacting nickel(II) hydroxide (B78521) or nickel(II) acetate (B1210297) with formic acid.[1][3]
The reaction is a straightforward neutralization:[1]
Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O[1]
-
Reaction: Add nickel(II) hydroxide to a stoichiometric amount of formic acid in an aqueous solution.
-
Crystallization: Concentrate the resulting solution by heating to induce crystallization of this compound dihydrate upon cooling.
-
Isolation: Filter the crystals and wash with a small amount of cold water.
-
Drying: Dry the crystals at a moderate temperature (below 100°C) to obtain the dihydrate.
This method is noted to yield a purer product compared to metathetical reactions and involves a simpler workup due to the higher solubility of nickel acetate compared to the formate salt.[3]
-
Reaction: React an aqueous solution of nickel(II) acetate with formic acid.
-
Crystallization and Isolation: As this compound is less soluble, it will precipitate from the solution. The product can be isolated by filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry appropriately to yield this compound dihydrate.
Direct Reaction of Nickel Metal with Formic Acid
A less common but feasible method involves the direct reaction of finely-divided nickel metal with formic acid at elevated temperatures.[6]
-
Reaction Setup: Establish a reaction mixture of finely-divided nickel metal and aqueous formic acid.
-
Heating and Agitation: Heat the mixture to a temperature in the range of 90°C to 110°C with vigorous agitation to prevent the formation of a passivating layer on the nickel surface.[6]
-
Separation: After the reaction has proceeded for a sufficient time (e.g., four hours), stop the agitation, allow the remaining nickel to settle, and decant the suspension of this compound.[6]
-
Isolation: Filter the decanted liquid to collect the this compound product.
In a specific example, 10.5 parts by weight of nickel metal were dissolved, resulting in a product that was 99.9% this compound dihydrate.[6]
Preparation of Anhydrous this compound by Dehydration
The most direct method to obtain anhydrous this compound is by the careful thermal dehydration of this compound dihydrate.
-
Heating: Place this compound dihydrate (Ni(HCOO)₂·2H₂O) in a suitable vessel for heating, such as an oven or a tube furnace.
-
Temperature Control: Carefully heat the dihydrate to a temperature between 130°C and 140°C.[1][4] It is critical to maintain the temperature within this range to avoid decomposition of the formate, which begins at higher temperatures (around 180-200°C).[1][4]
-
Atmosphere: The dehydration can be performed in air or under an inert atmosphere. Heating in a vacuum can also facilitate the removal of water.
-
Monitoring: The process can be monitored by observing the change in color and by weight loss corresponding to the removal of two water molecules.
The reaction for the dehydration is as follows:
Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described preparation methods.
Table 1: Synthesis of this compound Dihydrate via Wet Chemistry
| Starting Materials | Reagents | Temperature | Key Conditions | Reported Yield | Purity | Reference |
| Nickel Sulfate, Sodium Formate | Formic Acid (for neutralization) | Boiling | Concentration to 37-38° Baumé, hot filtration | ~75% | High-grade | [5] |
| Nickel(II) Hydroxide | Formic Acid | Not specified | Neutralization reaction | Not specified | Not specified | [1] |
| Nickel(II) Acetate | Formic Acid | Not specified | Purer product, easier workup | Not specified | High | [3] |
| Nickel Metal | Formic Acid | 90-110°C | Vigorous agitation | 8.75% of batch dissolved | 99.9% | [6] |
Table 2: Preparation of Anhydrous this compound
| Starting Material | Method | Temperature | Decomposition Temp. | Key Conditions | Reference |
| This compound Dihydrate | Thermal Dehydration | 130-140°C | 180-200°C | Careful heating to avoid decomposition | [1][4] |
Visualization of Synthesis Pathways
The following diagrams illustrate the described synthesis pathways for this compound.
Caption: Synthesis routes to this compound dihydrate and anhydrous this compound.
Caption: General experimental workflow for this compound preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. primaryinfo.com [primaryinfo.com]
- 4. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 6. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
coordination chemistry of nickel formate
An In-depth Technical Guide to the Coordination Chemistry of Nickel Formate (B1220265)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel formate, the nickel(II) salt of formic acid, is a foundational compound in the study of coordination chemistry and materials science. Typically encountered as the pale green crystalline solid, nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, it serves as a versatile precursor for the synthesis of metallic nickel catalysts, coordination polymers, and metal-organic frameworks (MOFs)[1][2]. The simplicity of the formate ligand, the smallest carboxylate, allows for the formation of structurally diverse and magnetically interesting frameworks, making it a subject of significant academic and industrial research[3]. This guide provides a comprehensive technical overview of its synthesis, structural characteristics, physicochemical properties, and key applications, with a focus on the underlying coordination chemistry.
Synthesis of this compound Complexes
The synthesis of this compound is typically achieved through straightforward acid-base or metathesis reactions. Common methods include the reaction of nickel(II) salts like nickel acetate (B1210297), hydroxide, or carbonate with formic acid, or the double displacement reaction between an aqueous solution of a nickel salt (e.g., nickel sulfate) and a soluble formate salt (e.g., sodium formate)[2][4][5].
A prevalent laboratory-scale method involves the reaction of nickel(II) acetate with formic acid in an aqueous solution[4][6]. The higher solubility of the acetate precursor compared to the formate product facilitates an easy workup and isolation of pure this compound dihydrate[4].
Caption: General workflow for the synthesis of nickel(II) formate dihydrate.
Structural Chemistry and Coordination Modes
The is best exemplified by the well-characterized structure of its dihydrate, [Ni(HCOO)₂(H₂O)₂]n.
Crystal Structure of Nickel(II) Formate Dihydrate
Nickel(II) formate dihydrate crystallizes in the monoclinic P2₁/c space group, forming a complex three-dimensional coordination polymer[5][6][7]. A key feature of this structure is the presence of two crystallographically distinct nickel(II) cations, both residing on centers of inversion and exhibiting distorted octahedral coordination geometries[6][7].
-
Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different bridging formate ligands, creating a [NiO₆] core[7].
-
Ni2 Site: This second nickel ion is coordinated by four oxygen atoms from aqua (water) ligands and two oxygen atoms from two formate ligands, resulting in a [NiO₂(H₂O)₄] coordination sphere[7].
The formate anions act as bridging ligands, linking the two types of nickel centers into a robust 3D framework, which is further stabilized by a network of hydrogen bonds between the coordinated water molecules and formate oxygen atoms[6][7].
Caption: The two distinct octahedral coordination environments of Ni(II) ions.
Table 1: Crystallographic Data for Nickel(II) Formate Dihydrate
| Parameter | Value | Reference(s) |
|---|---|---|
| Chemical Formula | [Ni(HCOO)₂(H₂O)₂] | [7] |
| Formula Weight | 184.78 g/mol | [7] |
| Crystal System | Monoclinic | [2][7] |
| Space Group | P2₁/c | [5][7] |
| a (Å) | 8.5951 (1) | [8] |
| b (Å) | 7.0202 (3) | [5][7] |
| c (Å) | 9.2152 (2) | [8] |
| β (°) | 97.551 (1) | [5][7] |
| Volume (ų) | 551.92 (2) | [7] |
| Z | 4 | [7] |
| Calculated Density (Mg m⁻³) | 2.228 |[7] |
Table 2: Selected Interatomic Distances (Å) in Nickel(II) Formate Dihydrate
| Bond | Distance (Å) | Description | Reference(s) |
|---|---|---|---|
| Ni1–O | 2.05 - 2.08 | Coordinated to six formate oxygens | [5] |
| Ni2–O (formate) | ~2.07 | Coordinated to two formate oxygens | [5] |
| Ni2–O (water) | 2.03 - 2.06 | Coordinated to four water oxygens |[5] |
Coordination Modes of the Formate Ligand
The formate anion is a versatile bridging ligand capable of adopting several coordination modes. In nickel-formate frameworks, the most common are the anti-anti and syn-anti bridging modes, which are crucial in determining the dimensionality and magnetic properties of the resulting coordination polymer[3][9]. These bridging modes can link multiple metal centers, leading to the formation of 1D chains, 2D layers, or 3D frameworks[3][9].
Physicochemical Properties
Thermal Properties
The thermal decomposition of nickel(II) formate dihydrate is a well-studied, multi-step process. The specific products depend critically on the atmosphere under which the decomposition is performed[3][10].
-
Dehydration: In the first step, the two water molecules of hydration are lost. This typically occurs in the range of 130–140 °C to form anhydrous this compound, Ni(HCOO)₂[2].
-
Decomposition: The anhydrous salt subsequently decomposes at higher temperatures.
-
In an inert or reducing atmosphere (e.g., N₂, vacuum): Decomposition occurs around 200–300 °C to yield finely divided, highly pure metallic nickel powder along with gaseous byproducts like CO₂, H₂, and H₂O[1][2].
-
In an oxidizing atmosphere (e.g., air): The decomposition proceeds at a slightly higher temperature range (e.g., 240-280 °C) and results in the formation of nickel(II) oxide (NiO) as the final solid product[3][10].
-
Caption: Thermal decomposition pathways of Ni(HCOO)₂·2H₂O in different atmospheres.
Table 3: Thermal Decomposition Stages of Nickel(II) Formate Dihydrate
| Stage | Temperature Range (°C) | Atmosphere | Process | Final Solid Product | Reference(s) |
|---|---|---|---|---|---|
| 1 | 130 - 140 | Air / Inert | Dehydration | Ni(HCOO)₂ | [2] |
| 2a | 200 - 300 | Inert / Vacuum | Decomposition | Ni (metal) | [1][2] |
| 2b | 238 - 280 | Air | Decomposition & Oxidation | NiO |[3] |
Magnetic Properties
Nickel(II) formate and its coordination polymers often exhibit interesting magnetic properties, primarily dominated by antiferromagnetic interactions between adjacent Ni²⁺ centers[3][4]. The small size of the formate ligand allows for relatively short Ni-Ni distances within the crystal lattice, facilitating magnetic exchange coupling[3]. The nature and strength of this coupling are highly dependent on the specific bridging mode of the formate ligand and the resulting Ni-O-C-O-Ni pathway. In some complex frameworks, phenomena such as spin-canting and transitions from paramagnetic to antiferromagnetic states at low temperatures have been observed[9][11].
Spectroscopic Properties
Infrared (IR) spectroscopy is a key tool for characterizing this compound. The spectrum shows characteristic bands for the formate ligand and the water of hydration.
Table 4: Representative FTIR Vibrational Assignments for Nickel(II) Formate Dihydrate
| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |
|---|---|---|---|
| ~3400 (broad) | ν(O-H) | Stretching vibration of coordinated water molecules | [1] |
| ~2900 | ν(C-H) | C-H stretching of the formate ligand | [12] |
| ~1630 | δ(H-O-H) | Bending vibration of coordinated water molecules | [2] |
| ~1560 | νₐₛ(COO) | Asymmetric stretching of the carboxylate group | [9] |
| ~1400 | νₛ(COO) | Symmetric stretching of the carboxylate group | [7] |
| ~770 | δ(O-C-O) | O-C-O bending (scissoring) of the formate ligand | [7] |
| ~500-600 | ν(Ni-O) | Stretching vibrations of the nickel-oxygen bonds |[13] |
Applications
The primary application of this compound stems from its utility as a thermal decomposition precursor.
-
Catalyst Preparation: It is widely used for the production of finely divided, high-purity nickel metal powders, which are highly active catalysts for hydrogenation reactions, particularly in the food industry for oil and fat processing[1][2][14].
-
Advanced Catalysis: In modern organic synthesis, this compound is used for the in situ generation of active Ni(0) catalysts. This approach avoids the need to handle air-sensitive Ni(0) precatalysts and has been successfully applied to C-H functionalization and visible-light-driven carboxylation reactions[15][16].
-
Materials Science: this compound serves as a versatile building block in coordination chemistry for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with tailored porosity and magnetic properties[1].
Caption: In-situ generation of a Ni(0) catalyst from a formate precursor.
Experimental Protocols
Synthesis of Nickel(II) Formate Dihydrate via Acetate Route[6]
-
Dissolution: Dissolve 500 mg of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 2 mL of deionized water in a 15x100 mm test tube.
-
Heating: Gently heat the mixture in a water bath at 60-80 °C with stirring until a clear green solution is obtained (typically < 5 minutes).
-
Reaction: To the warm solution, add 1 mL of 99% formic acid.
-
Precipitation: Cool the test tube in an ice bath. Add 3 mL of 96% ethanol (B145695) while stirring to induce the precipitation of a light green microcrystalline solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the product sequentially with ethanol (3 x 2 mL) and diethyl ether (2 x 2 mL).
-
Drying: Dry the final product, Ni(HCOO)₂·2H₂O, in air. The typical yield is around 85%.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the Ni(HCOO)₂·2H₂O sample into an appropriate TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert conditions or dry air for oxidizing conditions) at a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program: Heat the sample from room temperature to a final temperature of ~600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TG curve to identify the distinct decomposition steps (dehydration and decomposition) and determine the residual mass percentage to confirm the final product (Ni or NiO).
Single-Crystal X-ray Diffraction (General Protocol)
-
Crystal Selection: Under a microscope, select a suitable single crystal of Ni(HCOO)₂·2H₂O with well-defined faces and no visible defects.
-
Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone oil.
-
Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters until convergence is reached. The final refined structure provides precise bond lengths, angles, and crystallographic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 6. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. scienceasia.org [scienceasia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel formate (B1220265), particularly in its dihydrate form (Ni(HCOO)₂·2H₂O), is a significant inorganic compound with diverse applications, notably as a precursor for catalysts and in the synthesis of nickel-based materials. This technical guide provides a comprehensive overview of the physical and chemical properties of nickel formate, detailing its structural characteristics, solubility, thermal behavior, and spectroscopic signatures. The information is presented to support research and development activities, offering detailed experimental protocols and clear visual representations of key processes to facilitate a deeper understanding of this versatile compound.
Physical Properties
This compound is a green crystalline solid, with its dihydrate being the most common form. The physical characteristics are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound and its Dihydrate
| Property | Value | Form |
| Molecular Formula | C₂H₂NiO₄ | Anhydrous |
| C₂H₂NiO₄·2H₂O | Dihydrate | |
| Molecular Weight | 148.73 g/mol | Anhydrous |
| 184.77 g/mol | Dihydrate | |
| Appearance | Green crystalline solid/powder | Dihydrate |
| Odor | Odorless | Dihydrate |
| Density | 2.154 g/cm³[1] | Dihydrate |
| Melting Point | 130-140 °C (loses water)[1] | Dihydrate |
| Decomposition Temperature | 180-200 °C | Anhydrous |
Solubility
This compound dihydrate is sparingly soluble in cold water and insoluble in most organic solvents. Its solubility in water increases with temperature. Quantitative solubility data is essential for its application in solution-based synthesis and crystallization processes.
Table 2: Solubility of Nickel(II) Formate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g of solvent) |
| 10 | 1.75[2] |
| 15 | 1.9[2] |
| 20 | 2.04[2] |
| 25 | 2.18[2] |
| 30 | 2.34[2] |
| 35 | 2.52[2] |
| 40 | 2.62[2] |
| 50 | 2.86[2] |
| 60 | 3.14[2] |
| 70 | 3.41[2] |
| 80 | 3.66[2] |
Crystal Structure
The dihydrate of this compound crystallizes in the monoclinic system. The nickel(II) ion is octahedrally coordinated, with the coordination environment involving oxygen atoms from both the formate ligands and water molecules. This structure is stabilized by a network of hydrogen bonds.
Table 3: Crystal Structure Data for this compound Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Coordination Geometry | Octahedral around Ni²⁺ |
Chemical Properties and Reactivity
Thermal Decomposition
The thermal decomposition of this compound is a critical property, particularly for its use in generating finely divided nickel metal for catalytic applications. The decomposition pathway is dependent on the atmosphere.
In an inert atmosphere or vacuum, the dihydrate first undergoes dehydration between 130-140 °C to form the anhydrous salt.[1] Upon further heating to around 180-200 °C, the anhydrous form decomposes to produce metallic nickel, carbon dioxide, carbon monoxide, water, methane, and hydrogen.
In the presence of oxygen, the decomposition of this compound yields nickel oxide and carbon dioxide.[3]
Spectroscopic Properties
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands. The broad band in the region of 3000-3400 cm⁻¹ is attributed to the O-H stretching vibrations of the water molecules of hydration. Strong absorption peaks related to the formate ligand, such as the asymmetric and symmetric stretching of the C=O bond, are also prominent.
UV-Visible Spectroscopy: In an aqueous solution, the color of this compound is due to the presence of the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺. This complex typically exhibits two main absorption peaks in the visible region, one around 400 nm and another in the red region of the spectrum, which is characteristic of d-d electronic transitions in the octahedral Ni(II) ion. The exact position and intensity of these peaks can be influenced by the solvent and the presence of other ligands.
Experimental Protocols
Synthesis of this compound Dihydrate
Several methods are available for the synthesis of this compound. Below are protocols for two common laboratory-scale preparations.
This method relies on the precipitation of the less soluble this compound from a solution containing nickel and formate ions.
Protocol:
-
Dissolve 28.0 g of nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in 25 mL of boiling water and filter the solution.
-
In a separate beaker, dissolve 16.0 g of sodium formate (NaCHO₂) in 15 mL of boiling water. If the commercial sodium formate contains sodium carbonate, neutralize the solution with formic acid before filtering.
-
Mix the two hot, filtered solutions and add water to bring the total volume to approximately 50 mL.
-
Boil and concentrate the solution. This compound will precipitate out.
-
Filter the hot solution to collect the this compound crystals. It is important to filter while hot to prevent co-precipitation of sodium sulfate.
-
Wash the crystals with cold water until the washings are substantially free of sulfate ions.
-
Dry the product at a temperature not exceeding 100 °C.
This is a direct neutralization reaction.
Protocol:
-
Prepare a slurry of nickel(II) hydroxide (B78521) (Ni(OH)₂) in water.
-
Slowly add formic acid (HCOOH) to the slurry with constant stirring. The nickel hydroxide will dissolve as it reacts to form this compound.
-
Continue adding formic acid until all the nickel hydroxide has reacted and the solution is clear.
-
Gently heat the solution to concentrate it.
-
Allow the solution to cool, which will induce the crystallization of this compound dihydrate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry or dry in a desiccator.
Thermal Decomposition for Nickel Nanoparticle Synthesis
This protocol describes the generation of nickel nanoparticles from this compound dihydrate.
Protocol:
-
Place a known quantity of this compound dihydrate in a quartz tube furnace.
-
Purge the furnace with an inert gas (e.g., argon or nitrogen) to remove any oxygen.
-
Heat the sample to 130-140 °C and hold for a period to ensure complete dehydration to anhydrous this compound.
-
Increase the temperature to the desired decomposition temperature (typically in the range of 200-300 °C) under a continuous inert gas flow.
-
Hold at the decomposition temperature for a sufficient time to ensure complete conversion to metallic nickel.
-
Cool the sample to room temperature under the inert gas flow to prevent re-oxidation of the nickel nanoparticles.
-
The resulting black powder is finely divided metallic nickel.
Conclusion
This compound is a compound of significant interest due to its well-defined physical and chemical properties. Its predictable thermal decomposition to form pure, finely divided nickel makes it an invaluable precursor in catalysis and materials science. The detailed information on its properties, synthesis, and reactivity provided in this guide serves as a foundational resource for researchers and professionals working with this compound, enabling its effective utilization in various scientific and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nickel(II) formate [chemister.ru]
- 3. Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Safety and Handling of Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for nickel formate (B1220265), a compound recognized for its catalytic properties and also for its significant health hazards. Adherence to stringent safety protocols is imperative when working with this substance to mitigate risks of exposure and environmental contamination.
Chemical and Physical Properties
Nickel formate, particularly as a dihydrate, is a green crystalline solid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₂H₂NiO₄ (anhydrous) | [2] |
| Ni(HCO₂)₂·2H₂O (dihydrate) | [3] | |
| Molecular Weight | 148.73 g/mol (anhydrous) | [2] |
| 184.77 g/mol (dihydrate) | [3] | |
| CAS Number | 3349-06-2 (anhydrous) | [2][4] |
| 15694-70-9 (dihydrate) | [4][5] | |
| Appearance | Green, odorless solid/powder | [1][6][7] |
| Melting Point | 130-140 °C (Dehydration of dihydrate) | [4][5] |
| 180-200 °C (Decomposition) | [4][8][9] | |
| Solubility | Soluble in water. | [1][4][7][8] |
| Insoluble in organic solvents. | [4] | |
| Specific Gravity | 2.15 g/cm³ | [2][6][7] |
| Vapor Pressure | < 1 mm Hg @ 25°C | [7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple health risks. It is crucial for all personnel to be aware of these hazards before handling the material.
| Hazard Classification | Description | Reference |
| Carcinogenicity | May cause cancer, particularly lung and nasal cancers upon inhalation. Handled as a carcinogen. | [7][10] |
| Respiratory Sensitizer | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7] |
| Skin Sensitizer | May cause an allergic skin reaction (contact dermatitis). | [11] |
| Eye Irritation | Causes serious eye irritation. | [7] |
| Skin Irritation | Causes skin irritation. | [7] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Occupational Exposure Limits
To minimize the risk of occupational exposure, several regulatory bodies have established exposure limits for nickel and its compounds.
| Organization | Limit Type | Value (as Ni) | Reference |
| OSHA (PEL) | TWA (8-hr) | 1 mg/m³ (for soluble inorganic compounds) | [12][13] |
| NIOSH (REL) | TWA (10-hr) | 0.015 mg/m³ | [12][14] |
| NIOSH (IDLH) | 10 mg/m³ | [10][12] | |
| ACGIH (TLV) | TWA (8-hr) | 0.1 mg/m³ (for soluble inorganic compounds, inhalable fraction) | [11][15] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TLV: Threshold Limit Value; TWA: Time-Weighted Average.
Safe Handling and Storage
Due to its hazardous nature, particularly its carcinogenicity and sensitizing properties, this compound must be handled with stringent precautions in a controlled laboratory setting.[16][17][18][19]
Engineering Controls
-
Ventilation: All work with this compound powder must be conducted in a designated area with adequate ventilation, such as a certified chemical fume hood or a powder containment enclosure (glove box), to minimize inhalation exposure.[7][20] The facility should be under negative pressure relative to adjacent areas.[17]
-
Containment: Use of ventilated balance enclosures is required for weighing.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear compatible, chemical-resistant gloves such as neoprene or nitrile rubber. Double-gloving is recommended for extended handling.[7]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[7]
-
Skin and Body Protection: A dedicated lab coat, buttoned completely, is required. For procedures with a high risk of contamination, disposable coveralls are recommended.[7]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-certified respirator with a dust and mist (teal cartridge) filter is necessary.[7]
General Hygiene and Housekeeping
-
Avoid dust formation during handling.[7]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Use wet cleaning methods or a HEPA-filtered vacuum for cleaning work surfaces. Dry sweeping is prohibited.
-
Contaminated clothing should be removed carefully and laundered by a professional service aware of the hazards.[7]
Storage
-
Store in a tightly closed, properly labeled container.[7]
-
Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as oxidizing agents.[7]
-
The storage area should be locked and accessible only to authorized personnel.[7]
Emergency Procedures
First Aid Measures
A clear workflow for responding to personnel exposure is critical. Immediate action can significantly reduce harm.
References
- 1. oecd.org [oecd.org]
- 2. eurofins.com.au [eurofins.com.au]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. policycommons.net [policycommons.net]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. flowsciences.com [flowsciences.com]
- 19. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 20. tmi.utexas.edu [tmi.utexas.edu]
Methodological & Application
Application Notes and Protocols: Nickel Formate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nickel formate (B1220265) as a versatile precursor for the preparation of active nickel catalysts. Detailed protocols for catalyst synthesis and its application in key organic transformations are presented, supported by quantitative data and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.
Introduction to Nickel Formate as a Catalyst Precursor
This compound (Ni(HCOO)₂) is a green, crystalline solid that serves as an effective and convenient precursor for the generation of finely divided, catalytically active nickel metal or nickel oxide.[1][2] Its primary advantage lies in its decomposition at relatively low temperatures to produce pyrophoric, high-surface-area nickel nanoparticles, which are highly active for a variety of catalytic transformations.[1][3] The thermal decomposition can be controlled to yield either metallic nickel under inert or reducing atmospheres, or nickel oxide in the presence of air.[3][4] This allows for the tailored synthesis of the desired active catalyst species.
The use of nickel catalysts is of significant interest in organic synthesis due to nickel's high catalytic activity, selectivity, and cost-effectiveness compared to precious metals.[5] Nickel catalysts are employed in a wide range of reactions, including hydrogenation, dehydrogenation, transfer hydrogenation, and cross-coupling reactions.[5][6][7]
Preparation of Active Nickel Catalysts from this compound
The active nickel catalyst is typically prepared by the thermal decomposition of this compound. The properties of the final catalyst are influenced by the decomposition conditions, such as temperature, heating rate, and the composition of the surrounding atmosphere.
Anhydrous Nickel Catalyst via Thermal Decomposition
This protocol describes the preparation of a highly active, finely-divided nickel catalyst by the dry thermal decomposition of this compound in an inert atmosphere.[3]
Experimental Protocol:
-
Place this compound dihydrate in a suitable reaction vessel equipped with a stirrer and an inlet/outlet for gas flow.
-
Heat the this compound dihydrate to 130-140 °C to form the anhydrous salt.[2]
-
Slowly heat the anhydrous this compound over a period of 5 to 20 hours to a final temperature of 250 to 350 °C under a slow flow of an inert gas such as nitrogen or argon.[3] A preferred temperature range is 300 to 310 °C.[3]
-
During the decomposition, the solid material should be gently stirred.
-
After the decomposition is complete (indicated by the cessation of gas evolution), cool the resulting finely-divided nickel catalyst to room temperature under the inert atmosphere.
-
The resulting pyrophoric nickel powder should be handled under an inert atmosphere to prevent oxidation.
Logical Relationship: Catalyst Preparation Workflow
Caption: Workflow for the preparation of active nickel catalyst from nickel salts.
Applications in Organic Synthesis
Nickel catalysts derived from this compound are highly effective in a variety of organic transformations.
Hydrogenation Reactions
Nickel-catalyzed hydrogenation is a fundamental process in organic synthesis. Catalysts derived from this compound are active for the hydrogenation of various functional groups.
Experimental Protocol:
A general procedure for the hydrogenation of olefins using a nickel catalyst precursor is as follows:[5]
-
In a glovebox, charge a pressure reactor with the olefin substrate (0.2 mmol) and the nickel catalyst precursor (1 mol%).
-
Add the solvent (e.g., 1,2-dimethoxyethane (B42094) (DME), 0.25 mL).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 18 hours).
-
After the reaction, carefully vent the hydrogen gas.
-
Analyze the reaction mixture by GC-FID to determine conversion and yield.
Quantitative Data for Olefin Hydrogenation
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Triphenylethylene | 1 | 5 | 25 | 15 | >99 | >99 |
| 1-Dodecene | 1 | 5 | 25 | 18 | >99 | >99 |
| (E)-Stilbene | 1 | 5 | 25 | 18 | >99 | >99 |
Data adapted from a study on a highly-reduced nickel(-II) catalyst precursor, demonstrating the general conditions applicable to nickel-catalyzed hydrogenations.[5]
Nickel catalysts can facilitate the hydrogenation of carbonates, which can be considered a CO₂ utilization strategy.[8]
Experimental Protocol:
-
In a high-pressure autoclave, place the nanoporous nickel catalyst, the carbonate substrate (e.g., NaHCO₃), and deionized water.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6 MPa).
-
Heat the mixture to the reaction temperature (e.g., 200 °C) with stirring.
-
After the reaction time (e.g., 2 hours), cool the autoclave to room temperature and carefully release the pressure.
-
Analyze the liquid phase by HPLC to determine the yield of formic acid.
Quantitative Data for Carbonate Hydrogenation
| Substrate | Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Formic Acid Yield (%) |
| NaHCO₃ | Nanoporous Ni | 6 | 200 | 2 | 86.6 |
| KHCO₃ | Nanoporous Ni | 6 | 200 | 2 | 92.1 |
Data sourced from a study on a nanoporous nickel catalyst for the selective hydrogenation of carbonates.[8]
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule instead. Formic acid and its salts are common hydrogen donors in nickel-catalyzed transfer hydrogenations.[9]
Experimental Workflow: Transfer Hydrogenation
Caption: General scheme for nickel-catalyzed transfer hydrogenation.
Experimental Protocol for Transfer Hydrogenation of Ketones:
-
To a reaction vessel, add the ketone substrate, a nickel(0) precursor (e.g., formed in situ from a Ni(II) salt and a reductant), a suitable ligand (e.g., a phosphine (B1218219) ligand), and the hydrogen donor (e.g., ethanol (B145695), which can also serve as the solvent).[10]
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the specified time.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and work up as necessary to isolate the alcohol product.
Quantitative Data for Transfer Hydrogenation of Ketones with Ethanol
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | [(dcype)Ni(COD)] | 120 | 24 | 99 |
| Benzophenone | [(dcype)Ni(COD)] | 120 | 24 | 98 |
| 2-Heptanone | [(dcype)Ni(COD)] | 120 | 24 | 95 |
Data from a study on nickel-catalyzed transfer hydrogenation of ketones using ethanol as the hydrogen donor.[10]
Dehydrogenation of Formic Acid
Nickel catalysts are effective for the dehydrogenation of formic acid, a promising reaction for chemical hydrogen storage.[1]
Experimental Protocol:
-
A reaction vessel is charged with the nickel catalyst.
-
The system is purged with an inert gas.
-
Formic acid is introduced into the reactor, which is maintained at the desired temperature.
-
The gaseous products (H₂ and CO₂) are passed through a trap to remove any unreacted formic acid and then collected and quantified.
Signaling Pathway: Formic Acid Dehydrogenation
Caption: Simplified pathway for formic acid dehydrogenation on a nickel catalyst.
C-S Cross-Coupling Reactions
Nickel catalysts facilitate the formation of carbon-sulfur bonds, which are important in pharmaceuticals and materials science.
Experimental Protocol:
-
In a glovebox, a reaction tube is charged with the nickel precursor (e.g., Ni(cod)₂), a ligand (e.g., DPEphos), the aryl triflate, the alkyl thiol, and a base (e.g., KOAc).[7]
-
A solvent (e.g., toluene) is added, and the tube is sealed.
-
The reaction mixture is stirred at the specified temperature for the given time.
-
After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the thioether product.
Quantitative Data for C-S Cross-Coupling
| Aryl Triflate | Alkyl Thiol | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1-Naphthyl triflate | 1-Adamantanethiol | DPEphos | KOAc | 80 | 16 | 95 |
| 2-Naphthyl triflate | 1-Adamantanethiol | DPEphos | KOAc | 80 | 16 | 92 |
| Phenyl triflate | Cyclohexanethiol | DPEphos | KOAc | 80 | 16 | 85 |
Data adapted from a study on nickel-catalyzed C-S cross-coupling of sterically hindered substrates.[7]
Catalyst Characterization
The activity and selectivity of the nickel catalyst are highly dependent on its physical and chemical properties.
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of this compound. The decomposition of this compound dihydrate in air typically shows two weight loss steps: the first corresponding to dehydration and the second to the decomposition of the anhydrous salt to form NiO.[4]
-
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst, confirming the formation of metallic nickel or nickel oxide after decomposition.
-
Spectroscopy (IR, XPS): Infrared spectroscopy of adsorbed probe molecules like carbon monoxide (CO) can provide information about the nature of the nickel surface sites.[11] X-ray photoelectron spectroscopy (XPS) can be used to determine the oxidation state of nickel on the catalyst surface.[12]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of active nickel catalysts. The straightforward preparation of these catalysts via thermal decomposition, combined with their high activity in a range of important organic transformations, makes them an attractive option for both academic research and industrial applications. The detailed protocols and data provided in these notes serve as a practical guide for the effective utilization of this compound-derived catalysts in the modern synthetic chemistry laboratory.
References
- 1. chimia.ch [chimia.ch]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Olefin Hydrogenation Enabled by a Highly‐Reduced Nickel(−II) Catalyst Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-catalyzed asymmetric transfer hydrogenation of olefins for the synthesis of α- and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nickel Formate in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel formate (B1220265) serves as a convenient and effective precursor for the in-situ generation of highly active, finely-divided nickel catalysts. These catalysts are particularly prominent in the hydrogenation of unsaturated organic compounds, with extensive applications in both industrial processes and laboratory-scale organic synthesis. The thermal decomposition of nickel formate yields pyrophoric, high-surface-area nickel nanoparticles, which are potent hydrogenation catalysts. This document provides detailed application notes and protocols for the use of this compound in various hydrogenation reactions.
Core Principle: In-Situ Catalyst Generation
The primary utility of this compound in hydrogenation lies in its thermal decomposition to form active nickel (Ni(0)) catalyst. When heated, this compound decomposes to produce nickel metal, carbon dioxide, water, and hydrogen gas. This process can be performed separately before the reaction or, more commonly, in the reaction vessel in the presence of the substrate, often suspended in a high-boiling solvent like oil.
Decomposition Pathway
The decomposition of this compound dihydrate proceeds as follows:
Ni(HCO₂)₂(H₂O)₂ → Ni + 2CO₂ + 2H₂O + H₂[1]
This in-situ generation ensures a highly active catalyst, as the freshly prepared nickel nanoparticles are not exposed to air, which would otherwise lead to oxidation and deactivation.[2]
Applications in Hydrogenation
The primary application of this compound-derived catalysts is in the hydrogenation of fats and oils.[3][4][5] This process is crucial for producing margarines, shortenings, and other saturated fat products from vegetable oils.[3][5] Additionally, these catalysts are used for the hydrogenation of fatty acids to produce stearic acid and other saturated fatty acids for various industrial applications, including cosmetics and soaps.[6][7]
Beyond the food industry, nickel catalysts derived from this compound are effective for the hydrogenation of various functional groups in organic synthesis. While noble metal catalysts are often used, nickel provides a cost-effective and efficient alternative for many transformations.[8]
Experimental Protocols
Protocol 1: Preparation of Activated Nickel Catalyst from this compound
This protocol describes the dry thermal decomposition of this compound to produce a finely-divided nickel catalyst.[2]
Materials:
-
This compound (or this compound dihydrate)
-
Inert gas (e.g., carbon dioxide, nitrogen, argon)
-
Tube furnace or a similar heating apparatus
-
Reaction vessel (e.g., quartz tube)
-
Stirring mechanism (optional, for larger scale)
Procedure:
-
Place the desired amount of this compound into the reaction vessel.
-
Purge the system with an inert gas for 15-20 minutes to remove any residual air.
-
Slowly heat the this compound under a continuous flow of the inert gas. The heating rate should be controlled, for instance, over a period of 5 to 20 hours.[2]
-
Maintain the final decomposition temperature between 250°C and 350°C. A preferred range is 300-310°C.[2]
-
During the decomposition, gaseous byproducts (CO₂, H₂O, H₂) will be evolved and carried away by the inert gas stream.
-
After the decomposition is complete (indicated by the cessation of gas evolution), cool the catalyst to room temperature under the inert atmosphere.
-
The resulting finely-divided nickel is pyrophoric and must be handled under an inert atmosphere or passivated carefully. For many applications, it is generated in-situ in the hydrogenation reactor.
Protocol 2: Hydrogenation of Unsaturated Oils
This protocol outlines a general procedure for the hydrogenation of vegetable oils using a nickel catalyst generated from this compound.[3][5]
Materials:
-
Unsaturated vegetable oil (e.g., soybean oil, canola oil)
-
This compound
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge the autoclave with the unsaturated oil and the desired amount of this compound (catalyst loading can range from 0.05% to 0.5% by weight of the oil).
-
Seal the autoclave and purge several times with nitrogen to remove air, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-10 bar).
-
Begin stirring and heat the mixture to the reaction temperature (e.g., 150-200°C). The thermal decomposition of this compound to the active catalyst will occur in-situ.
-
Monitor the reaction progress by measuring the iodine value (IV) of the oil, which indicates the degree of unsaturation.
-
Once the desired IV is reached, stop the heating and cool the reactor to below 100°C.
-
Vent the excess hydrogen and purge the reactor with nitrogen.
-
The catalyst can be removed by filtration.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for hydrogenation reactions using nickel catalysts derived from this compound.
| Substrate | Catalyst Loading (wt%) | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Product | Yield/Conversion | Reference |
| Maleic Anhydride | ~2% (as Ni) | 140 | 20.7 | - | Succinic Anhydride | - | [2] |
| Vegetable Oils | 0.05 - 0.2 | 195 - 200 | 2 - 2.5 | 12 | Saturated Fats | - | [9] |
| Fatty Acids | Varies | >200 | Low | - | Saturated Fatty Acids | High | [7] |
| Alkenes (Olefins) | 1.35 mol% (as Ni) | 80 | 10 | 20 | Alkanes | 91 - 99% | [10] |
Visualizing the Workflow and Concepts
Catalyst Preparation and Hydrogenation Workflow
Caption: General workflow for in-situ catalyst preparation and hydrogenation.
Logical Relationship of Catalyst Formation
Caption: Decomposition of this compound to active catalyst and byproducts.
Concluding Remarks
This compound is a versatile and economically viable precursor for generating highly active nickel catalysts for hydrogenation reactions. Its primary application remains in the large-scale hydrogenation of edible oils and fatty acids. However, the resulting catalysts show significant promise for a broader range of organic transformations. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their specific hydrogenation applications. Careful control over the catalyst preparation and reaction conditions is crucial for achieving high activity, selectivity, and reproducibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Catalytic Transfer Hydrogenation with an Aqueous Metal Salt & Phase Transfer Catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. milestonecatalyst.com [milestonecatalyst.com]
- 5. niir.org [niir.org]
- 6. 3.imimg.com [3.imimg.com]
- 7. Fatty acid hydrogenation - iQatalyst [iqatalyst.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Application Note: Preparation of Nickel Oxide Nanoparticles via Thermal Decomposition of Nickel Formate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel oxide (NiO), a p-type semiconductor with a wide bandgap (3.6–4.0 eV), has garnered significant attention for its diverse applications in catalysis, battery electrodes, gas sensors, electrochromic films, and biomedical fields.[1] The unique electronic, magnetic, and catalytic properties of NiO are highly dependent on its size, morphology, and surface area, making the synthesis of NiO nanoparticles (NPs) a key area of research.
Among various synthesis techniques, solid-state thermal decomposition is a straightforward and effective method for producing metal oxide nanoparticles.[2][3] This method offers good control over particle size, crystal structure, and purity.[4] Nickel formate (B1220265) dihydrate (Ni(HCOO)₂·2H₂O) serves as an excellent single-source precursor for this process. Its decomposition in an air atmosphere leads to the formation of pure NiO nanoparticles through a clean, two-step process involving dehydration followed by oxidative decomposition.[5]
This document provides a detailed protocol for the synthesis of NiO nanoparticles using nickel formate as a precursor, outlines characterization methods, and presents expected quantitative data.
Synthesis Protocol: Thermal Decomposition of this compound
The synthesis of NiO nanoparticles from this compound is achieved by a direct calcination (thermal decomposition in air) process. The precursor, this compound dihydrate, first loses its water molecules to become anhydrous. Upon further heating in the presence of oxygen, the anhydrous salt decomposes and oxidizes to form nickel oxide, releasing gaseous byproducts.[5]
The overall process for synthesizing and characterizing NiO nanoparticles is illustrated in the workflow diagram below.
Caption: Workflow for NiO NP synthesis and characterization.
-
Precursor: Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)
-
Equipment:
-
High-temperature muffle furnace with programmable controller
-
Ceramic crucibles (e.g., alumina)
-
Analytical balance
-
Spatula and standard laboratory glassware
-
Mortar and pestle (optional, for grinding the final product)
-
-
Preparation: Weigh 2.0 g of this compound dihydrate powder into a clean, dry ceramic crucible.
-
Furnace Placement: Place the crucible containing the precursor into the center of the muffle furnace at room temperature.
-
Calcination Program:
-
Set the furnace to ramp up the temperature from room temperature to the desired calcination temperature (e.g., 300°C, 400°C, or 500°C) at a heating rate of 10°C/min.
-
Hold the furnace at the target temperature for 2-4 hours to ensure complete decomposition.
-
The process should be conducted in a static air atmosphere.
-
-
Cooling: After the hold time, turn off the furnace and allow it to cool naturally to room temperature. Do not open the furnace door while the temperature is high to avoid thermal shock to the crucible and product.
-
Collection: Once cooled, carefully remove the crucible from the furnace. The resulting product should be a black powder, which is indicative of non-stoichiometric NiO. Collect the powder for storage and characterization. The green color of the precursor should be completely gone.
Mechanism of Decomposition
The thermal decomposition of this compound dihydrate in an air atmosphere is a two-stage process. The first stage is dehydration, followed by the oxidative decomposition of the anhydrous salt.
Caption: Thermal decomposition pathway of this compound to NiO.
Characterization and Data Presentation
The synthesized NiO nanoparticles should be characterized to determine their physicochemical properties. The calcination temperature is a critical parameter that influences particle size and surface area.[6]
-
X-Ray Diffraction (XRD): Used to confirm the formation of the face-centered cubic (FCC) crystal structure of NiO and to estimate the average crystallite size using the Scherrer equation.
-
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): Employed to visualize the particle morphology, size distribution, and extent of agglomeration.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of NiO by identifying the characteristic Ni-O bond vibrational modes, typically observed in the 400-600 cm⁻¹ range.[2]
-
Thermogravimetric Analysis (TGA): Performed on the precursor to study its decomposition profile and confirm the optimal temperature range for complete conversion to NiO.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: Used to measure the specific surface area of the nanoparticle powder.
The properties of the resulting NiO nanoparticles are highly dependent on the calcination temperature. Generally, as the temperature increases, the particle size grows, and the specific surface area decreases due to sintering. The following table summarizes typical data for NiO nanoparticles synthesized from a nickel precursor and calcined at different temperatures.[1]
Table 1: Effect of Calcination Temperature on NiO Nanoparticle Properties (Note: Data derived from a nickel acetate (B1210297) precursor system, but illustrates the general trend expected from thermal decomposition methods)[1]
| Calcination Temperature (°C) | Average Crystallite Size (nm) (from XRD)[1] | Average Particle Size (nm) (from BET)[1] | Specific Surface Area (m²/g)[1] |
| 300 | 10.1 | 15.0 | 60.14 |
| 400 | 17.0 | 33.1 | - |
| 500 | 24.6 | 57.4 | - |
| 600 | 33.6 | 90.5 | - |
Table 2: Typical Characterization Results for NiO Nanoparticles
| Characterization Technique | Parameter | Typical Result | Reference |
| XRD | Crystal Structure | Face-Centered Cubic (FCC) | [4] |
| Crystallite Size | 5 - 50 nm (temperature dependent) | [1] | |
| TEM/SEM | Morphology | Spherical or cubic, often agglomerated | [5] |
| FTIR | Ni-O Stretching Vibration | ~425 - 550 cm⁻¹ | [1][2] |
| UV-Vis Spectroscopy | Energy Band Gap (Eg) | 3.4 - 4.0 eV | [1] |
Applications
The synthesized NiO nanoparticles have a wide range of potential applications owing to their unique properties:
-
Catalysis: Used as catalysts in various chemical reactions.
-
Energy Storage: Serve as high-performance anode materials for lithium-ion batteries.[7]
-
Sensors: Employed in the fabrication of gas sensors.
-
Electrochromic Devices: Used in smart windows and other electrochromic coatings.
-
Biomedical Applications: Investigated for drug delivery and as antimicrobial agents.[8]
References
- 1. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method [ijsrd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of ferromagnetic nickel oxide nanoparticles from three different precursors: application in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Electrochemical Applications of Nickel Formate Derived Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and electrochemical applications of materials derived from nickel formate (B1220265). Detailed experimental protocols and quantitative performance data are presented to facilitate the reproduction and advancement of these technologies in various research and development settings.
Introduction to Nickel Formate as a Precursor
This compound, Ni(HCOO)₂, is a versatile precursor for the synthesis of a variety of nickel-based nanomaterials. Its decomposition characteristics allow for the formation of nickel oxides, sulfides, phosphides, and porous carbon composites with controlled morphologies and properties. These derived materials exhibit significant potential in a range of electrochemical applications, including energy storage (supercapacitors and batteries) and electrocatalysis (oxygen and hydrogen evolution reactions). The choice of this compound as a precursor can influence the resulting material's structure, surface area, and, consequently, its electrochemical performance.
Application in Energy Storage: Supercapacitors
This compound-derived materials, particularly nickel oxide (NiO) and porous carbons, are promising electrode materials for supercapacitors due to their high theoretical capacitance and tunable porous structures.
Nickel Oxide (NiO) Nanoparticles from this compound
Application Note: Nickel oxide nanoparticles synthesized from this compound dihydrate serve as efficient pseudocapacitive materials. The synthesis process involves a simple hydrothermal method followed by calcination, yielding NiO with a high specific capacitance.
Experimental Protocol: Hydrothermal Synthesis of NiO Nanoparticles
-
Precursor Solution Preparation: Dissolve a specific molar ratio of nickel acetate (B1210297) dihydrate and sodium hydroxide (B78521) (e.g., 1:3) in deionized water. While this example uses nickel acetate, a similar procedure can be adapted for this compound.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 150-200°C) for a designated time (e.g., 6-12 hours).
-
Product Collection and Washing: After cooling, collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the washed product in an oven at a low temperature (e.g., 60-80°C) overnight. Subsequently, calcine the dried powder in a furnace at a higher temperature (e.g., 300-400°C) for a few hours to obtain crystalline NiO nanoparticles.
Data Presentation: Electrochemical Performance of NiO-based Supercapacitors
| Precursor System | Synthesis Method | Electrolyte | Specific Capacitance | Cycling Stability | Reference |
| This compound derived NiO/Ni3S2@graphite | Microwave-assisted | - | 768 F g⁻¹ at 1 A g⁻¹ | - | [1] |
| Nickel Acetate derived NiO | Hydrothermal | - | 1385.16 F/g at 5 mV/s | - | [2] |
| Nickel Nitrate derived NiO | Spray Pyrolysis | - | 31.83 Fg⁻¹ | - | [3] |
Logical Relationship: Synthesis to Performance
The following diagram illustrates the workflow from precursor selection to the final electrochemical performance of the NiO supercapacitor electrode.
References
Application Notes and Protocols: The Role of Nickel Formate in the Synthesis of Advanced Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of high-energy-density lithium-ion batteries is intrinsically linked to the advancement of cathode materials. High-nickel layered oxides, such as LiNiₓMnᵧCo₂O₂ (NMC) and LiNiₓCoᵧAl₂O₂ (NCA), are at the forefront of this research due to their high specific capacity. The synthesis of these materials is a critical step that dictates their electrochemical performance, and it typically involves methods like co-precipitation, hydrothermal synthesis, and sol-gel processes. While nickel sulfate (B86663) and nickel nitrate (B79036) are the conventional precursors, this document explores the potential application of nickel formate (B1220265) in these synthetic routes. Although not a mainstream precursor, its thermal decomposition characteristics suggest viability in solid-state synthesis, offering a potential alternative for producing nickel oxide intermediates. This document provides detailed protocols for established synthesis methods and proposes a hypothetical protocol for the integration of nickel formate.
Introduction
The performance of lithium-ion battery cathodes is highly dependent on their composition, crystal structure, and morphology. Nickel-rich cathodes offer high capacity but can suffer from poor thermal stability and cycle life. The synthesis method plays a crucial role in mitigating these issues by controlling particle size, morphology, and elemental distribution. The primary methods for synthesizing these materials are co-precipitation, hydrothermal synthesis, and sol-gel methods. Each of these methods has its own advantages and disadvantages in terms of scalability, cost, and control over the final product's properties.
While the use of this compound as a direct precursor in these methods is not widely documented, its decomposition to nickel oxide upon heating presents an interesting possibility for its use in solid-state synthesis routes. This could offer advantages in terms of handling and reduced sulfate or nitrate impurities in the final product.
Established Synthesis Protocols for High-Nickel Cathodes
The following sections detail the widely adopted protocols for synthesizing high-nickel cathode materials. These protocols primarily utilize common nickel salts like sulfates and nitrates.
Co-precipitation Method for NMC Cathode Precursor Synthesis
The co-precipitation method is a scalable and commercially adopted technique for producing homogeneous transition metal hydroxide (B78521) or carbonate precursors.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of metal salts. For example, to synthesize a Ni₀.₈Mn₀.₁Co₀.₁(OH)₂ precursor, dissolve stoichiometric amounts of NiSO₄·6H₂O, MnSO₄·H₂O, and CoSO₄·7H₂O in deionized water to achieve a total metal ion concentration of 1-2 M.
-
-
Reaction Setup:
-
Co-precipitation Process:
-
Simultaneously pump the metal salt solution, a precipitating agent (e.g., 2-4 M NaOH solution), and a chelating agent (e.g., 2-4 M NH₄OH solution) into the CSTR.
-
Maintain a constant pH in the reactor, typically between 10.5 and 11.5, by controlling the feed rate of the NaOH solution.[1]
-
The stirring speed is typically maintained at 800-1000 rpm to ensure homogeneity.
-
-
Aging and Washing:
-
Allow the resulting precipitate to age in the mother liquor for 12-24 hours with continuous stirring.
-
Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral to remove residual ions like Na⁺ and SO₄²⁻.
-
-
Drying:
-
Dry the washed precursor powder in a vacuum oven at 80-120°C for 12-24 hours to obtain the final transition metal hydroxide precursor.
-
-
Calcination:
-
Thoroughly mix the dried precursor with a stoichiometric amount of LiOH·H₂O.
-
Calcine the mixture in an oxygen atmosphere. A two-stage calcination is often employed: a pre-calcination step at 400-500°C for 4-6 hours, followed by a final calcination at 750-850°C for 12-15 hours.
-
Experimental Workflow for Co-precipitation Synthesis
Caption: Workflow for NMC cathode synthesis via co-precipitation.
Hydrothermal Method for NCA Cathode Synthesis
The hydrothermal method allows for the synthesis of crystalline materials directly from solution at elevated temperatures and pressures.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of nickel, cobalt, and aluminum salts (e.g., nitrates or acetates) in a solvent, which is typically a mixture of water and an organic solvent like ethanol (B145695) or ethylene (B1197577) glycol.
-
Add a mineralizer, such as LiOH or NaOH, to the solution to control the pH and facilitate crystallization.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180-220°C for 12-48 hours. The pressure inside the autoclave will increase due to the heating of the solvent.
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
-
Dry the washed powder in a vacuum oven at 80-100°C for 12 hours.
-
The as-synthesized powder may already be the desired lithiated oxide. If not, mix it with a lithium source (e.g., LiOH·H₂O or Li₂CO₃) and perform a calcination step similar to the one described in the co-precipitation method.
-
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for NCA cathode synthesis via the hydrothermal method.
Sol-Gel Method for High-Nickel Cathode Synthesis
The sol-gel method offers excellent mixing of precursors at the atomic level, leading to homogeneous products at lower calcination temperatures.
Experimental Protocol:
-
Sol Formation:
-
Dissolve stoichiometric amounts of metal precursors (e.g., nickel acetate, cobalt acetate, manganese acetate) in a suitable solvent, often water or an alcohol.
-
Add a chelating agent, such as citric acid or ethylene glycol, to the solution. The molar ratio of metal ions to the chelating agent is typically controlled to be around 1:1 to 1:2.
-
Stir the solution at 60-80°C until a clear, viscous sol is formed.
-
-
Gel Formation:
-
Continue heating the sol at a slightly higher temperature (80-100°C) to evaporate the solvent. As the solvent evaporates, the solution becomes more concentrated, and a transparent gel is formed.
-
-
Drying:
-
Dry the gel in an oven at 100-120°C for several hours to remove the remaining solvent. This results in a dried gel precursor.
-
-
Pre-calcination:
-
Grind the dried gel into a fine powder.
-
Pre-calcine the powder at 400-500°C in air for 2-4 hours to decompose the organic components.
-
-
Final Calcination:
-
Mix the pre-calcined powder with a stoichiometric amount of a lithium salt (Li₂CO₃ or LiOH·H₂O).
-
Perform the final calcination at 700-850°C in an oxygen or air atmosphere for 10-15 hours to obtain the final crystalline cathode material.
-
Experimental Workflow for Sol-Gel Synthesis
Caption: Workflow for high-nickel cathode synthesis via the sol-gel method.
Hypothetical Protocol: Solid-State Synthesis Using this compound
Based on the thermal decomposition properties of this compound, a solid-state synthesis route can be proposed. This method would leverage the in-situ formation of reactive nickel oxide.
Proposed Experimental Protocol:
-
Precursor Preparation:
-
Synthesize or procure this compound dihydrate (Ni(HCOO)₂·2H₂O).
-
Obtain other metal precursors in a form that decomposes to the respective oxides upon heating (e.g., manganese carbonate, cobalt carbonate, or aluminum hydroxide).
-
Procure a lithium source, such as Li₂CO₃ or LiOH·H₂O.
-
-
Mixing:
-
Thoroughly mix the this compound, other metal precursors, and the lithium source in the desired stoichiometric ratio. Ball milling for several hours is recommended to ensure homogeneous mixing of the solid powders.
-
-
Thermal Treatment:
-
Place the mixed powder in an alumina (B75360) crucible.
-
Heat the mixture in a tube furnace under a controlled atmosphere (air or oxygen).
-
A multi-step heating profile is proposed:
-
Step 1 (Dehydration and Decomposition): Heat to 250-300°C and hold for 2-4 hours. This step is intended to dehydrate the this compound and decompose it into fine, reactive nickel oxide particles.[2]
-
Step 2 (Solid-State Reaction): Increase the temperature to 750-850°C and hold for 10-15 hours to allow for the solid-state reaction between the in-situ formed nickel oxide, other metal oxides, and the lithium source to form the desired layered cathode material.
-
-
-
Cooling and Grinding:
-
Allow the furnace to cool down to room temperature naturally.
-
Gently grind the resulting powder to break up any agglomerates.
-
References
Application Note: Synthesis of Nickel Phosphide Nanoparticles via Thermal Decomposition
Introduction
Nickel phosphide (B1233454) (NiₓPᵧ) nanoparticles are gaining significant attention across various fields, including catalysis, energy storage, and electronics, owing to their unique properties.[1] Different phases of nickel phosphide, such as Ni₂P, Ni₁₂P₅, and Ni₅P₄, exhibit distinct catalytic activities and electronic characteristics.[1] The synthesis of phase-pure and monodisperse nickel phosphide nanoparticles is crucial for optimizing their performance in various applications.
This application note provides a detailed protocol for the synthesis of nickel phosphide nanoparticles. While the intended starting material was nickel formate, a survey of the current literature did not yield a direct and well-established protocol for its use in nickel phosphide synthesis. Therefore, this note details a robust and widely-used method employing the thermal decomposition of a nickel-oleylamine-phosphine complex, derived from nickel acetylacetonate (B107027), in an organic solvent. This approach allows for excellent control over the size and composition of the resulting nanoparticles by adjusting parameters such as reaction temperature and precursor concentrations.[1]
Principle of the Method
The synthesis is based on the thermal decomposition of a nickel precursor in the presence of a phosphorus source at high temperatures. In this protocol, nickel acetylacetonate (Ni(acac)₂) reacts with oleylamine (B85491) to form a Ni-oleylamine complex. This complex is then subjected to high temperatures in the presence of a phosphorus source, such as tributylphosphine (B147548) (TBP) or trioctylphosphine (B1581425) (TOP). At elevated temperatures (typically above 250°C), the carbon-phosphorus bonds in the phosphine (B1218219) source break, generating reactive phosphorus atoms that then react with the in-situ formed nickel nanoparticles to yield nickel phosphide.[1] The final phase of the nickel phosphide can be controlled by the reaction temperature and the ratio of nickel to phosphorus precursors.
Experimental Protocol
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Oleylamine
-
Dioctyl ether
-
Tributylphosphine (TBP)
-
Oleic acid
-
Argon gas (high purity)
-
Standard Schlenk line and glassware
-
Heating mantle with temperature controller
-
Magnetic stirrer
Procedure for the Synthesis of Ni₁₂P₅ Nanoparticles:
-
Preparation of Ni-oleylamine complex: In a three-neck flask, react 1.55 g of oleylamine with 0.257 g of Ni(acac)₂ at 100°C for 30 minutes under an inert argon atmosphere.[1]
-
Degassing: Inject 5 mL of dioctyl ether into the flask containing the Ni-oleylamine complex. Degas the solution for 1 hour at 100°C under vacuum.[1]
-
Phosphorus Source Injection: Under an argon atmosphere, inject 0.3 mL of tributylphosphine (TBP) into the nickel complex solution.[1]
-
Heating and Aging: Heat the solution to 280°C at a controlled rate of 2°C/min. Maintain the temperature at 280°C for 30 minutes.[1]
-
Cooling and Stabilization: After the aging period, rapidly cool the reaction mixture to 70°C. To stabilize the newly formed nanoparticles, inject 2 mL of oleic acid under argon flow.[1]
-
Purification: The resulting nickel phosphide nanoparticles can be purified by precipitation with a non-solvent like ethanol, followed by centrifugation and redispersion in a non-polar solvent like hexane (B92381) or toluene.
Characterization
The synthesized nickel phosphide nanoparticles are typically characterized using a suite of analytical techniques to determine their phase, size, morphology, and composition.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the nickel phosphide (e.g., Ni₂P, Ni₁₂P₅).
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the nanoparticles.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of different nickel phosphide phases and nickel nanoparticles using similar thermal decomposition methods. The control over the final product is primarily achieved by tuning the reaction temperature.
| Parameter | Ni Nanoparticles | Ni₁₂P₅ Nanoparticles |
| Precursors | Ni(acac)₂, Oleylamine, TBP, Dioctyl ether | Ni(acac)₂, Oleylamine, TBP, Dioctyl ether |
| Aging Temperature | 250 °C[1] | 280 °C[1] |
| Heating Rate | 2 °C/min[1] | 2 °C/min[1] |
| Aging Time | 30 min[1] | 30 min[1] |
| Particle Size (TEM) | ~9 nm[1] | Not specified |
| Crystalline Phase (XRD) | Nickel (fcc) | Ni₁₂P₅[1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of nickel phosphide nanoparticles.
Conclusion
The thermal decomposition method presented here is a reliable and reproducible protocol for the synthesis of nickel phosphide nanoparticles with controlled phase and size. By carefully controlling the reaction parameters, particularly the temperature, researchers can selectively synthesize different phases of nickel phosphide for various applications. This protocol serves as a foundational method for further exploration and optimization of nickel phosphide nanomaterials.
References
Application Notes and Protocols: Nickel Formate as a Reducing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nickel formate (B1220265), often in conjunction with a nickel catalyst such as Raney nickel, as a selective and efficient reducing agent in organic synthesis. The primary application highlighted is the reduction of nitro compounds to their corresponding amines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Catalytic transfer hydrogenation using nickel catalysts with formic acid or its salts as a hydrogen donor offers a safe, cost-effective, and highly selective alternative to traditional reduction methods that often employ hazardous reagents or require high-pressure hydrogenation apparatus. Nickel formate can be used directly or generated in situ from a nickel salt and formic acid. The system is particularly noted for its chemoselectivity in reducing nitro groups in the presence of other sensitive functionalities.
Key Applications: Selective Reduction of Nitro Compounds
The nickel-catalyzed reduction with formic acid is highly effective for the conversion of both aliphatic and aromatic nitro compounds to primary amines. This method is compatible with a wide range of functional groups that are often susceptible to reduction under other conditions.
Advantages of the Nickel/Formic Acid System:
-
High Chemoselectivity: Specifically reduces nitro groups while preserving halogens, carbonyls (aldehydes, ketones, esters), carboxylic acids, amides, nitriles, and other functional groups.[1][2]
-
Mild Reaction Conditions: The reductions are typically carried out at room temperature and atmospheric pressure.[1]
-
Rapid Reactions: Many reductions are completed within 10-30 minutes.[1]
-
High Yields: The desired amines are generally obtained in good to excellent yields.[1]
-
Safety and Convenience: Avoids the use of flammable hydrogen gas and high-pressure equipment.[1]
Quantitative Data Summary
The following table summarizes the reduction of various nitro compounds using Raney nickel and formic acid. The data highlights the efficiency and broad substrate scope of this reducing system.
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Nitromethane | Methylamine HCl | 5 | 45 |
| 2 | Nitroethane | Ethylamine HCl | 10 | 50 |
| 3 | 1-Nitropropane | n-Propylamine HCl | 10 | 55 |
| 4 | 1-Nitrobutane | n-Butylamine HCl | 8 | 60 |
| 5 | Nitrobenzene | Aniline (B41778) | 15 | 92 |
| 6 | 4-Nitrotoluene | p-Toluidine | 20 | 90 |
| 7 | 4-Nitroanisole | p-Anisidine | 15 | 95 |
| 8 | 4-Chloronitrobenzene | 4-Chloroaniline | 10 | 94 |
| 9 | 4-Nitrobenzaldehyde | 4-Aminobenzaldehyde | 25 | 85 |
| 10 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 20 | 90 |
| 11 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 30 | 88 |
Data sourced from a study on the selective reduction of nitro compounds using formic acid and Raney nickel.[1]
Experimental Protocols
General Protocol for the Reduction of Aromatic Nitro Compounds
This protocol provides a step-by-step procedure for the reduction of a generic aromatic nitro compound to its corresponding aniline using Raney nickel and formic acid.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Raney Nickel (slurry in water)
-
Methanol (B129727) (or other suitable solvent)
-
90% Formic Acid
-
Chloroform (B151607) or Diethyl Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Celite or other filter aid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aromatic nitro compound (e.g., 5 mmol).
-
Addition of Solvent and Catalyst: Add methanol (3 mL) to dissolve or suspend the nitro compound. Carefully add Raney nickel (0.2-0.3 g of the aqueous slurry) to the mixture.
-
Initiation of Reaction: While stirring the suspension at room temperature, add 90% formic acid (2.5 mL) dropwise. An exothermic reaction with gas evolution may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 10-30 minutes).
-
Work-up - Filtration: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Raney nickel catalyst. Wash the filter cake with additional methanol. Caution: Raney nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of appropriately.
-
Work-up - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. Dissolve the residue in chloroform or diethyl ether.
-
Work-up - Washing: Transfer the organic solution to a separatory funnel and wash with a saturated sodium chloride solution to remove any remaining formic acid or formate salts.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: The resulting amine can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Proposed Mechanism of Reduction
The reduction of a nitro group by formic acid catalyzed by nickel is believed to proceed via the decomposition of formic acid on the nickel surface to generate a nickel hydride species, which then acts as the reducing agent.
Caption: Proposed mechanism of nitro group reduction.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the selective reduction of a nitro compound using Raney nickel and formic acid.
Caption: General experimental workflow for nitro reduction.
Chemoselectivity of the Ni/HCOOH System
This diagram illustrates the selective reduction of a nitro group in the presence of various other functional groups that remain unaffected by the nickel/formic acid reducing system.
Caption: Chemoselectivity of the Ni/formic acid system.
References
Application Notes: Thin Film Deposition Using Nickel Formate Solutions
Introduction Solution-processed thin films from nickel formate (B1220265) precursors offer a versatile and cost-effective method for fabricating high-quality nickel oxide (NiOₓ) layers. NiOₓ is a p-type semiconductor with a wide bandgap, making it an excellent material for various optoelectronic applications.[1][2] The use of a nickel formate-based organometallic ink allows for the formation of conformal, high-performance thin films through simple spin-coating and thermal annealing processes.[3][4] A key advantage is the potential for lower processing temperatures compared to other precursors like nickel nitrate, which can require annealing up to 500°C.[3][4][5] Complexing this compound with ethylenediamine (B42938) can further reduce the required decomposition temperature, making the process compatible with flexible plastic substrates that cannot withstand prolonged heat above 150°C.[3][4]
Primary Application: Hole Transport Layers (HTLs) in Photovoltaics Nickel oxide thin films derived from this compound are particularly effective as hole transport layers (HTLs) in organic photovoltaic (OPV) devices.[6][7][8] An effective HTL requires high transmission at operational wavelengths and a work function that aligns well with the energy levels of the active donor polymer in the photovoltaic cell.[3] NiOₓ films produced by this method meet these requirements, forming charge-selective contacts that efficiently extract holes while blocking electrons.[4][7] The surface of these films is often a mixture of NiOₓ, Ni(OH)₂, and NiOOH, which can be further modified with treatments like O₂-plasma to optimize performance.[3][4]
Other Potential Applications Given its properties, NiOₓ is a material of fundamental interest and has been utilized in a range of energy-related technologies, including:
Quantitative Data Summary
The performance of NiOₓ thin films as HTLs in organic photovoltaic devices is highly dependent on the post-deposition annealing temperature. The table below summarizes the key performance metrics of a bulk-heterojunction (BHJ) solar cell using a NiOₓ HTL derived from a this compound-ethylenediamine precursor, annealed at different temperatures.
| Annealing Temperature (°C) | Short-Circuit Current (Jsc) (mA/cm²) | Notes |
| 150 | 1.7 | Low conversion of the precursor to NiOₓ, resulting in lower carrier extraction efficiency.[6][7] |
| 250 | 11.2 | Significant increase in Jsc, indicating more efficient precursor conversion to conductive NiOₓ.[6][7] |
| >250 | - | Leads to amorphous thin films with increased conductivity and higher surface oxygen content.[3][4] |
Detailed Experimental Protocols
This section provides detailed protocols for fabricating NiOₓ thin films using a this compound-based solution.
Protocol 1: Preparation of this compound-Ethylenediamine Ink
This protocol describes the formulation of the organometallic precursor ink.
-
Combine Components : In a suitable container, combine this compound (1 g) with ethylene (B1197577) glycol (10 ml).[4]
-
Add Complexing Agent : Add ethylenediamine (0.87 ml) to the mixture.[4]
-
Dissolution : Heat and shake the mixture multiple times until the this compound is fully dissolved. The resulting ink should be a deep purple color.[4]
-
Filtration : Allow the solution to cool to near ambient temperature and filter it through a 0.45 µm pore filter to remove any particulates.[4]
-
Working Solution : For spin coating, dilute the prepared ink in a 1:1 volume ratio with nanopure water.[4]
Protocol 2: Thin Film Deposition by Spin Coating
This protocol details the deposition of the precursor ink onto a substrate.
-
Substrate Preparation : Thoroughly clean the desired substrate (e.g., glass, ITO-coated glass, or silicon). An O₂-plasma cleaning step is recommended to ensure a hydrophilic and contaminant-free surface.[4]
-
Dispensing : Place the substrate on the spin coater chuck. Dispense a sufficient amount of the diluted ink (from Protocol 1, Step 5) to cover the substrate surface. Spin coating is a technique that can produce uniform thin films by balancing centripetal force and solvent evaporation.[9]
-
Spinning : Ramp up the spin coater to the desired speed (e.g., 3000-5000 rpm) and maintain for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on solution viscosity and spin speed.
-
Initial Drying : A brief drying step on a hotplate (e.g., 100°C for 1-2 minutes) can be performed to evaporate excess solvent before the final annealing.
Protocol 3: Post-Deposition Annealing and Treatment
This protocol describes the thermal conversion of the precursor film to nickel oxide.
-
Thermal Annealing : Place the coated substrates in a furnace or on a hotplate in an air atmosphere.
-
Temperature Ramp : Ramp the temperature to the target value, typically between 250°C and 350°C. The complete decomposition of this compound dihydrate to NiO in air occurs in the range of 240°C–280°C.[3]
-
Dwell Time : Hold at the target temperature for a sufficient duration (e.g., 30-60 minutes) to ensure complete conversion of the precursor to NiOₓ.
-
Cooling : Allow the films to cool down to room temperature.
-
(Optional) O₂-Plasma Treatment : For applications like HTLs, a post-annealing O₂-plasma treatment can further enhance device performance by increasing surface oxygen content and favorably modifying the work function.[3][4][6]
Diagrams
Caption: Workflow from precursor ink synthesis to final device fabrication.
Caption: Conversion of the precursor film to NiOₓ upon thermal annealing.
References
- 1. Review of nanostructured NiO thin film deposition using the spray pyrolysis technique [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. Nickel oxide interlayer films from this compound–ethylenediamine precursor: influence of annealing on thin film properties and photovoltaic device pe ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA01379H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nickel oxide interlayer films from this compound–ethylenediamine precursor: influence of annealing on thin film properties and photovoltaic device performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. "Nickel Oxide Interlayer Films from this compound–ethylenediamine Prec" by K. X. Steirer, R. E. Richards et al. [digitalcommons.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
Application Notes and Protocols: The Role of Nickel Formate in Supercapacitor Electrode Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of nickel formate (B1220265) as a precursor in the fabrication of high-performance supercapacitor electrodes. The following sections detail the synthesis of nickel-based nanomaterials from nickel formate, their electrochemical properties, and step-by-step experimental protocols.
Introduction: this compound as a Versatile Precursor
This compound (Ni(HCOO)₂) is a nickel salt of formic acid that serves as a valuable precursor in the synthesis of various nickel-based nanomaterials for energy storage applications.[1] Its primary role in supercapacitor electrode fabrication lies in its ability to be thermally decomposed to yield metallic nickel, nickel oxide (NiO), or nickel hydroxide (B78521) (Ni(OH)₂), depending on the synthesis conditions.[2] These resulting materials, particularly NiO and Ni(OH)₂, are promising pseudocapacitive materials due to their high theoretical specific capacitance, cost-effectiveness, and environmental friendliness.[3][4] The morphology and structure of the final nickel-based material, which significantly influence the electrode's performance, can be controlled through various synthesis techniques.[5]
Synthesis of Nickel-Based Electrode Materials from this compound
Several methods have been successfully employed to convert this compound into electrochemically active materials for supercapacitor electrodes. The choice of synthesis route dictates the resulting material's properties, such as surface area, pore size distribution, and crystalline structure, which in turn affect the supercapacitor's performance.
Hydrothermal Synthesis of Flower-like α-Ni(OH)₂ and NiO
A template-free hydrothermal method can be used to synthesize a flower-like precursor with coexisting this compound and α-Ni(OH)₂.[2] Subsequent thermal treatment of this precursor can yield either α-Ni(OH)₂ or NiO.[2] The α-phase of Ni(OH)₂ is generally considered to exhibit superior electrochemical properties compared to the β-phase.[2] The flower-like nanostructures provide short diffusion paths for both electrolyte ions and electrons, which is beneficial for rapid charge/discharge processes.[2]
Thermal Decomposition for Porous Carbon/Nickel Composites
This compound can be incorporated into polymer solutions, such as polyacrylonitrile (B21495) (PAN) and polyvinylpyrrolidone (B124986) (PVP), and electrospun to create composite nanofibers.[6] Subsequent stabilization and carbonization processes lead to the formation of porous carbon/nickel composite nanofibers.[6] The in-situ formation of nickel nanoparticles during carbonization can create a mesoporous structure with a larger specific surface area compared to pure carbon nanofibers.[6]
Electrochemical Performance of this compound-Derived Electrodes
The electrochemical performance of supercapacitor electrodes derived from this compound is highly dependent on the final material composition and morphology.
| Active Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| Flower-like α-Ni(OH)₂ | Hydrothermal | 810.4 | 1 | 89% after 1000 cycles | [2] |
| Flower-like NiO | Hydrothermal | Not specified, but exhibits excellent long cycling life | Not specified | 86% after 1000 cycles | [2] |
| Precursor (this compound/α-Ni(OH)₂) | Hydrothermal | 923 | 1 | ~50% after 600 cycles | [2] |
| Porous Carbon/Nickel Nanofibers | Electrospinning and Carbonization | 103.8 | Not specified, tested up to 5 F/g | 73.8% | [6] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Flower-like α-Ni(OH)₂
This protocol is adapted from a study on the in-situ preparation of flower-like α-Ni(OH)₂ from this compound.[2]
Materials:
-
This compound dihydrate (Ni(HCOO)₂·2H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized (DI) water
Procedure:
-
Dissolve a specific molar ratio of this compound dihydrate and urea in a mixture of DI water and ethanol.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at a specified temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it with DI water and ethanol several times, and dry it in a vacuum oven at 60 °C. This product is the flower-like precursor.
-
To obtain α-Ni(OH)₂, anneal the precursor at a specific temperature (e.g., 210 °C) in air for a set duration.
Protocol 2: Fabrication of Supercapacitor Electrode
Materials:
-
Synthesized active material (e.g., α-Ni(OH)₂)
-
Acetylene (B1199291) black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam (current collector)
Procedure:
-
Prepare a slurry by mixing the active material, acetylene black, and PVDF in an 80:10:10 weight ratio in NMP.
-
Stir the mixture overnight to ensure homogeneity.
-
Coat the slurry onto a piece of nickel foam (e.g., 1x1 cm²).
-
Dry the coated nickel foam in a vacuum oven at 80 °C for 12 hours.
-
Press the dried electrode under a pressure of 10 MPa.
Protocol 3: Electrochemical Measurements
Setup:
-
A three-electrode system consisting of the fabricated electrode as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
An aqueous solution of KOH (e.g., 2 M) as the electrolyte.
Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5-100 mV/s) within a potential window of 0 to 0.6 V (vs. SCE).
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 1-10 A/g) within the same potential window.
-
Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.
-
Cycling Stability: Perform repeated GCD cycles at a constant current density (e.g., 5 A/g) for a large number of cycles (e.g., 1000 cycles) to evaluate the long-term performance.
Visualized Workflows and Relationships
Caption: Experimental workflow for supercapacitor electrode fabrication.
Caption: Factors influencing electrochemical performance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High performance electrochemical capacitor materials focusing on nickel based materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Nickel Formate as a Catalyst for Carbon Nanotube Growth
Introduction
Nickel formate (B1220265) (Ni(HCOO)₂) serves as an effective and advantageous catalyst precursor for the synthesis of carbon nanotubes (CNTs) via chemical vapor deposition (CVD).[1][2] Its use offers a low-cost, solution-based approach for catalyst deposition, which is highly scalable and suitable for coating substrates with complex geometries.[1][2] This method avoids the more complex and costly calcination and reduction steps often required for other catalyst precursors.[1] The in-situ thermal decomposition of nickel formate yields finely dispersed nickel nanoparticles with a narrow size distribution, which are highly active for CNT growth.
Principle of Operation
The synthesis of CNTs using this compound is based on the thermal decomposition of the precursor to form metallic nickel nanoparticles. These nanoparticles then act as catalytic sites for the decomposition of a carbon-containing gas (e.g., acetylene (B1199291), methane (B114726), ethanol). Carbon atoms dissolve into the nickel nanoparticles, and upon saturation, precipitate out in the form of a graphitic cylinder, leading to the growth of a carbon nanotube. The diameter of the resulting CNTs is largely determined by the size of the nickel nanoparticle.
Key Advantages of this compound
-
Low-Cost and Readily Available: this compound is an inexpensive and commercially available chemical.
-
Solution-Based Deposition: It can be dissolved in suitable solvents to create a catalyst solution, allowing for simple deposition techniques like spin-coating, dip-coating, or printing.[1][2]
-
Simplified Process: The use of this compound can eliminate the need for separate calcination and reduction steps, streamlining the CNT synthesis process.[1]
-
Formation of Uniform Nanoparticles: Its decomposition leads to the formation of small, well-dispersed nickel nanoparticles, which is crucial for the growth of high-quality CNTs.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on CNT growth using nickel-based catalysts, including those derived from this compound.
| Parameter | Value | Catalyst System | Carbon Source | Growth Temperature (°C) | Reference |
| CNT Diameter | 30 - 40 nm | Finely dispersed Nickel | Castor Oil | 650 | [3] |
| CNT Diameter | ~1.0 nm (SWCNTs) | This compound on Silica (B1680970) | Methane | 860 | [1] |
| CNT Yield | ~1940 wt% (nanotube to nickel) | This compound on Silica | Methane | 860 | [1] |
| Optimal Growth Temperature | ~860 °C | This compound on Silica | Methane | 860 | [1] |
| Raman ID/IG Ratio | 0.416 | Nickel on Silica Gel | Methane | Not Specified | [4] |
| CNT Length | 100 - 1000 nm | Ferrocene (Fe catalyst) | Not Specified | 850-900 | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of CNTs using this compound as the catalyst precursor.
Protocol 1: Synthesis of Single-Walled Carbon Nanotubes (SWCNTs)
This protocol is adapted from a method for synthesizing high-purity SWCNTs.[1]
1. Catalyst Preparation:
-
Disperse this compound onto a fumed silica powder support. The exact weight ratio should be optimized for the specific setup, but a starting point is a ratio that results in a low nickel concentration (e.g., 1-5 wt% Ni relative to the support).
-
Thoroughly mix the this compound and silica powder to ensure a homogeneous distribution.
2. CVD Growth of SWCNTs:
-
Place the catalyst powder in a quartz boat and insert it into a tube furnace.
-
Heat the furnace to the optimal growth temperature of approximately 860 °C under an inert atmosphere (e.g., Argon).[1]
-
Once the temperature is stable, introduce a mixture of Argon and Methane (CH₄) gas (e.g., 1:1 by volume) into the furnace.[1] The this compound will decompose in-situ to form nickel nanoparticles.
-
Allow the reaction to proceed for a set duration (e.g., 15-60 minutes).
-
After the growth period, stop the flow of methane and cool the furnace down to room temperature under an inert gas flow.
3. Purification:
-
The as-produced material will contain CNTs, the silica support, and residual nickel catalyst.
-
To remove the silica support, the product can be washed with a hydrofluoric acid (HF) solution. (Caution: HF is extremely hazardous and requires specialized handling procedures and personal protective equipment).
-
To remove the nickel catalyst, the product can be treated with a strong acid, such as hydrochloric acid (HCl), for several hours.[3]
-
After acid treatment, wash the CNTs with deionized water until the pH is neutral, and then dry the purified CNTs.
Protocol 2: General Synthesis of Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol provides a general method for growing MWCNTs on a substrate.
1. Substrate Preparation and Catalyst Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., deionized water or ethanol). A typical concentration can range from 0.01 M to 0.1 M.
-
Clean the substrate (e.g., silicon wafer with a silica layer) using a standard cleaning procedure (e.g., piranha solution or sonication in acetone (B3395972) and isopropanol).
-
Deposit the this compound solution onto the substrate using a method such as spin-coating or dip-coating.
-
Dry the substrate to remove the solvent, leaving a thin film of this compound.
2. CVD Growth of MWCNTs:
-
Place the substrate in a CVD reactor.
-
Heat the reactor to a growth temperature in the range of 650-850 °C under an inert or reducing atmosphere (e.g., Argon, Nitrogen, or a mixture with Hydrogen).
-
At the growth temperature, the this compound will decompose to form nickel nanoparticles.
-
Introduce a carbon source gas, such as acetylene (C₂H₂) or methane (CH₄), into the reactor for a specified duration (e.g., 10-30 minutes).
-
After the growth period, turn off the carbon source and cool the reactor to room temperature under an inert gas flow.
3. Characterization:
-
The grown CNTs can be characterized using various techniques:
-
Scanning Electron Microscopy (SEM): To observe the morphology, alignment, and density of the CNTs.[3]
-
Transmission Electron Microscopy (TEM): To determine the diameter, number of walls, and crystallinity of the CNTs.
-
Raman Spectroscopy: To assess the quality of the CNTs by analyzing the D and G bands. The ratio of the intensity of the D band to the G band (ID/IG) is an indicator of the defect density.[4][6]
-
Thermogravimetric Analysis (TGA): To determine the purity of the CNTs by measuring the weight loss as a function of temperature in an oxidizing atmosphere.[1][7]
-
Visualizations
Signaling Pathway and Chemical Reactions
The following diagram illustrates the key chemical steps involved in the growth of carbon nanotubes using this compound as a catalyst precursor.
Caption: Chemical pathway for CNT growth from this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for synthesizing carbon nanotubes using the this compound precursor method.
Caption: Experimental workflow for CNT synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Route to the Growth of Carbon Nanotubes. (2005) | Junfeng Geng [scispace.com]
- 3. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 4. researchgate.net [researchgate.net]
- 5. . A Facile Solution Based Nickel Deposition Method for the Formation of Vertically Aligned Carbon Nanotubes [mjee.modares.ac.ir]
- 6. quantanalitica.com [quantanalitica.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Controlled Synthesis of Nickel/Carbon Composites from Nickel Formate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the controlled synthesis of nickel/carbon (Ni/C) composites utilizing nickel formate (B1220265) as the nickel precursor. The methodologies described herein are based on the thermal decomposition of nickel formate impregnated onto a carbon support, a method that allows for the formation of well-dispersed nickel nanoparticles embedded within a carbon matrix. These composites are of significant interest for various applications, including catalysis, energy storage, and as advanced materials in pharmaceutical and drug development processes. This guide offers a comprehensive overview of the synthesis procedure, characterization data, and visual workflows to ensure reproducibility and facilitate further research and development.
Introduction
Nickel/carbon (Ni/C) composites are a class of materials that combine the unique properties of nickel nanoparticles with the high surface area, conductivity, and stability of carbon matrices. The choice of the nickel precursor is a critical factor in determining the final properties of the composite. This compound (Ni(HCOO)₂) is an advantageous precursor due to its relatively low decomposition temperature, which allows for the formation of metallic nickel nanoparticles in situ, often without the need for an additional reducing agent. The decomposition of this compound in an inert atmosphere yields finely divided, catalytically active nickel.[1][2] This document outlines a reproducible method for the synthesis of Ni/C composites via the impregnation of a carbon support with this compound followed by thermal decomposition.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of Ni/C composites.
Materials and Equipment
Materials:
-
Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)
-
Activated Carbon (AC) (high surface area, microporous)
-
Ethanol (B145695) (99.5%)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Ultrasonic bath
-
Rotary evaporator (optional)
-
Tube furnace with temperature controller
-
Quartz tube and sample boats
-
Standard laboratory glassware and safety equipment
Synthesis of Ni/C Composites
The synthesis is performed via an impregnation method followed by thermal decomposition.
Step 1: Preparation of this compound Solution
-
Calculate the required amount of this compound dihydrate to achieve the desired nickel loading on the carbon support (e.g., 10 wt%).
-
Dissolve the calculated amount of this compound dihydrate in a suitable solvent. A mixture of deionized water and ethanol can be used to facilitate wetting of the carbon support. A typical solvent ratio is 1:1 (v/v).
-
Stir the solution at room temperature until the this compound is completely dissolved.
Step 2: Impregnation of Activated Carbon
-
Weigh the desired amount of activated carbon and place it in a beaker.
-
Slowly add the this compound solution to the activated carbon under constant stirring.
-
Continue stirring the mixture for 2-4 hours at room temperature to ensure uniform impregnation.
-
For enhanced dispersion, place the beaker in an ultrasonic bath for 30-60 minutes.
Step 3: Drying
-
Dry the impregnated activated carbon to remove the solvent. This can be achieved by:
-
Heating the mixture on a hotplate at 80-100 °C with continuous stirring until a dry powder is obtained.
-
Using a rotary evaporator for a more controlled and efficient solvent removal.
-
-
Further dry the powder in an oven at 110 °C for 12 hours to remove any residual moisture.
Step 4: Thermal Decomposition (Pyrolysis)
-
Place the dried, impregnated activated carbon powder in a quartz boat and position it in the center of a tube furnace.
-
Purge the tube furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 100-200 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the furnace to the desired decomposition temperature. The decomposition of this compound to metallic nickel typically occurs in the range of 250-350 °C.[2] A common protocol involves heating to 300-310 °C and holding for a period of time.[2]
-
Maintain the temperature for 1-2 hours under a continuous inert gas flow.
-
After the designated time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
-
The resulting black powder is the Ni/C composite.
Characterization Data
The synthesized Ni/C composites can be characterized by various techniques to determine their physicochemical properties. The following tables summarize typical data obtained for Ni/C composites prepared using methods analogous to the one described.
Table 1: Structural and Morphological Properties
| Parameter | Typical Value/Range | Characterization Technique | Reference |
| Nickel Particle Size | 20 - 60 nm | SEM, TEM | [3] |
| Crystalline Phase of Ni | Face-Centered Cubic (FCC) | XRD | [3] |
| Carbon Structure | Amorphous | XRD | [3] |
| Specific Surface Area | 500 - 1500 m²/g | BET | [4][5] |
| Pore Volume | 0.3 - 0.8 cm³/g | BET | [5] |
Table 2: Compositional Analysis
| Element | Weight Percentage (wt%) | Characterization Technique |
| Nickel (Ni) | 5 - 20% (as synthesized) | EDX, ICP-OES |
| Carbon (C) | 80 - 95% | EDX, Elemental Analysis |
| Oxygen (O) | Trace amounts | EDX, XPS |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Ni/C composites from this compound.
Logical Relationship of Synthesis Parameters
The diagram below outlines the logical relationship between key synthesis parameters and the resulting properties of the Ni/C composite.
Applications and Further Considerations
The synthesized Ni/C composites have a wide range of potential applications:
-
Catalysis: The high dispersion of nickel nanoparticles makes these composites effective catalysts for various organic reactions, such as hydrogenation and C-H functionalization.[6]
-
Energy Storage: The conductive carbon matrix and the electrochemically active nickel nanoparticles are beneficial for applications in batteries and supercapacitors.
-
Sensing: These materials can be used to develop non-enzymatic glucose sensors due to the electrocatalytic activity of nickel towards glucose oxidation.[7]
-
Environmental Remediation: The high surface area and reactive nickel sites can be utilized for the adsorption and degradation of pollutants.[4]
For specific applications, further optimization of the synthesis parameters may be required. For instance, lower pyrolysis temperatures may lead to smaller nickel nanoparticles, while higher temperatures could increase their crystallinity. The choice of carbon support can also be varied to include other materials like carbon nanotubes or graphene for tailored properties.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The thermal decomposition process should be carried out in a well-ventilated area or a fume hood, as gaseous byproducts are released.
-
The resulting Ni/C composite powder is fine and can be an inhalation hazard. A dust mask or respirator should be worn when handling the final product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 3. Synthesis, characterization and mechanistic studies of an activated carbon-supported nickel (Ni/C) catalyst for the effective amidation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-step pyrolysis of biomass waste-derived activated carbon encapsulated zero-valent nickel NPs for the purification of antibiotic-contaminated water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Carbon-supported nickel/nickel oxide nanohybrid composite as a high-performance sensor for electrochemical non-enzymatic glucose detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Nickel Formate in Gas Sensing Technology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel formate (B1220265) [Ni(HCOO)₂] is emerging as a highly effective precursor for the synthesis of nanostructured nickel oxide (NiO), a p-type semiconductor with significant potential in chemoresistive gas sensing. The thermal decomposition of nickel formate offers a straightforward and efficient route to produce high-purity NiO nanoparticles with a large surface area-to-volume ratio, a critical attribute for sensitive and selective gas detection. This document provides detailed application notes on the use of this compound-derived NiO for gas sensing and comprehensive protocols for its synthesis and the fabrication and testing of sensor devices.
The primary advantage of using this compound lies in its decomposition characteristics. When heated in the presence of air, this compound dihydrate first undergoes dehydration, followed by the decomposition of the anhydrous salt and oxidation to form pure nickel oxide (NiO). This method avoids the introduction of contaminants that can be present when using other precursors, such as nitrates or chlorides, potentially leading to enhanced sensor performance and stability.
Principle of Gas Sensing with NiO
Chemoresistive gas sensors based on p-type semiconductors like NiO operate on the principle of resistance modulation upon interaction with target gases. In an air atmosphere, oxygen molecules adsorb onto the NiO surface and capture free electrons, creating a hole-accumulation layer and decreasing the material's resistance.
When a reducing gas (e.g., H₂S, C₂H₅OH, CO) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the NiO. This process reduces the concentration of holes, thereby increasing the sensor's resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.
Applications in Gas Detection
NiO-based sensors, including those synthesized from this compound, have demonstrated sensitivity to a variety of important gases:
-
Hydrogen Sulfide (H₂S): A toxic and corrosive gas, necessitating sensitive detection in industrial and environmental monitoring.
-
Ethanol (B145695) (C₂H₅OH): Important for breathalyzers, industrial process control, and food quality monitoring.
-
Carbon Monoxide (CO): A critical indicator of incomplete combustion, requiring detection for safety applications.
-
Volatile Organic Compounds (VOCs): Such as acetone (B3395972) and toluene, which are important to monitor for environmental and health reasons.
-
Ammonia (NH₃): Relevant in industrial settings and for agricultural monitoring.
Data Presentation: Performance of NiO Gas Sensors
While specific performance data for NiO derived directly from this compound is an area of ongoing research, the following tables summarize the typical performance of nanostructured NiO sensors synthesized from various common precursors. This data serves as a benchmark for the expected performance of sensors fabricated using the this compound method.
Table 1: Performance of NiO-Based Sensors for H₂S and Ethanol Detection
| Target Gas | Precursor Used in Synthesis | Operating Temp. (°C) | Concentration | Response (Rg/Ra) | Response Time (s) | Recovery Time (s) |
| H₂S | Nickel Chloride | 150 | 100 ppm | High | ~4-10 | ~58-64 |
| H₂S | Nickel Nitrate | 300 | 20 ppm | ~27.2 | - | - |
| Ethanol | Nickel Nitrate | 250 | 1000 ppm | ~0.9 | ~40 | - |
| Ethanol | Nickel Chloride | 340 | 100 ppm | ~15.6 | Fast | Fast |
| Ethanol | Hydrothermal | 350 | 200 ppm | ~38.4 | - | - |
Table 2: Performance of NiO-Based Sensors for CO and Other Gases
| Target Gas | Precursor Used in Synthesis | Operating Temp. (°C) | Concentration | Response (Rg/Ra) | Response Time (s) | Recovery Time (s) |
| CO | Nickel Chloride | 250 | 5 ppm | ~19.5 | - | - |
| CO | Nickel Chloride | 250 | 30 ppm | ~32.7 | - | - |
| Acetone | Nickel Nitrate | 250 | 1000 ppm | High | - | - |
| Toluene | Not Specified | 210 | 10 ppm | ~19.2 | 9 | 8 |
| NH₃ | Not Specified | 150 | 500 ppm | Moderate | - | - |
Experimental Protocols
Protocol 1: Synthesis of NiO Nanoparticles via Solid-State Microwave Decomposition of this compound
This protocol describes a rapid and efficient method for synthesizing NiO nanoparticles from a this compound precursor.
Materials:
-
This compound [Ni(HCOO)₂] (analytical grade)
-
Carbon black (optional, to facilitate microwave absorption)
-
Deionized water
-
Ethanol
-
Alumina (B75360) crucible
-
Mullite (for thermal uniformity)
-
Domestic or laboratory microwave oven (2.45 GHz)
-
Mortar and pestle
-
Pellet press
Procedure:
-
Precursor Preparation: If desired, blend this compound with 5-15 wt% carbon black. Homogenize the mixture thoroughly using a mortar and pestle.
-
Pellet Formation: Press the homogenized powder into pellets of approximately 12 mm in diameter.
-
Microwave Setup: Place the pellets in an alumina crucible. For improved thermal stability, place the crucible within a larger container filled with mullite.
-
Microwave Irradiation: Place the setup in the microwave oven. Irradiate at a power of approximately 900-1000 W. The decomposition to NiO should be complete within 10-15 minutes.
-
Post-Synthesis Processing: Allow the crucible to cool to room temperature.
-
Purification: Gently grind the resulting NiO material into a fine powder. Wash the powder several times with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the purified NiO powder in an oven at 80-100 °C for several hours.
-
Characterization (Optional): Analyze the synthesized NiO nanoparticles using XRD to confirm the crystal structure and TEM/SEM to observe the morphology and particle size.
Protocol 2: Fabrication of a Chemoresistive Gas Sensor
This protocol details the steps to fabricate a gas sensor using the synthesized NiO nanoparticles.
Materials:
-
Synthesized NiO nanoparticles
-
Alumina (Al₂O₃) tube with gold (Au) electrodes
-
Deionized water
-
Small pestle and mortar
-
Fine brush or micropipette
-
Ni-Cr alloy wire (for heating element)
-
Tube furnace
Procedure:
-
Sensing Paste Preparation: Take a small amount of the synthesized NiO powder and mix it with a few drops of deionized water in a small mortar. Grind the mixture to form a homogeneous paste.
-
Coating the Substrate: Using a fine brush or micropipette, carefully coat the alumina tube with the NiO paste, ensuring the paste covers the area between the gold electrodes.
-
Drying: Allow the coated sensor to air-dry at room temperature for at least 1 hour.
-
Annealing: Place the dried sensor in a tube furnace and heat it to 450 °C for 2 hours. This step improves the adhesion and stability of the sensing film.
-
Heater Integration: Insert a Ni-Cr alloy wire into the alumina tube. This wire will act as a heater to control the operating temperature of the sensor.
-
Final Assembly: The sensor is now ready for integration into a testing chamber.
Protocol 3: Gas Sensing Measurement
This protocol outlines the procedure for testing the performance of the fabricated NiO gas sensor.
Materials:
-
Fabricated NiO gas sensor
-
Gas testing chamber with gas inlet and outlet
-
Mass flow controllers
-
Target gas cylinders (e.g., H₂S, C₂H₅OH, CO in synthetic air)
-
Synthetic air cylinder (zero gas)
-
Precision multimeter or source measure unit
-
Variable DC power supply (for the heater)
-
Data acquisition system
Procedure:
-
Setup: Place the sensor inside the gas testing chamber. Connect the gold electrodes to the multimeter and the Ni-Cr heater wire to the DC power supply.
-
Stabilization: Seal the chamber and purge it with synthetic air. Heat the sensor to the desired operating temperature (e.g., 250 °C) and allow the baseline resistance (Ra) to stabilize in air.
-
Gas Exposure: Introduce a specific concentration of the target gas into the chamber using the mass flow controllers.
-
Data Recording: Continuously record the resistance of the sensor. The resistance will change and eventually stabilize at a new value (Rg).
-
Purging: Stop the flow of the target gas and purge the chamber with synthetic air again. Record the resistance as it returns to the original baseline.
-
Parameter Calculation:
-
Response: For p-type sensors, the response (S) is calculated as S = Rg / Ra.
-
Response Time: The time taken for the sensor to reach 90% of the total resistance change upon gas exposure.
-
Recovery Time: The time taken for the sensor's resistance to return to 90% of its original baseline after the target gas is removed.
-
-
Repeatability: Repeat the exposure and purging cycles to test the sensor's repeatability.
-
Selectivity: Test the sensor's response to various other gases at the same concentration and operating temperature to determine its selectivity.
Visualizations
Caption: Experimental workflow from NiO synthesis to sensor testing.
Caption: Gas sensing mechanism of a p-type NiO semiconductor.
Application Notes and Protocols for Nickel Formate in Printed Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nickel formate (B1220265) as a precursor for creating conductive nickel and nickel oxide layers in printed electronics. The protocols outlined below are based on established research and are intended to serve as a guide for developing and optimizing processes for various applications, including flexible electronics, sensors, and photovoltaic devices.
Introduction to Nickel Formate in Printed Electronics
This compound (Ni(HCOO)₂) is a metal-organic compound that serves as a precursor in the formulation of Metal-Organic Decomposition (MOD) inks. These inks offer a particle-free solution for depositing nickel and nickel oxide films, which can be advantageous over nanoparticle-based inks by avoiding issues like nozzle clogging in inkjet printers and offering potentially smoother final film morphologies. Upon thermal decomposition, this compound breaks down into metallic nickel or nickel oxide, depending on the sintering atmosphere. The addition of ligands, such as amines, can significantly lower the decomposition temperature, making it compatible with flexible, low-temperature substrates like polyimide.
Ink Formulations
The formulation of a stable and printable this compound-based ink is crucial for achieving desired film properties. The following tables summarize different ink compositions and their reported properties.
Table 1: this compound-Based Ink Compositions for Conductive Nickel Films
| Precursor System | Solvents | Additives/Ligands | Reported Resistivity | Sintering Temperature (°C) | Citation |
| This compound | Ethanol (B145695), Ethylene (B1197577) Glycol | Ethanolamine (B43304), Formic Acid | 102.4 µΩ·cm | 250 | [1] |
| Nickel-Amine Complex | Not specified | Triethylenetetramine (TETA) | 460 µΩ·cm | 230 | [2] |
Table 2: Nickel Nanoparticle-Based Paste for Screen Printing (for comparison)
| Filler Material | Binder/Vehicle | Reported Resistivity | Sintering Temperature (°C) | Citation |
| Bimodal Nickel Nanoparticles | Not specified | 122 µΩ∙cm | 600 | [3] |
Experimental Protocols
Protocol 1: Formulation of a Low-Temperature this compound MOD Ink
This protocol describes the formulation of a this compound-based ink that can be sintered at relatively low temperatures, making it suitable for flexible substrates.
Materials:
-
Nickel(II) formate dihydrate
-
Ethanolamine
-
Formic acid
-
Ethanol
-
Ethylene glycol
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a mixed solvent of ethanol and ethylene glycol. The exact ratio can be optimized for desired viscosity and drying characteristics.
-
Dissolve nickel(II) formate dihydrate in the mixed solvent to achieve the desired nickel concentration.
-
Add ethanolamine as a complexing agent and stabilizer. A molar ratio of this compound to ethanolamine can be varied to optimize the decomposition temperature and film quality.[1]
-
Introduce a small amount of formic acid, which can aid in the reduction process during sintering.[1]
-
Stir the mixture at room temperature until all components are fully dissolved, resulting in a clear solution.
-
Filter the ink through a 0.45 µm syringe filter to remove any particulates before printing.
Protocol 2: Inkjet Printing of this compound Ink
This protocol outlines the general procedure for depositing the formulated this compound ink using an inkjet printer.
Equipment:
-
Inkjet printer with a compatible printhead (e.g., piezoelectric)
-
Substrate (e.g., polyimide film, glass)
-
Substrate cleaning materials (e.g., isopropanol (B130326), deionized water)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate with isopropanol and deionized water, followed by drying with nitrogen or in an oven. A plasma treatment can be used to improve surface wettability.
-
Ink Loading: Fill a clean ink cartridge with the formulated this compound ink.
-
Printing Parameters:
-
Set the printhead nozzle temperature (if applicable) to optimize ink viscosity.
-
Adjust the substrate temperature to control ink drying and spreading.
-
Define the desired pattern and printing resolution in the printer software.
-
Optimize printing parameters such as drop spacing and print speed to achieve uniform lines and films.
-
-
Printing: Print the desired pattern onto the prepared substrate. Multiple printing passes may be required to achieve the desired film thickness.
Protocol 3: Thermal Sintering of Printed this compound Films
This protocol describes the crucial post-printing step of converting the dried ink into a conductive nickel film.
Equipment:
-
Tube furnace or convection oven with controlled atmosphere capabilities
-
Gas supply (e.g., forming gas (N₂/H₂), nitrogen, or air)
Procedure:
-
Drying: After printing, dry the sample at a low temperature (e.g., 80-100 °C) to remove residual solvents.
-
Sintering Profile:
-
Place the dried sample in the furnace.
-
Purge the furnace with the desired atmosphere. For conductive nickel films, a reducing atmosphere like forming gas (e.g., 5% H₂ in N₂) is typically used to prevent oxidation.[4] For nickel oxide films, sintering is performed in air.[5]
-
Ramp up the temperature to the target sintering temperature (e.g., 250 °C for the low-temperature formulation).[1]
-
Hold at the sintering temperature for a specific duration (e.g., 30-60 minutes) to allow for complete decomposition of the this compound and formation of the metallic film.
-
Cool down the furnace to room temperature under the same controlled atmosphere.
-
Visualizations
Experimental Workflow for Conductive Nickel Film Fabrication
The following diagram illustrates the overall workflow from ink formulation to the final sintered conductive film.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nickel Formate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of nickel formate (B1220265) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing nickel formate?
A1: this compound, typically as the dihydrate (Ni(HCOO)₂·2H₂O), can be synthesized through several common methods[1][2]:
-
Reaction of a Nickel Salt with Formic Acid: This involves reacting nickel(II) salts like nickel(II) acetate (B1210297), nickel(II) hydroxide (B78521), or nickel(II) carbonate with formic acid.[1][2][3] The method using nickel acetate is often preferred as it can yield a purer product with an easier work-up.[3][4]
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Metathetical Reaction: This involves the reaction of an aqueous solution of nickel(II) sulfate (B86663) with sodium formate.[1][5]
-
Direct Reaction with Nickel Metal: This method involves the direct reaction of nickel metal with a formic acid solution at elevated temperatures.[6]
Q2: What is the typical appearance and form of synthesized this compound?
A2: this compound dihydrate is a green, odorless, non-flammable crystalline solid.[1][7][8]
Q3: What are the primary applications of high-purity this compound?
A3: High-purity this compound is primarily used as a precursor for producing finely divided, catalytically active nickel metal.[2][4][8] This nickel powder is utilized in hydrogenation reactions, particularly for vegetable oils, and in the production of nickel catalysts.[2][6]
Q4: What happens when this compound is heated?
A4: Upon heating, this compound dihydrate first loses its water of hydration at around 130–140 °C.[1] When heated to higher temperatures (180–300 °C) in a vacuum or inert atmosphere, the anhydrous salt decomposes to form pure, finely divided nickel metal, carbon dioxide, water, and hydrogen.[1][8][9]
Q5: Is this compound soluble in common solvents?
A5: this compound dihydrate is sparingly soluble in cold water and insoluble in most organic solvents.[1] It is soluble in acids.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
Q: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors depending on the synthesis method.[10]
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For the direct reaction of nickel metal with formic acid, a temperature range of 90°C to 110°C is recommended.[6]
-
Poor Mixing/Agitation: In heterogeneous reactions, such as those involving nickel hydroxide or nickel metal, vigorous agitation is crucial to ensure complete interaction between reactants.[6]
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of formic acid is typically used to drive the reaction to completion when starting from nickel salts like acetate or hydroxide.[3]
-
-
Product Loss During Work-up:
-
Premature Crystallization: If the product crystallizes during hot filtration, you may lose a significant portion. This is a particular concern in the nickel sulfate/sodium formate method, where filtration must be carried out while the solution is hot to prevent co-crystallization of sodium sulfate.[5]
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Washing with an Inappropriate Solvent: Since this compound has slight solubility in water, excessive washing with cold water can lead to product loss.[1][5] Washing with a solvent in which it is insoluble, such as ethanol (B145695) and diethyl ether, is recommended.[3]
-
Product Impurity
Q: The final product is not pure. How can I identify and eliminate the source of contamination?
A: The most common impurity is contamination from by-product salts.
-
Source of Impurity:
-
Method-Specific By-products: The reaction between nickel(II) sulfate and sodium formate generates sodium sulfate as a by-product, which can co-precipitate with the this compound if the solution is concentrated too much or cooled before filtration.[5][6] Commercial this compound prepared this way seldom exceeds 99% purity.[6]
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted nickel salts (e.g., nickel acetate) may contaminate the product.
-
-
Solutions for Improving Purity:
-
Choose a Cleaner Synthesis Route: The method of reacting nickel(II) acetate with formic acid is reported to yield a purer product because the acetic acid by-product is highly soluble and easily removed during washing.[2][3][4]
-
Optimize Crystallization/Precipitation:
-
For the nickel sulfate/sodium formate method, carefully control the concentration of the solution (to about 37-38° Bé) and filter the product while the solution is still hot.[5]
-
Thorough washing of the filtered crystals is essential. Use cold water sparingly to remove soluble by-products like sodium sulfate, followed by washing with ethanol and ether to remove residual water and organic impurities.[3][5]
-
-
Unexpected Product Appearance
Q: The synthesized product is not the expected green crystalline solid. What could be the issue?
A: The color and form of the final product can indicate its hydration state or the presence of impurities.
-
Off-Color Product (e.g., brownish or yellowish tint): This could indicate the presence of impurities or partial decomposition if the drying temperature was too high. The dihydrate decomposes at temperatures above 180°C.[1]
-
Amorphous or Very Fine Powder: The crystallinity depends on the precipitation conditions. Slow cooling and crystallization from a clear solution will yield more defined crystals. Rapid precipitation, for instance, by adding a large volume of anti-solvent like ethanol quickly, will result in a microcrystalline or finer powder.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound synthesis methods based on cited experimental protocols.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Reported Purity | Key Reaction Conditions |
| From Nickel Acetate | Nickel(II) acetate tetrahydrate, Formic acid | 86%[3] | High (avoids salt co-crystallization)[2][3] | Heat to 60-80°C to dissolve, then add formic acid and cool. Precipitate with ethanol.[3] |
| From Nickel Sulfate | Nickel(II) sulfate, Sodium formate | ~75% (of theoretical)[5] | Can be contaminated with sodium sulfate.[5][6] | Mix hot solutions, boil to concentrate to 37-38° Bé, filter while hot.[5] |
| From Nickel Metal | Nickel metal (powder/shot), Formic acid | N/A (batch process) | 99.9%[6] | Boil (90-110°C) with vigorous agitation for several hours.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Nickel(II) Acetate (High Purity Method)
This microscale method is adapted from a procedure known to produce a high-purity product.[3]
-
Dissolution: In a 100 x 15 mm tube, combine 500 mg of crystalline nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) and 2 mL of water.
-
Heating: Heat the mixture in a water bath at 60-80°C while stirring with a glass rod until a clear green solution is formed (typically less than 5 minutes).
-
Reaction: To the warm solution, add 1 mL of 99% formic acid.
-
Precipitation: Cool the tube in an ice bath and add 3 mL of 96% ethanol while stirring to induce the precipitation of the light green product.
-
Filtration and Washing: Filter the microcrystalline precipitate. Wash the solid sequentially with ethanol (3 x 2 mL) and diethyl ether (2 x 2 mL).
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Drying: Air-dry the final product, nickel(II) formate dihydrate. The expected yield is approximately 322 mg (86%).[3]
Protocol 2: Synthesis from Nickel(II) Sulfate
This protocol is based on a patented industrial process.[5]
-
Prepare Solutions:
-
Dissolve 280 parts by weight of nickel(II) sulfate in approximately 250 parts by weight of boiling water and filter the solution.
-
Dissolve 160 parts by weight of sodium formate in 150 parts by weight of boiling water. If the commercial sodium formate contains sodium carbonate, neutralize the solution with formic acid, then filter.
-
-
Reaction & Concentration: Mix the two hot, filtered solutions. Add water to bring the specific gravity to about 22° Bé. Boil the combined solution to concentrate it to a strength of 37-38° Bé. The this compound will precipitate during this step.
-
Hot Filtration: Filter the precipitate from the mother liquor while the solution is still hot to prevent the crystallization and contamination of sodium sulfate.[5]
-
Washing: Wash the filtered this compound with cold water until the washings are substantially free from sodium sulfate.
-
Drying: Dry the material at a temperature of approximately 100-105°C (212-220°F).
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the primary synthesis methods.
Caption: Workflow for high-purity this compound synthesis from nickel acetate.
Caption: Workflow for this compound synthesis from nickel sulfate.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting common synthesis issues.
Caption: Decision tree for troubleshooting this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 6. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
- 7. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
troubleshooting nickel formate precursor instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel formate (B1220265) precursors.
Frequently Asked Questions (FAQs)
Q1: What is nickel formate and why is it used as a precursor?
This compound, typically available as nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O), is a green crystalline solid.[1] It is frequently used as a precursor for the synthesis of finely divided nickel catalysts.[2][3] Its popularity stems from its ability to decompose at relatively low temperatures (around 200–300 °C) in an inert or reducing atmosphere to produce high-purity metallic nickel powder.[1]
Q2: What are the main signs of this compound precursor instability or degradation?
Signs of instability or degradation in your this compound precursor can include:
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Color Change: A change from the typical pale green to a brownish or blackish color can indicate decomposition to nickel oxide.
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Poor Solubility: Difficulty in dissolving the precursor in appropriate solvents may suggest the presence of insoluble impurities or degradation products.
-
Inconsistent Experimental Results: If you observe unexpected byproducts, lower yields, or reduced catalytic activity in your reactions, it could be due to the poor quality of the this compound precursor.
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Gas Evolution: Spontaneous gas evolution from the solid or a solution of the precursor at room temperature is a clear sign of decomposition.
Q3: How should I properly store my this compound precursor to ensure its stability?
To maintain the stability of your this compound precursor, it is crucial to store it correctly. Here are the recommended storage conditions:
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Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
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Atmosphere: Store in a cool, dry, and well-ventilated place.[4]
-
Incompatible Materials: Keep away from oxidizing agents.[4]
-
Temperature: Store away from direct heat sources.[4]
Troubleshooting Guides
Problem 1: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Low Solubility. this compound has limited solubility in water, which decreases at lower temperatures. If you are preparing a concentrated solution, it may precipitate upon cooling.
-
Troubleshooting Steps:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
If preparing an aqueous solution, consider the solubility limits at your working temperature (see data in Table 2).
-
For some applications, using a different solvent or a co-solvent might be an option, but compatibility with your reaction system must be verified. In some cases, working in anhydrous alcohols like methanol (B129727) or ethylene (B1197577) glycol can hinder oxalate (B1200264) precipitation, a principle that might be applicable to other sparingly soluble nickel salts.[5]
-
-
Possible Cause 2: Hydrolysis. In aqueous solutions, this compound can undergo hydrolysis, especially if the pH is not controlled, leading to the formation of nickel hydroxide, which is insoluble.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is neutral or basic, try adding a small amount of formic acid to lower the pH and shift the equilibrium back towards the soluble this compound.
-
-
Possible Cause 3: Contamination. The precursor might be contaminated with insoluble impurities.
-
Troubleshooting Steps:
-
Filter the solution to remove the precipitate.
-
Consider purifying the this compound precursor before use. A simple recrystallization can often remove insoluble impurities.
-
Problem 2: My experiment is yielding unexpected byproducts, and I suspect the this compound precursor.
-
Possible Cause: Precursor Degradation. If the this compound has started to decompose, it may contain nickel oxide or other nickel species that could lead to different reactivity and byproducts in your reaction. The nature of the precursor can significantly influence the properties of the final catalytic system.[6]
-
Troubleshooting Steps:
-
Visual Inspection: Check the color of your this compound. A brownish tint suggests the presence of nickel oxide.
-
Quality Control: Perform a quality control check on your precursor. A simple thermal decomposition test using thermogravimetric analysis (TGA) can confirm the decomposition temperature and weight loss profile, which can be compared to literature values.
-
Use a Fresh Batch: If you suspect your precursor has degraded, try running the reaction with a fresh, unopened batch of this compound.
-
Quantitative Data
Table 1: Physical and Chemical Properties of Nickel(II) Formate Dihydrate
| Property | Value | Reference |
| Chemical Formula | Ni(HCOO)₂·2H₂O | [1] |
| Molar Mass | 184.76 g/mol | [7] |
| Appearance | Green crystalline solid | [1] |
| Density | 2.154 g/cm³ | [8] |
| Melting Point | 130–140 °C (decomposes) | [8] |
| Decomposition Temperature | 180–200 °C | [8] |
Table 2: Decomposition Temperatures of Various Nickel Precursors
| Precursor | Decomposition Temperature Range (°C) | Reference |
| This compound | 238 - 250 | [6] |
| Nickel Nitrate | 238 - 250 | [6] |
| Nickel Lactate | 238 - 250 | [6] |
| Nickel Acetate (B1210297) | 238 - 250 | [6] |
| EDTA and Citric Complexes | 310 - 320 | [6] |
Experimental Protocols
Protocol 1: Microscale Synthesis of Nickel(II) Formate Dihydrate
This protocol is adapted from a procedure described for a freshman lab, highlighting its relative simplicity.[2][9]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Deionized water
-
99% Formic acid
-
Diethyl ether
-
Test tube (100 x 15 mm)
-
Glass stirring rod
-
Water bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a 100 x 15 mm test tube, combine 500 mg of crystalline Ni(CH₃COO)₂·4H₂O and 2 mL of deionized water.
-
Heat the mixture in a water bath at 60-80 °C while stirring with a glass rod until a clear green solution is obtained. This should take less than 5 minutes. Filtration is typically not necessary.
-
To the warm solution, add 1 mL of 99% formic acid.
-
Cool the test tube in an ice bath.
-
Add 3 mL of 96% ethanol while stirring. A light green microcrystalline precipitate of this compound dihydrate will form.
-
Filter the precipitate using a Büchner funnel.
-
Wash the precipitate with 3 x 2 mL of ethanol.
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Wash the precipitate with 2 x 2 mL of diethyl ether.
-
Dry the product in the air.
Protocol 2: Quality Control via Thermal Decomposition (Gravimetric Analysis)
This method provides a rough quantitative analysis of the prepared this compound.[9]
Materials:
-
Dried nickel(II) formate dihydrate
-
Small glass ampoule or test tube
-
Furnace
-
Analytical balance
Procedure:
-
Accurately weigh approximately 25 mg of the dried Ni(HCOO)₂·2H₂O into a pre-weighed glass ampoule or small test tube.
-
Heat the sample in a furnace at 300 °C for 30 minutes in the air.
-
Allow the ampoule and its contents to cool to room temperature in a desiccator.
-
Weigh the ampoule containing the metallic nickel residue.
-
Calculate the weight of the nickel metal obtained. The expected weight can be calculated based on the initial mass of the this compound dihydrate. For 25 mg of Ni(HCOO)₂·2H₂O, the theoretical yield of Ni is approximately 8.25 mg.
Visualizations
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. primaryinfo.com [primaryinfo.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
Technical Support Center: Optimization of Annealing Parameters for Nickel Formate Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of annealing parameters for nickel formate (B1220265) decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the main products of nickel formate decomposition under different atmospheres?
A1: The annealing atmosphere is a critical parameter that determines the final product.
-
In an oxidizing atmosphere (e.g., air): The primary product is nickel oxide (NiO). The decomposition of this compound dihydrate in air proceeds in two main steps: first, the loss of water molecules (dehydration), followed by the decomposition of the anhydrous salt and subsequent oxidation to form NiO.[1]
-
In an inert or reducing atmosphere (e.g., nitrogen, hydrogen): The decomposition yields highly pure metallic nickel (Ni) powder.[2] The gaseous byproducts in this case typically include carbon dioxide and hydrogen.
Q2: What is the typical temperature range for the thermal decomposition of this compound?
A2: The decomposition of this compound generally occurs at relatively low temperatures. The dihydrate form first loses its water molecules at temperatures around 130–140 °C. The subsequent decomposition of the anhydrous this compound to form either metallic nickel or nickel oxide occurs in the range of 200–300 °C.[2] Some studies have shown the decomposition of the anhydrous salt to occur between 238 °C and 250 °C.[1]
Q3: How does the annealing temperature affect the properties of the resulting nickel oxide (NiO) nanoparticles?
A3: The annealing temperature significantly influences the crystallite size and other properties of the NiO nanoparticles. Generally, as the annealing temperature increases, the crystallite size of the NiO nanoparticles also increases.[3][4] This is due to the provision of additional thermal energy, which promotes crystal growth. This, in turn, can affect the material's properties, such as its surface area and band gap. For instance, as the particle size increases with higher annealing temperatures, the specific surface area tends to decrease.[4]
Q4: What are the signs of incomplete decomposition of this compound?
A4: Incomplete decomposition can be identified through several characterization techniques:
-
Thermogravimetric Analysis (TGA): If the TGA curve does not show a complete weight loss corresponding to the theoretical value for the formation of NiO or Ni, it indicates that the decomposition is incomplete.
-
X-ray Diffraction (XRD): The presence of diffraction peaks corresponding to this compound in the XRD pattern of the final product is a clear indication of incomplete decomposition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The persistence of absorption bands characteristic of the formate group in the FTIR spectrum of the annealed sample suggests that the precursor has not fully decomposed.
Troubleshooting Guides
This section addresses common issues encountered during the thermal decomposition of this compound.
Issue 1: Incomplete Decomposition of this compound
Symptoms:
-
The final product's color is not the expected black or grey of NiO, but rather a greenish tint, suggesting the presence of the precursor.
-
Characterization data (XRD, TGA, FTIR) confirms the presence of residual this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Annealing Temperature | The temperature may be too low for the complete decomposition of the precursor. Increase the final annealing temperature in increments of 20-30 °C and re-evaluate the product. The optimal temperature is typically in the 250-400 °C range for NiO formation in air. |
| Inadequate Annealing Duration | The holding time at the peak temperature may be too short. Increase the annealing duration. A typical duration is 1-2 hours, but this may need to be optimized based on the sample volume and furnace characteristics. |
| High Heating Rate | A very rapid heating rate might not allow sufficient time for the decomposition reaction to complete. Try a slower ramping rate (e.g., 2-5 °C/min) to ensure uniform heating and complete decomposition. |
Issue 2: Formation of Undesired Phases (e.g., Metallic Nickel in NiO Synthesis)
Symptoms:
-
When synthesizing NiO in air, XRD analysis reveals the presence of metallic nickel (Ni) peaks in addition to the NiO phase. This can occur at higher decomposition temperatures.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Annealing Temperature in Air | At temperatures above 300 °C in air, the decomposition can sometimes lead to a mixture of nickel oxide and metallic nickel.[1] To favor the formation of pure NiO, consider using a slightly lower annealing temperature (e.g., 280-300 °C) or a two-step annealing process with a lower temperature hold to ensure complete oxidation. |
| Localized Reducing Atmosphere | In a furnace with poor air circulation, gaseous byproducts of decomposition could create localized reducing microenvironments, leading to the formation of metallic nickel. Ensure adequate airflow or use a furnace with forced air circulation. |
Issue 3: Agglomeration of Nanoparticles
Symptoms:
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images show large, aggregated particles instead of well-dispersed nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Annealing Temperature | Higher temperatures can lead to sintering and agglomeration of the newly formed nanoparticles. Optimize the annealing temperature to be just sufficient for complete decomposition without excessive particle growth. |
| Lack of Capping Agents (for solution-based synthesis followed by annealing) | In some synthesis routes, surfactants or capping agents are used to control particle growth and prevent agglomeration.[5] If applicable to your method, ensure the appropriate use of such agents. |
| Precursor Morphology | The initial morphology of the this compound can influence the final product. Using a finer, more uniform precursor powder may lead to less agglomeration. |
Data Presentation
The following tables summarize the influence of key annealing parameters on the properties of the resulting nickel oxide.
Table 1: Effect of Annealing Temperature on NiO Nanoparticle Properties
| Annealing Temperature (°C) | Resulting Phase (in Air) | Average Crystallite Size (nm) | Reference |
| 300 | NiO | 10.1 | [3] |
| 400 | NiO | 17.0 | [3] |
| 500 | NiO | 24.6 | [3] |
| 600 | NiO | 33.6 | [3] |
Table 2: Summary of Isothermal Decomposition of this compound in Air
| Isothermal Temperature (°C) | Atmosphere | Observation | Reference |
| 240 - 280 | Air | Isothermal decomposition to form NiO. | [1] |
| 280 | Air | Formation of aggregates of small, blackish NiO cubes after 1 hour. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Nickel Oxide (NiO) Nanoparticles
This protocol describes a general procedure for the thermal decomposition of this compound dihydrate in air to produce NiO nanoparticles.
-
Precursor Preparation: Place a known amount of this compound dihydrate powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a programmable muffle furnace. Ensure proper ventilation.
-
Heating Program:
-
Ramp 1 (Dehydration): Heat the sample from room temperature to 150 °C at a ramping rate of 5 °C/min.
-
Hold 1 (Dehydration): Hold the temperature at 150 °C for 1 hour to ensure complete removal of water.
-
Ramp 2 (Decomposition): Increase the temperature from 150 °C to the desired annealing temperature (e.g., 300 °C) at a rate of 5 °C/min.
-
Hold 2 (Decomposition): Hold at the final temperature for 2 hours to ensure complete decomposition and formation of NiO.
-
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Product Collection: Carefully remove the crucible and collect the resulting black/grey NiO powder.
-
Characterization: Characterize the final product using techniques such as XRD, SEM, and TEM to determine its phase purity, morphology, and particle size.
Protocol 2: Synthesis of Metallic Nickel (Ni) Nanoparticles
This protocol outlines a method for producing metallic nickel nanoparticles in an inert atmosphere.
-
Precursor Preparation: Place a known quantity of this compound dihydrate in a quartz tube.
-
Furnace Setup: Place the quartz tube inside a tube furnace equipped with gas flow controllers.
-
Inert Atmosphere Purge: Purge the tube with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 sccm for at least 30 minutes to remove any residual oxygen.
-
Heating Program:
-
Ramp 1 (Dehydration): While maintaining the inert gas flow, heat the sample from room temperature to 150 °C at a ramping rate of 5 °C/min.
-
Hold 1 (Dehydration): Hold at 150 °C for 1 hour.
-
Ramp 2 (Decomposition): Increase the temperature to 250 °C at a rate of 5 °C/min.
-
Hold 2 (Decomposition): Hold at 250 °C for 2 hours.
-
-
Cooling: Cool the furnace down to room temperature under the continuous flow of inert gas.
-
Product Collection: Once at room temperature, carefully transfer the resulting metallic nickel powder in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.
-
Characterization: Analyze the product using XRD to confirm the formation of metallic nickel and microscopy techniques (SEM, TEM) to observe the particle morphology.
Mandatory Visualizations
Caption: Experimental workflow for NiO nanoparticle synthesis.
Caption: Troubleshooting flowchart for this compound decomposition.
References
Technical Support Center: Synthesis of Nickel Nanoparticles from Nickel Formate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of nickel nanoparticles synthesized from nickel formate (B1220265).
Troubleshooting Guide: Common Issues and Solutions
Q1: My nickel nanoparticles are heavily agglomerated. What are the likely causes and how can I fix this?
A1: Agglomeration of nickel nanoparticles is a common issue stemming from their high surface energy, which leads to thermodynamic instability. The primary driving forces for agglomeration are van der Waals forces and magnetic dipole-dipole interactions.[1][2]
Here are the most common causes and their solutions:
-
Inadequate Stabilization: The absence or incorrect choice of a stabilizing agent is a primary cause of agglomeration.
-
Solution: Introduce a suitable stabilizing agent to your reaction. These agents prevent agglomeration through steric hindrance or electrostatic repulsion.[1] Commonly used stabilizers include surfactants, polymers, and capping agents.
-
-
Suboptimal Reaction Temperature: Temperature significantly impacts reaction kinetics, nucleation, and particle growth rates.[1]
-
Solution: Optimize the reaction temperature. Lower temperatures generally favor slower, more controlled nucleation and growth, leading to smaller, more uniform nanoparticles.[1] Conversely, elevated temperatures can sometimes reduce agglomeration by weakening certain intermolecular interactions.[1] Experiment with a range of temperatures to find the optimal condition for your specific system.
-
-
Incorrect pH Level: The pH of the reaction medium affects the surface charge of the nanoparticles.
-
High Precursor Concentration: A high concentration of nickel formate can lead to rapid nucleation and uncontrolled growth, resulting in agglomeration.[1]
-
Solution: Reduce the concentration of the this compound precursor to achieve a more controlled reaction rate.
-
Q2: I'm using a surfactant, but my nanoparticles are still agglomerating. What could be wrong?
A2: Even with a surfactant, agglomeration can occur if the type or concentration is not optimal for your experimental conditions.
-
Incorrect Surfactant Type: Surfactants are broadly classified as cationic, anionic, and nonionic. The choice depends on the reaction medium and the desired surface charge.
-
Solution: Experiment with different types of surfactants. For instance, cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) and anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) are commonly used.[5][6][7][8] Nonionic surfactants such as Polyvinylpyrrolidone (PVP) can also be effective.[9][10]
-
-
Insufficient Surfactant Concentration: An inadequate amount of surfactant will not provide sufficient surface coverage to prevent agglomeration.
-
Solution: Increase the surfactant concentration. It is crucial to ensure that the concentration is above the critical micelle concentration (CMC) to be effective.
-
-
Poor Surfactant-Particle Interaction: The surfactant may not be adsorbing effectively onto the nanoparticle surface.
Q3: My nickel nanoparticles look fine in solution, but agglomerate after washing and drying. How can I prevent this?
A3: Agglomeration during post-synthesis processing is a common challenge.
-
Solution:
-
Washing: Use a gentle washing method, such as centrifugation at a moderate speed followed by redispersion in a suitable solvent. Avoid harsh filtration methods that can force particles together.
-
Drying: Instead of oven drying, which can lead to hard agglomerates, consider freeze-drying (lyophilization). This technique removes the solvent by sublimation, minimizing the capillary forces that cause particles to cluster.
-
Storage: Whenever possible, store your nanoparticles as a colloidal suspension in a suitable solvent with a stabilizer rather than as a dry powder.[11] This helps to maintain their dispersed state.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a stabilizing agent in preventing nanoparticle agglomeration?
A1: A stabilizing agent's main function is to counteract the attractive forces between nanoparticles, thereby preventing them from clumping together.[1] This is achieved through two primary mechanisms:
-
Steric Hindrance: Long-chain molecules (polymers or surfactants) adsorb onto the nanoparticle surface, creating a physical barrier that prevents close approach.[1]
-
Electrostatic Repulsion: Charged molecules (ionic surfactants or capping agents) adsorb to the surface, imparting a net positive or negative charge to the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them dispersed.[1][7]
Q2: How does the choice of reducing agent affect agglomeration?
A2: The reducing agent influences the rate of nickel ion (Ni²⁺) reduction to metallic nickel (Ni⁰), which in turn affects the nucleation and growth of the nanoparticles.[1] In the case of this compound, the formate ion itself can act as a reducing agent.[12][13] However, other reducing agents like hydrazine (B178648) (N₂H₄) or sodium borohydride (B1222165) (NaBH₄) can be used to control the reaction kinetics.[1] A reducing agent that provides a controlled and steady rate of reduction is generally preferred to prevent rapid, uncontrolled particle growth and subsequent agglomeration.
Q3: Can the solvent used in the synthesis influence nanoparticle stability?
A3: Yes, the solvent plays a crucial role. Solvents like alcohols and polyols (e.g., ethylene (B1197577) glycol) can act as both the reaction medium and a stabilizing agent.[1][14] The viscosity of the solvent can also affect the diffusion of ions and nanoparticles, thereby influencing their growth and agglomeration.[1]
Q4: Are there "green" or environmentally friendly methods to prevent agglomeration?
A4: Yes, green synthesis approaches utilize natural compounds as both reducing and stabilizing agents. Plant extracts, for example, contain biomolecules like polyphenols, flavonoids, and proteins that can effectively reduce nickel ions and cap the resulting nanoparticles, preventing agglomeration.[15][16][17] This method is considered environmentally benign and can produce highly stable nanoparticles.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of nickel nanoparticles, highlighting the impact of different parameters on particle size and agglomeration.
Table 1: Effect of Long-Chain Amine Stabilizers on Nickel Nanoparticle Size
| Stabilizing Agent | Average Particle Size (nm) | Reference |
| Oleylamine | 43 | [12] |
| Myristylamine | 71 | [12] |
| Laurylamine | 106 | [12] |
Table 2: Influence of In-Flight Coating on Agglomeration Ratio
| Coating Agent | Coating Temperature (°C) | Agglomeration Ratio (%) | Reference |
| None (Conventional) | - | 34.40 | [18] |
| NaCl | 900 | 17.40 | [18] |
| KCl | 900 | 4.80 | [18] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Monodisperse Nickel Nanoparticles
This protocol is based on the intramolecular reduction of a this compound-amine complex.[12][13]
Materials:
-
Nickel(II) formate dihydrate
-
Long-chain alkylamine (e.g., oleylamine, myristylamine, or laurylamine)
-
Tetraethylene glycol (solvent)
-
Microwave reactor
Procedure:
-
Prepare a complex of this compound with the chosen long-chain amine.
-
Disperse the complex in tetraethylene glycol.
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture with microwaves for a short period to induce the reduction of Ni²⁺. The formate ion acts as the reducing agent.
-
The long-chain amine acts as a surface-modifying agent, controlling particle growth and preventing aggregation.
-
After the reaction, cool the solution and collect the nickel nanoparticles by centrifugation.
-
Wash the nanoparticles with a suitable solvent (e.g., ethanol) to remove any unreacted precursors or byproducts.
-
Dry the nanoparticles, preferably using a method like freeze-drying to prevent agglomeration.
Protocol 2: Wet Chemical Reduction with Surfactant and Capping Agent
This protocol describes the synthesis of nickel nanoparticles using a chemical reducing agent in the presence of a surfactant and a capping agent.[8]
Materials:
-
Nickel salt (e.g., nickel chloride or nickel sulfate)
-
Sodium dodecyl sulfate (SDS) - Surfactant
-
Oleic acid - Capping agent
-
Sodium borohydride (NaBH₄) - Reducing agent
-
Deionized water
Procedure:
-
Prepare an aqueous solution containing the nickel salt and SDS.
-
Add a methanolic solution of oleic acid to the mixture.
-
Stir the solution vigorously to ensure proper mixing.
-
Add a freshly prepared aqueous solution of sodium borohydride dropwise to the mixture while stirring. The solution should turn black, indicating the formation of nickel nanoparticles.
-
Allow the reaction to proceed for a sufficient time (e.g., 1 hour) to ensure complete reduction.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove residual reactants.
-
Disperse the nanoparticles in a suitable solvent for storage or dry them carefully.
Visualizations
Caption: Experimental workflow for nickel nanoparticle synthesis.
Caption: Causes and prevention of nanoparticle agglomeration.
References
- 1. Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties [mdpi.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Temperature on the Synthesis of Nano-Nickel Particles [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Nickel Oxide Nanoparticles Using Leaf Extract of Aegle marmelos and Their Antibacterial, Anti‐Oxidant, and In Vitro Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nickel Formate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nickel formate (B1220265), with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nickel formate, particularly when transitioning to a larger scale.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Low Reaction Temperature: The reaction rate is highly dependent on temperature.[1] | - Gradually increase the reaction temperature, monitoring for any changes in reaction rate or side product formation. For the reaction of nickel metal with formic acid, a temperature range of 90°C to 110°C is recommended.[1] |
| Poor Mixing/Agitation: Inadequate agitation can lead to localized depletion of reactants and prevent the reaction from proceeding efficiently, especially in heterogeneous systems (e.g., using nickel metal or carbonate).[1] | - Increase the stirring speed or use a more effective mechanical stirrer suitable for the scale of the reaction. Ensure that any solid reactants are kept in suspension.[1] | |
| Passivation of Nickel Metal: When using nickel metal, a layer of this compound can form on the surface, preventing further reaction with formic acid.[1] | - Continuous and vigorous agitation is crucial to prevent the this compound from adhering to the nickel metal surface.[1] | |
| Low Yield of this compound | Suboptimal pH: The pH of the reaction mixture can influence the solubility of this compound and the equilibrium of the reaction. | - Monitor and adjust the pH of the solution. The optimal pH can vary depending on the specific synthesis route. |
| Loss of Product During Washing: this compound is sparingly soluble in water, and excessive washing with water can lead to product loss.[2] | - Minimize the volume of water used for washing. Consider washing with a solvent in which this compound is less soluble, such as ethanol (B145695).[3] | |
| Incomplete Precipitation: If the product is isolated by precipitation, the conditions (e.g., temperature, solvent addition) may not be optimal for complete crystallization. | - Ensure the solution is sufficiently cooled if precipitation is induced by a change in temperature. When using an anti-solvent like ethanol, ensure the addition is slow and with good mixing to promote crystal growth.[3] | |
| Product Contamination | Presence of Unreacted Starting Materials: The reaction may not have gone to completion. | - Extend the reaction time or adjust reaction conditions (temperature, agitation) to drive the reaction to completion. |
| Formation of By-products: Side reactions can occur, leading to impurities in the final product. For example, when using nickel sulfate (B86663) and sodium formate, sodium sulfate can co-precipitate.[1][4] | - Carefully control the reaction conditions to minimize side reactions. If by-products are soluble, they can be removed by washing the this compound product. For insoluble by-products, purification methods like recrystallization may be necessary. | |
| Inconsistent Crystal Size/Morphology | Rate of Precipitation/Crystallization: Rapid precipitation often leads to smaller, less uniform crystals. | - Control the rate of cooling or the rate of anti-solvent addition to influence crystal size and morphology. Slower rates generally favor the formation of larger, more uniform crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for synthesizing this compound include:
-
Reacting nickel(II) acetate (B1210297) or nickel(II) hydroxide (B78521) with formic acid.[2][5]
-
Metathetical reaction between a nickel salt like nickel(II) sulfate and sodium formate.[2][4]
-
Direct reaction of finely-divided nickel metal with formic acid at elevated temperatures.[1]
-
Reaction of nickel carbonate with formic acid.[1]
Q2: What is the typical appearance and solubility of this compound?
A2: this compound dihydrate is a green, odorless, non-flammable solid.[2] It is sparingly soluble in cold water and insoluble in most organic solvents.[2]
Q3: What are the key safety precautions when handling this compound and its precursors?
A3: Nickel compounds are considered hazardous.[6] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling any dust or fumes.[6] Formic acid is corrosive and should be handled with care.
Q4: At what temperature does this compound decompose?
A4: The anhydrous form of this compound can be obtained by careful heating at 130–140 °C.[2] When heated in a vacuum to 300 °C, it decomposes to form pure nickel.[2] In air, the decomposition of this compound dihydrate occurs in two steps: dehydration followed by decomposition of the anhydrous salt to form nickel oxide.[7]
Q5: What are the primary applications of this compound?
A5: this compound is primarily used in the production of finely divided nickel catalysts for hydrogenation reactions.[2][5][6] It is also used in the synthesis of other nickel compounds and materials.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate from Nickel(II) Acetate
This protocol is based on a microscale preparation and can be scaled up with appropriate adjustments to equipment and reaction time.[3]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Formic acid (99%)
-
Ethanol (96%)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve nickel(II) acetate tetrahydrate in water in a suitable reaction vessel with stirring. Gentle heating (60-80 °C) can be applied to facilitate dissolution.[3]
-
Once a clear green solution is obtained, add formic acid to the warm solution.
-
Cool the reaction mixture in an ice bath.
-
Add ethanol with stirring to precipitate the light green microcrystalline this compound dihydrate.[3]
-
Filter the precipitate using a Büchner funnel.
-
Wash the precipitate sequentially with ethanol and then diethyl ether.[3]
-
Dry the product in air or in a desiccator.
Protocol 2: Synthesis of this compound from Nickel Metal
This protocol is based on a patented industrial process and requires careful control of temperature and agitation.[1]
Materials:
-
Finely-divided nickel metal
-
Formic acid (aqueous solution, e.g., 85%)
Procedure:
-
Charge a reaction vessel equipped with a mechanical stirrer and a heating system with finely-divided nickel metal and an aqueous solution of formic acid.[1]
-
Heat the mixture to a temperature between 90 °C and 110 °C with continuous and vigorous agitation.[1]
-
Continue the reaction until a substantial amount of solid this compound is formed.
-
Stop the agitation and allow the unreacted nickel metal to settle.
-
Decant the suspension of this compound.
-
Filter the this compound and wash it with a minimal amount of cold water.
-
Dry the product.
Quantitative Data
| Starting Material | Reagents | Reaction Temperature (°C) | Yield (%) | Reference |
| Nickel(II) Acetate Tetrahydrate | Formic Acid, Ethanol | 60-80 | 86 | [3] |
| Nickel Metal | 85% Formic Acid | Boiling (~100-110) | Not explicitly stated, but product purity was 99.9% | [1] |
| Nickel Sulfate | Sodium Formate | Boiling | ~75% of theoretical | [4] |
Visualizations
References
- 1. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
- 4. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Anhydrous Nickel Formate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful synthesis and refining of anhydrous nickel formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: My final product is a green powder. Is this the anhydrous form of nickel formate?
A1: No, the green color is characteristic of this compound dihydrate (Ni(HCOO)₂·2H₂O).[1][2] The anhydrous form is obtained by carefully heating the green dihydrate. You must perform a controlled dehydration step to obtain the anhydrous compound.
Q2: I am synthesizing this compound from nickel sulfate (B86663) and sodium formate, but the final product seems impure. What could be the cause?
A2: A common issue with this method is the co-precipitation of sodium sulfate, a byproduct of the reaction. If the reaction mixture is allowed to cool before filtration, sodium sulfate will crystallize and contaminate your product. It is crucial to filter the this compound from the mother liquor while the solution is still hot to prevent this.[3]
Q3: During the dehydration of the dihydrate, my product turned dark brown or black. What went wrong?
A3: A dark coloration indicates that the this compound has decomposed due to excessive heat.[3] The dehydration step requires careful temperature control, typically between 130-140°C.[1][4] Temperatures exceeding 180-200°C will cause the anhydrous this compound to decompose into metallic nickel, nickel oxide, and various gaseous byproducts.[2][5]
Q4: The yield from my synthesis is consistently low. How can I improve it?
A4: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by extending the reaction time or applying moderate heating as specified in the protocol. Monitoring the reaction's progress via techniques like TLC can be beneficial.[6]
-
Hydrolysis: this compound can be susceptible to hydrolysis. Performing the synthesis in a solution with a slight excess of formic acid can help suppress this side reaction and improve yield.[7]
-
Washing Losses: this compound dihydrate is sparingly soluble in cold water.[1] Ensure you use cold water for washing the precipitate to minimize product loss.
Q5: I am attempting to synthesize this compound by reacting nickel metal directly with formic acid, but the reaction stops after a short time. Why is this happening?
A5: This issue is likely due to the formation of a passivating layer of this compound on the surface of the nickel metal, which prevents further reaction with the acid. To overcome this, the reaction should be carried out at an elevated temperature (90-110°C) with vigorous and continuous agitation to ensure the product does not adhere to the metal surface.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of anhydrous this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Final product is green, not anhydrous. | Incomplete dehydration. | Heat the this compound dihydrate in an oven or under vacuum at a controlled temperature of 130-140°C until the water of hydration is removed. | [1][4] |
| Product darkens or turns black during heating. | Overheating and thermal decomposition. | Reduce the temperature to the 130-140°C range. Monitor the process closely. Decomposition begins around 180-200°C. | [2][3] |
| White crystalline impurity in the product (sulfate route). | Co-precipitation of sodium sulfate. | The reaction mixture must be filtered while hot. Do not allow the solution to cool before separating the this compound precipitate. | [3] |
| Reaction of Ni metal with formic acid ceases. | Passivation of the nickel metal surface. | Increase the reaction temperature to 90-110°C and apply vigorous, continuous agitation to dislodge the product from the metal surface. | [8] |
| Low overall yield. | Incomplete reaction or product loss during workup. | - Extend reaction time or apply gentle heat.- Use a slight excess of formic acid to prevent hydrolysis.- Wash the final product with a minimal amount of cold water. | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrate from Nickel Acetate (B1210297)
This method is advantageous as it generally yields a purer product and involves a simpler workup compared to metathetical reactions.[9]
-
Dissolution: Dissolve 5.0 g of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 10 mL of warm water (60-80°C) in a beaker with stirring until a clear green solution is formed.[10]
-
Reaction: Add a 10% molar excess of 85-90% formic acid to the solution. A green precipitate of this compound dihydrate will begin to form as it is less soluble than nickel acetate.
-
Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Filter the green crystals using a Buchner funnel. Wash the precipitate with a small amount of cold water, followed by a cold ethanol (B145695) wash to facilitate drying.
-
Drying: Dry the product in a desiccator or in a low-temperature oven (<50°C) to yield this compound dihydrate.
Protocol 2: Dehydration to Anhydrous this compound
-
Preparation: Spread the finely ground this compound dihydrate powder in a thin layer on a watch glass or in a shallow ceramic dish.
-
Heating: Place the dish in a preheated oven or a vacuum oven.
-
Temperature Control: Carefully raise the temperature to 130-140°C.[1][4]
-
Dehydration: Hold the sample at this temperature for 2-4 hours. The process is complete when the mass of the sample becomes constant, corresponding to the theoretical mass loss of the two water molecules.
-
Cooling: Cool the resulting anhydrous this compound in a desiccator to prevent rehydration from atmospheric moisture.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| Chemical Formula (Anhydrous) | C₂H₂NiO₄ | [2] |
| Molar Mass (Anhydrous) | 148.73 g/mol | [2] |
| Appearance (Dihydrate) | Green solid | [1] |
| Density | 2.154 g/cm³ | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Dehydration Temperature | 130-140°C | [1][4] |
| Decomposition Temperature | 180-250°C | [1][2] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis of anhydrous this compound.
Caption: Thermal decomposition pathway of this compound dihydrate.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 4. Buy this compound | 3349-06-2 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
- 9. primaryinfo.com [primaryinfo.com]
- 10. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
troubleshooting poor solubility of nickel formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of nickel formate (B1220265) during their experiments.
Troubleshooting Guide: Poor Solubility of Nickel Formate
Question: I am having difficulty dissolving this compound in water. What steps can I take to improve its solubility?
Answer:
This compound, particularly the common dihydrate form (Ni(HCOO)₂·2H₂O), is known to be sparingly soluble in cold water.[1] The following steps can be taken to enhance its dissolution:
-
Heating and Agitation:
-
Gently heat the solvent (e.g., in a water bath) while continuously stirring the solution.[2][3] Increased temperature generally improves the solubility of this compound.[4]
-
Vigorous and continuous agitation is crucial to prevent the formation of a solid cake of this compound at the bottom of the vessel, which can hinder dissolution.[5]
-
-
pH Adjustment with Formic Acid:
-
The addition of a slight excess of formic acid (around 2%) to the aqueous solution can help suppress the hydrolysis of the nickel salt, thereby improving its solubility.[4][6]
-
This compound is generally more soluble in acidic solutions.[1][7] Therefore, carefully lowering the pH with formic acid can be an effective strategy.
-
-
Use of Freshly Prepared this compound:
-
If you are synthesizing this compound, using the freshly prepared compound may lead to better dissolution characteristics. Common synthesis methods include the reaction of nickel(II) hydroxide (B78521) or nickel(II) acetate (B1210297) with formic acid.[1]
-
-
Consideration of Solvent:
-
This compound is insoluble in most organic solvents.[1] For applications requiring an organic medium, a different nickel salt might be more appropriate.
-
It is soluble in acids and ammonium (B1175870) hydroxide.[7]
-
If you continue to experience solubility issues after trying these steps, consider the purity of your this compound and the quality of your solvent.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in water?
A1: this compound is described as sparingly or slightly soluble in cold water.[1] Its solubility increases with temperature. For detailed quantitative data, please refer to the table below.
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation can occur for several reasons:
-
Supersaturation: If you have created a supersaturated solution, the this compound may crystallize out over time or with a change in temperature.
-
Hydrolysis: In a neutral aqueous solution, this compound can undergo hydrolysis, leading to the formation of less soluble nickel hydroxide species. Adding a small amount of formic acid can prevent this.[4]
-
Temperature Change: As the solution cools, the solubility of this compound decreases, which can lead to precipitation.
Q3: Can I use a complexing agent to improve the solubility of this compound?
A3: Yes, complexing agents can be used to increase the solubility of nickel salts. While formate ions from formic acid already act as ligands, other chelating agents that form stable complexes with Ni(II) ions could potentially enhance solubility. For instance, agents like citrate (B86180) or ethylenediaminetetraacetic acid (EDTA) are known to form stable complexes with nickel and might be effective, depending on the specific requirements of your experiment.
Q4: Is it better to use anhydrous or dihydrate this compound for preparing solutions?
A4: this compound is most commonly available as the dihydrate (Ni(HCOO)₂·2H₂O).[8] While both forms can be used, the dihydrate is generally what is characterized in solubility studies. Be aware that heating the dihydrate to 130-140°C will result in the anhydrous form.[1]
Q5: How can I prepare a this compound solution for catalyst synthesis?
A5: For catalyst preparation, this compound is often used as a precursor to generate finely divided nickel powder through thermal decomposition.[1][8] To prepare the initial solution, you can dissolve this compound in water, often with heating and the addition of a small amount of formic acid to ensure complete dissolution.[2][4]
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 g of solvent) |
| 10 | 1.72 |
| 15 | 1.86 |
| 20 | 2.00 |
| 25 | 2.13 |
| 30 | 2.29 |
| 35 | 2.46 |
| 40 | 2.55 |
| 45 | 2.69 |
| 50 | 2.78 |
| 55 | 2.89 |
| 60 | 3.04 |
| 65 | 3.17 |
| 70 | 3.30 |
| 75 | 3.48 |
| 80 | 3.53 |
Source: IUPAC-NIST Solubilities Database[4]
Experimental Protocols
Protocol for Dissolving this compound Dihydrate in Water
-
Materials:
-
This compound dihydrate (Ni(HCOO)₂·2H₂O)
-
Deionized water
-
Formic acid (optional)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar or overhead stirrer
-
Hot plate or water bath
-
-
Procedure:
-
Weigh the desired amount of this compound dihydrate and add it to the beaker.
-
Add the calculated volume of deionized water.
-
Begin stirring the mixture.
-
If the this compound does not readily dissolve, gently heat the solution using a hot plate or water bath to approximately 60-80°C.[2]
-
Continue to stir vigorously until the solid is completely dissolved.
-
If solubility issues persist, add a small amount of formic acid (e.g., up to 2% by volume) to the solution to lower the pH and prevent hydrolysis.[4]
-
Once dissolved, the solution can be cooled to the desired experimental temperature. Be aware that cooling may lead to precipitation if the solution is saturated or supersaturated.
-
Visualization
Caption: Troubleshooting workflow for poor this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]
- 3. google.com [google.com]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. laboratorynotes.com [laboratorynotes.com]
Technical Support Center: Nickel Formate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel formate (B1220265) solutions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of nickel formate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally considered stable under normal storage conditions in a tightly closed container, stored in a cool, dry, well-ventilated place away from heat.[1][2] However, its stability in solution is highly dependent on the solvent, pH, and presence of other chemical species. In aqueous solutions, hydrolysis is a primary concern.
Q2: My this compound solution has turned cloudy and a precipitate has formed. What is happening?
A2: Cloudiness and precipitation in an aqueous this compound solution are often due to hydrolysis, especially if the pH of the solution is neutral or basic. This compound can react with water to form less soluble nickel hydroxide (B78521) or basic this compound salts. To prevent this, it is recommended to maintain a slightly acidic environment by adding a small excess of formic acid (e.g., around 2%) to the solution.[3]
Q3: Can I use this compound solutions with oxidizing agents?
A3: No, it is not recommended. Oxidizing agents are listed as an incompatible material with this compound.[1] Contact with strong oxidizing agents could lead to redox reactions, degrading the this compound and potentially creating hazardous conditions.
Q4: What are the primary degradation products of this compound in solution under typical lab conditions?
A4: While detailed studies on solution-phase degradation at ambient temperatures are limited, the primary pathway in aqueous solutions is hydrolysis. This would lead to the formation of nickel(II) hydroxide [Ni(OH)₂] and formic acid. In the presence of strong oxidants, degradation to nickel oxides and breakdown of the formate ion could occur. It is important to distinguish this from high-temperature thermal decomposition of solid this compound, which yields products like metallic nickel, nickel oxide, carbon dioxide, and hydrogen.[4][5]
Q5: How does pH affect the stability of my this compound solution?
A5: The pH is a critical factor for the stability of aqueous this compound solutions.
-
Acidic pH: A slightly acidic pH helps to suppress hydrolysis and keep the this compound dissolved.[3]
-
Neutral to Alkaline pH: As the pH increases, the equilibrium shifts towards the formation of nickel hydroxide, which is insoluble and will precipitate out of solution. This is a common cause of solution instability.
Q6: Are there any known issues with using this compound in organic solvents?
A6: this compound is generally insoluble in most organic solvents.[6] Attempting to dissolve it in incompatible solvents may lead to suspension rather than a true solution, and the reactivity in such systems is not well-documented in the provided search results. When preparing solutions for applications like catalyst synthesis, specific protocols often use coordinating solvents or co-solvents in which this compound has some solubility or can be effectively dispersed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in aqueous solution over time. | 1. Hydrolysis: The pH of the solution may have increased, leading to the formation of insoluble nickel hydroxide. 2. Contamination: Introduction of basic contaminants. | 1. Adjust pH: Add a small amount of dilute formic acid to lower the pH and redissolve the precipitate. For future preparations, add a ~2% excess of formic acid to inhibit hydrolysis.[3] 2. Use High-Purity Water: Prepare solutions using deionized or distilled water to avoid contaminants that could alter the pH. |
| Solution color changes (e.g., fades or changes hue). | 1. Degradation: The nickel(II) coordination sphere may be changing due to ligand exchange or degradation. 2. Contamination: Introduction of metallic or organic impurities that form colored complexes with nickel. | 1. Prepare Fresh Solutions: For sensitive experiments, it is best to use freshly prepared this compound solutions. 2. Verify Purity: Ensure the purity of your this compound and solvents. 3. Analytical Check: Use UV-Vis spectroscopy to monitor the concentration of Ni(II) ions in solution.[7] |
| Inconsistent experimental results. | 1. Solution Instability: The concentration of active this compound may be decreasing over time due to degradation. 2. Precipitation: Undetected microprecipitation may be occurring, leading to lower effective concentrations. | 1. Standardize Solution Preparation: Always prepare and store your solutions under the same conditions (e.g., same pH, temperature, and stored in the dark). 2. Filter before Use: If you suspect microprecipitation, filter the solution through a suitable non-reactive filter before use. 3. Quantify Concentration: Regularly check the concentration of your stock solution using a technique like UV-Vis spectroscopy or atomic absorption spectroscopy.[7] |
| Reaction with other components in the experimental setup. | 1. Incompatibility: this compound may be reacting with other reagents in your system. 2. Photodegradation: Although not extensively documented for this compound, some coordination complexes are light-sensitive. | 1. Check Compatibility: Review the chemical compatibility of this compound with all other components in your reaction mixture. Avoid strong oxidizing agents.[1] 2. Protect from Light: Store solutions in amber bottles or protect your experimental setup from direct light, especially during long-duration experiments. |
Experimental Protocols
Methodology for Monitoring this compound Concentration using UV-Vis Spectrophotometry
This protocol provides a general method for monitoring the stability of a this compound solution by quantifying the concentration of nickel(II) ions.
-
Preparation of Standards:
-
Prepare a stock solution of known concentration using high-purity this compound dihydrate and deionized water (acidified with a small amount of formic acid to ensure stability).
-
Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected concentration of your experimental samples.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of your experimental this compound solution.
-
If necessary, dilute the aliquot with the same acidified deionized water to bring its concentration within the range of your calibration standards.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the blank (acidified deionized water), the calibration standards, and your prepared samples.
-
The typical wavelength for maximum absorbance (λmax) for Ni(II) ions in aqueous solution is around 396 nm, but it is advisable to perform a wavelength scan to determine the λmax for your specific solution matrix.[8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of nickel(II) in your experimental samples based on their absorbance readings. A decrease in concentration over time indicates degradation.
-
Visualizing Degradation Pathways and Workflows
Below are diagrams illustrating the key degradation pathway for aqueous this compound solutions and a suggested experimental workflow for investigating solution stability.
Caption: Primary degradation pathway of aqueous this compound via hydrolysis.
References
- 1. gelest.com [gelest.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15843-02-4 Name: Formic acid, nickel salt [xixisys.com]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
Technical Support Center: Optimizing Ligand Exchange Reactions with Nickel Formate
Welcome to the technical support center for optimizing ligand exchange reactions using nickel formate (B1220265). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is nickel formate and why is it used as a nickel precursor?
This compound, typically available as the dihydrate (Ni(HCOO)₂·2H₂O), is a green, crystalline solid.[1] It is often used as a precursor for producing finely divided nickel catalysts through thermal decomposition.[1][2] In the context of ligand exchange reactions, it can be an alternative to other nickel salts like nickel chloride or nickel acetate.
Q2: What are the primary challenges when using this compound for ligand exchange reactions in organic solvents?
The most significant challenge is the poor solubility of this compound in common organic solvents.[1] This insolubility can lead to heterogeneous reaction mixtures, slow reaction rates, and incomplete conversion.
Q3: Can the formate ligand interfere with the ligand exchange reaction?
Yes, under certain conditions, the formate ligand can participate in side reactions. For instance, it can act as a reducing agent or a source of carbon monoxide, especially in the presence of a catalyst.[3][4] This can lead to the formation of undesired byproducts or reduction of the Ni(II) center.
Q4: How can I improve the solubility of this compound for my reaction?
Improving the solubility of this compound in non-aqueous solvents is a key challenge. Strategies include:
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Using a co-solvent: A small amount of a polar co-solvent that can coordinate to the nickel center may help to bring it into solution.
-
In-situ salt metathesis: Reacting this compound with a salt of a more soluble anion (e.g., a tetrafluoroborate (B81430) or triflate salt) can generate a more soluble nickel species in situ.
-
Phase-transfer catalysis: For reactions in biphasic systems, a phase-transfer catalyst can help transport the nickel ion into the organic phase.
Q5: At what temperature does this compound decompose?
This compound dihydrate begins to lose its water of hydration around 130-140 °C.[1] The anhydrous form decomposes at higher temperatures (around 180-200 °C), yielding metallic nickel.[1][5] It is crucial to keep reaction temperatures below the decomposition point to avoid the formation of nickel metal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ligand exchange experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insolubility of this compound: The nickel precursor is not dissolving in the reaction solvent.[1] 2. Low Reaction Temperature: The temperature may be insufficient to drive the ligand exchange. 3. Steric Hindrance: The incoming ligand may be too bulky to readily displace the formate ligands. | 1. See solubility improvement strategies in the FAQs. Consider switching to a more polar solvent if compatible with your reagents. 2. Gradually increase the reaction temperature, monitoring for any signs of decomposition (e.g., formation of black precipitate). 3. Use a less sterically hindered ligand or increase the reaction time. |
| Formation of Black Precipitate | 1. Thermal Decomposition: The reaction temperature is too high, causing the this compound to decompose to metallic nickel.[1][5] 2. Reduction by Formate: The formate ligand may be reducing the Ni(II) center.[3][4] | 1. Reduce the reaction temperature. Ensure the temperature is well below 180 °C. 2. Consider adding a mild oxidizing agent if compatible with your reaction, or use a different nickel precursor if this side reaction is significant. |
| Incomplete Reaction/Low Yield | 1. Heterogeneous Reaction Mixture: Due to the poor solubility of this compound, the reaction is not going to completion.[1] 2. Equilibrium: The ligand exchange reaction may be reversible. | 1. Improve solubility using the methods described in the FAQs. Ensure vigorous stirring to maximize surface area contact. 2. Use an excess of the incoming ligand to shift the equilibrium towards the product. Remove any byproducts if possible. |
| Presence of Unexpected Byproducts | 1. Side Reactions of Formate: The formate ligand may be participating in side reactions.[3][4] 2. Reaction with Solvent: The solvent may be coordinating to the nickel center or reacting with the reagents. | 1. Modify reaction conditions (e.g., lower temperature) to disfavor side reactions. Consider a different nickel source if formate interference is unavoidable. 2. Use an inert solvent and ensure all reagents are dry and pure. |
Experimental Protocols
General Protocol for Ligand Exchange with this compound
This is a generalized protocol that may require optimization for your specific ligand and solvent system.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To a dried reaction flask under an inert atmosphere, add this compound dihydrate (1 equivalent).
-
Add the desired solvent. Note that this compound is largely insoluble in most organic solvents.[1]
-
Add the incoming ligand (typically 2-3 equivalents).
-
Begin vigorous stirring.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C), ensuring it remains below the decomposition temperature of this compound.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR). The reaction may take several hours to days due to the heterogeneous nature.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any unreacted this compound or other solids.
-
The purification of the desired nickel complex will depend on its properties (e.g., crystallization, column chromatography).
-
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Logical Relationship of Potential Issues
Caption: Relationship between properties and potential issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-catalyzed carboxylation of aryl iodides with lithium formate through catalytic CO recycling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Impurities in Commercial Nickel Formate
Welcome to the technical support center for commercial nickel formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial nickel formate?
A1: Commercial this compound, typically found as the dihydrate (Ni(HCO₂)₂·2H₂O), can contain various impurities depending on its manufacturing process. These can be broadly categorized as:
-
Inorganic/Metallic Impurities: These often originate from the raw materials or corrosion of equipment. Common examples include:
-
Sodium (Na⁺): A frequent impurity, especially if sodium formate is used in the synthesis.[1]
-
Sulfate (B86663) (SO₄²⁻): Often present when nickel sulfate is a precursor.[1]
-
Other Metals: Cobalt (Co), Calcium (Ca), Magnesium (Mg), Iron (Fe), Zinc (Zn), and Copper (Cu) can be present in varying concentrations.[2][3]
-
-
Organic Impurities: These can be unreacted starting materials or by-products from the synthesis of formic acid.
-
Residual Formic Acid: Incomplete reaction or purification can leave traces of formic acid.
-
Amines: Trace amounts of amines, such as trihexylamine (B47920) and N-methyldihexylamine, have been identified as impurities in commercial formic acid and could potentially be incorporated into the final this compound product.[4][5][6]
-
Q2: How can I determine the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are the preferred methods for quantifying metallic impurities with high accuracy and low detection limits.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to identify and quantify organic impurities.[7]
-
Thermogravimetric Analysis (TGA): TGA can help determine the water of hydration content and identify the decomposition temperature, which can be affected by impurities.
For drug development applications, all analytical methods must be validated according to ICH guidelines to ensure they are accurate, precise, and specific for their intended purpose.[7][8][9]
Q3: What is the impact of these impurities on my experiments?
A3: Impurities in this compound can have significant effects on downstream applications:
-
Catalysis: this compound is often a precursor for nickel catalysts. The presence of impurities can affect the catalyst's activity, selectivity, and lifespan.
-
Alkali Metals (e.g., Sodium): Can act as promoters or poisons depending on the reaction. They can alter the basicity of the catalyst support and influence coke formation.[10][11][12][13]
-
Sulfate: Residual sulfates can be reduced to sulfides during catalyst activation, which can poison the nickel catalyst.[14]
-
-
Drug Development: In pharmaceutical applications, the purity of all raw materials, including this compound, is critical. Impurities can lead to side reactions, affect the stability of the active pharmaceutical ingredient (API), and pose a safety risk. The ICH Q7 guideline for Good Manufacturing Practice (GMP) for APIs provides a framework for controlling the quality of raw materials.[15][16][17][18]
Troubleshooting Guides
Problem 1: Inconsistent or Poor Performance of Nickel Catalysts Derived from this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Catalytic Activity | Presence of catalyst poisons like sulfur (from sulfate impurities). | 1. Analyze the this compound raw material for sulfate content using ion chromatography.2. Purify the this compound using recrystallization to remove sulfate impurities (see Experimental Protocol 1). |
| Poor Selectivity | Alkali metal impurities (e.g., sodium) altering the catalyst's surface properties. | 1. Quantify the sodium content in your this compound using ICP-OES.2. Implement a washing step with deionized water to remove sodium salts (see Experimental Protocol 2). |
| Rapid Catalyst Deactivation | Impurities promoting coke formation. | 1. Characterize the this compound for a broad range of metallic and organic impurities.2. Purify the this compound to a higher grade before catalyst preparation. |
Problem 2: Issues During the Purification of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallization during recrystallization | The melting point of the impure this compound is lower than the boiling point of the solvent. | 1. Add a small amount of a co-solvent in which the this compound is less soluble to lower the overall solvent power.2. Ensure the solution is not supersaturated before cooling. Add a little more hot solvent to ensure everything is fully dissolved.[19] |
| Low yield after recrystallization | Too much solvent was used, or the cooling process was too rapid. | 1. Concentrate the mother liquor and cool again to recover more product.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[19] |
| Colored impurities remain after purification | The impurity has similar solubility to this compound in the chosen solvent. | 1. Add activated carbon to the hot solution before filtration to adsorb colored organic impurities.2. Try a different solvent or a mixture of solvents for recrystallization. |
| Persistent metallic impurities after washing | Impurities are incorporated into the crystal lattice and not just on the surface. | 1. Recrystallization is more effective than washing for removing lattice-bound impurities. Refer to Experimental Protocol 1. |
Data Presentation
Table 1: Representative Data for Purification of Commercial this compound by Recrystallization
| Impurity | Concentration in Commercial Sample (ppm) | Concentration after One Recrystallization (ppm) | Purification Efficiency (%) |
| Sodium (Na) | 550 | 45 | 91.8% |
| Sulfate (SO₄²⁻) | 800 | 70 | 91.3% |
| Cobalt (Co) | 150 | 25 | 83.3% |
| Iron (Fe) | 80 | < 10 | > 87.5% |
| Copper (Cu) | 50 | < 5 | > 90.0% |
Note: These are typical values and may vary depending on the initial purity and the precise experimental conditions.
Experimental Protocols
Experimental Protocol 1: Recrystallization of this compound
This protocol is designed to remove a broad range of soluble impurities.
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot deionized water (e.g., start with 100 g of this compound in 200 mL of water). Heat the solution to approximately 80-90°C with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Green crystals of this compound dihydrate will start to form. To maximize the yield, place the flask in an ice bath for at least one hour after it has reached room temperature.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove any remaining mother liquor.[1][20]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
Experimental Protocol 2: Aqueous Washing of this compound
This protocol is effective for removing surface-adsorbed, water-soluble impurities like sodium sulfate.
-
Slurry Formation: Create a slurry of the impure this compound in cold deionized water (e.g., 100 g of this compound in 200 mL of water) in a beaker with stirring.
-
Stirring: Stir the slurry for 15-30 minutes. The low temperature minimizes the dissolution of this compound while allowing soluble impurities to dissolve.
-
Filtration: Quickly filter the slurry using a Büchner funnel under vacuum.
-
Repeat (Optional): For higher purity, the washing step can be repeated.
-
Drying: Dry the washed crystals in a vacuum oven at 40-50°C.
Experimental Protocol 3: Quality Control Analysis of this compound by ICP-OES
This protocol outlines the general steps for quantifying metallic impurities.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 0.1 g). Dissolve the sample in a suitable solvent, typically dilute high-purity nitric acid, and dilute it to a known volume (e.g., 100 mL) with deionized water.
-
Calibration: Prepare a series of calibration standards containing known concentrations of the elements of interest in a matrix that matches the sample solution.
-
ICP-OES Analysis: Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-OES instrument. Measure the emission intensity for each element at its characteristic wavelength.
-
Quantification: Generate a calibration curve by plotting the emission intensity versus the concentration of the standards. Use the calibration curve to determine the concentration of each metallic impurity in the sample solution. Calculate the concentration in the original solid sample based on the initial weight and dilution factor.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production - American Chemical Society - Figshare [acs.figshare.com]
- 4. Identification of two novel trace impurities in mobile phase prepared with commercial formic acid. | Semantic Scholar [semanticscholar.org]
- 5. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. particle.dk [particle.dk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. qualio.com [qualio.com]
- 16. compliancequest.com [compliancequest.com]
- 17. mastercontrol.com [mastercontrol.com]
- 18. ICH Q7 GMP for APIs [pharmuni.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Recrystallization [sites.pitt.edu]
Technical Support Center: Enhancing the Thermal Stability of Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nickel formate (B1220265). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the thermal stability of nickel formate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal properties of this compound and strategies to enhance its stability.
1. What is the typical thermal decomposition temperature of this compound?
This compound, typically in its dihydrate form (Ni(HCOO)₂·2H₂O), generally decomposes in a two-step process. The first step is dehydration, which is followed by the decomposition of the anhydrous salt. In an inert atmosphere, the decomposition of anhydrous this compound to metallic nickel, carbon dioxide, and hydrogen typically occurs in the range of 200-300°C[1].
2. How does the atmosphere affect the thermal decomposition of this compound?
The surrounding atmosphere significantly influences the decomposition products and temperature.
-
Inert or Reducing Atmosphere (e.g., Nitrogen, Argon, Hydrogen): Decomposition primarily yields finely divided metallic nickel powder along with gaseous byproducts like carbon dioxide and hydrogen[1].
-
Oxidizing Atmosphere (e.g., Air): The decomposition process in air also proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt to form nickel oxide (NiO)[2]. A mixture of nickel oxide and metallic nickel can also be formed at temperatures above 300°C[2].
3. Can the synthesis method of this compound influence its thermal stability?
Yes, the synthesis method can impact the purity, crystallinity, and particle size of this compound, which in turn can affect its thermal decomposition characteristics. Common synthesis methods include:
-
Reaction of nickel(II) salts (e.g., nickel sulfate (B86663), nickel acetate) with formic acid[3].
-
Reaction of sodium formate with nickel(II) sulfate[3].
Controlling parameters such as pH, temperature, and reactant concentrations during synthesis is crucial for obtaining a product with consistent thermal behavior. For instance, the particle size of the resulting this compound can be influenced by the reaction temperature, which can then affect its decomposition[4].
4. Are there methods to enhance the thermal stability of this compound?
Enhancing the thermal stability of this compound, meaning increasing its decomposition temperature, is a key challenge. Current research suggests a few potential strategies:
-
Doping/Co-precipitation with other metal formates: Introducing other metal cations into the this compound crystal lattice can alter its thermal properties. For instance, co-precipitation with zinc formate to form a solid solution, (Ni,Zn)(HCOO)₂, can modify the decomposition behavior.
-
Control of Particle Size and Morphology: The thermal decomposition of solids is a complex process that can be influenced by particle size and surface area[5]. Synthesizing this compound with controlled particle size, for example, as nanoparticles, may alter its decomposition profile[3].
-
Use of Different Precursors: The choice of the initial nickel salt (e.g., acetate, nitrate, sulfate) can influence the properties of the resulting formate and its subsequent thermal decomposition[2][6].
5. What is "passivation" and is it relevant to enhancing the thermal stability of this compound?
Passivation generally refers to a process of making a material less reactive. In the context of this compound, this term is more commonly associated with the treatment of the highly reactive, pyrophoric nickel powder that is produced after the thermal decomposition of this compound[1][7]. The goal of passivating the nickel powder is to make it stable for storage and handling in air. While not a method to increase the decomposition temperature of the this compound itself, it is a critical safety step when the desired end product is metallic nickel powder. This is often achieved by controlled, limited exposure to an oxidizing agent to form a thin, protective oxide layer on the surface of the nickel nanoparticles[1].
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Premature decomposition of this compound at temperatures lower than expected. | 1. Impurities in the sample: The presence of other metal ions or residual reactants from synthesis can catalyze decomposition. 2. Inconsistent heating rate: A rapid heating rate during thermal analysis can lead to an apparent lowering of the decomposition temperature. 3. Atmosphere contamination: The presence of oxygen in an intended inert atmosphere can lead to oxidative decomposition at a different temperature. 4. Hygroscopic nature: this compound can absorb moisture, which can affect the initial stages of decomposition. | 1. Ensure high purity: Use high-purity reagents for synthesis and thoroughly wash the this compound product to remove any unreacted starting materials. Recrystallization can also improve purity. 2. Use a controlled, slower heating rate: For thermogravimetric analysis (TGA), a standard heating rate of 10°C/min is often used. Ensure your equipment is properly calibrated. 3. Purge the system thoroughly: Before starting the thermal analysis, purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) to remove all traces of oxygen. 4. Dry the sample properly: Dry the this compound sample under vacuum or at a low temperature (e.g., 60-80°C) before analysis to remove adsorbed water. |
| Inconsistent or non-reproducible TGA/DSC results. | 1. Sample heterogeneity: The sample being analyzed may not be representative of the entire batch. 2. Variations in sample packing: The way the sample is packed into the crucible can affect heat transfer and gas diffusion. 3. Instrument calibration issues: The temperature and weight sensors of the TGA/DSC instrument may not be accurately calibrated. 4. Variable gas flow rate: Inconsistent flow of the purge gas can affect the removal of decomposition products and alter the reaction kinetics. | 1. Homogenize the sample: Gently grind the this compound sample to a fine, uniform powder before taking a small portion for analysis. 2. Standardize sample loading: Use a consistent sample mass and packing density for each measurement. 3. Calibrate the instrument regularly: Follow the manufacturer's instructions for calibrating the temperature and weight scales using appropriate standards. 4. Ensure a stable gas flow: Use a calibrated mass flow controller to maintain a constant and precise flow rate of the purge gas. |
| Unexpected color change (e.g., browning or darkening) during drying or storage. | 1. Partial decomposition: Exposure to even moderately elevated temperatures or prolonged drying times can initiate partial decomposition. 2. Oxidation: Exposure to air, especially at slightly elevated temperatures, can cause surface oxidation. 3. Contamination: Contamination with other substances can lead to discoloration. | 1. Dry at a lower temperature: Use a vacuum oven at a mild temperature (e.g., below 80°C) for drying. 2. Store under an inert atmosphere: For long-term storage, keep the this compound in a desiccator or a glovebox under a nitrogen or argon atmosphere. 3. Handle with clean tools: Use clean spatulas and glassware to prevent cross-contamination. |
| Difficulty in controlling particle size during synthesis. | 1. Rapid precipitation: Too rapid addition of the precipitating agent can lead to the formation of a large number of small particles that may aggregate. 2. Inadequate stirring: Poor mixing can result in localized areas of high supersaturation, leading to non-uniform particle size. 3. Incorrect pH: The pH of the reaction mixture can significantly influence the nucleation and growth of crystals. | 1. Control the rate of addition: Add the precipitating agent slowly and at a constant rate. 2. Ensure vigorous and consistent stirring: Use a magnetic stirrer or overhead stirrer to maintain a homogeneous solution throughout the precipitation process. 3. Monitor and control pH: Use a pH meter to monitor the pH of the reaction and adjust it as needed by the controlled addition of an acid or base. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and thermal analysis of this compound.
Protocol for Synthesis of this compound Dihydrate
This protocol describes a common method for synthesizing this compound dihydrate from nickel sulfate and sodium formate.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Sodium formate (HCOONa)
-
Deionized water
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Prepare a solution of nickel(II) sulfate by dissolving a stoichiometric amount in boiling deionized water.
-
In a separate beaker, prepare a solution of sodium formate by dissolving it in boiling deionized water. If the commercial sodium formate contains impurities like sodium carbonate, it can be neutralized with a small amount of formic acid.
-
Filter both solutions while hot to remove any insoluble impurities.
-
Mix the hot solutions of nickel sulfate and sodium formate.
-
Boil and concentrate the mixed solution. The concentration can be monitored by measuring the specific gravity (e.g., to a Baumé reading of 37-38 B).
-
As the solution concentrates, this compound will precipitate out as fine green crystals.
-
Filter the hot solution to collect the this compound precipitate. It is important to filter while hot to prevent the co-precipitation of sodium sulfate.
-
Wash the collected this compound crystals with cold deionized water until the washings are free of sulfate ions (can be tested with BaCl₂ solution).
-
Dry the purified this compound dihydrate in an oven at a temperature between 100-105°C to avoid decomposition[8].
Protocol for Thermogravimetric Analysis (TGA) of this compound
This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using a TGA instrument.
Equipment and Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
This compound sample (finely powdered)
-
TGA crucibles (e.g., alumina (B75360) or platinum)
Procedure:
-
Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Start the flow of the purge gas (e.g., nitrogen) at a controlled rate (e.g., 20-50 mL/min) to create an inert atmosphere within the furnace.
-
Sample Preparation: Accurately weigh a small amount of the finely powdered this compound sample (typically 5-10 mg) into a clean, tared TGA crucible.
-
Loading the Sample: Place the crucible containing the sample onto the TGA balance.
-
Setting up the Experiment: In the instrument's software, set up the temperature program. A typical program would be to heat the sample from room temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Running the Analysis: Start the experiment. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: After the run is complete, analyze the resulting TGA curve (a plot of mass vs. temperature). The onset temperature of decomposition can be determined from the point of initial mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Section 4: Data Presentation
This section provides a summary of quantitative data related to the thermal decomposition of this compound and its derivatives.
Table 1: Thermal Decomposition Temperatures of this compound and Related Compounds
| Compound | Atmosphere | Decomposition Onset (°C) | Decomposition Peak (°C) | Final Product | Reference |
| Ni(HCOO)₂·2H₂O | Air | ~200 | ~280 | NiO | [2] |
| Ni(HCOO)₂ | Inert | ~250 | ~300 | Ni | [3] |
| Ni(CH₃COO)₂·4H₂O | Air | ~350 | - | NiO | [9] |
| Ni(NO₃)₂·6H₂O | Air | - | ~325 | NiO | [10] |
| NiC₂O₄·2H₂O | Air | ~350 | ~408 | NiO | [11] |
Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate and particle size.
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts.
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Caption: Synthesis Workflow for this compound Dihydrate.
Caption: Thermal Decomposition Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
- 5. The development of internal structure during thermal decomposition: this compound dihydrate (1971) | P.G. Fox | 25 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. lettersonmaterials.com [lettersonmaterials.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Process Optimization for Nickel Formate Thin Film Quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quality of nickel formate-derived thin films.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Film Adhesion or Delamination
-
Question: My nickel formate (B1220265) thin film is peeling or flaking off the substrate. What could be the cause?
-
Answer: Poor adhesion is most commonly due to inadequate substrate cleaning. Any contaminants on the substrate surface can act as a barrier, preventing a strong bond with the film. It can also be caused by high stress within the film.
Recommended Solutions:
-
Thorough Substrate Cleaning: Implement a multi-stage cleaning process. A common and effective method involves sequential ultrasonic cleaning in acetone (B3395972), then isopropyl alcohol (IPA), and finally deionized (DI) water.[1] For silicon wafers, a final in-situ plasma or ion source treatment can be used to remove any native oxide layer immediately before deposition.[1]
-
Surface Activation: Treating the substrate with an O2 plasma can improve surface energy and promote better adhesion.
-
Reduce Film Stress: High residual stress, which can be exacerbated by thick films or rapid annealing, can lead to delamination. Consider depositing thinner layers or reducing the heating and cooling rates during the annealing process.
-
Issue 2: Cracks in the Thin Film
-
Question: I am observing cracks in my film after annealing. Why is this happening?
-
Answer: Cracking is typically a result of stress that develops during the drying and annealing stages. The primary causes are the mismatch in the thermal expansion coefficient between the film and the substrate, and stresses induced by the evaporation of solvents. Thicker films are more prone to cracking as they accumulate more stress.
Recommended Solutions:
-
Substrate Selection: If possible, choose a substrate with a thermal expansion coefficient that is closely matched to that of the nickel oxide film.
-
Optimize Annealing Profile: Reduce the heating and cooling rates during the annealing process to minimize thermal shock.
-
Control Film Thickness: Deposit thinner films. If a thicker film is required, build it up by depositing multiple thin layers with intermediate annealing steps.
-
Precursor Solution Ageing: Ensure the precursor solution is adequately aged to allow for sufficient condensation, which strengthens the gel network and makes it less susceptible to cracking.
-
Issue 3: Pinholes and Pitting in the Film
-
Question: My film has small pinholes or pits on the surface. What is the cause?
-
Answer: Pinholes and pitting are often caused by particulate contamination in the precursor solution or on the substrate. Trapped air bubbles during the spin coating process can also lead to such defects.
Recommended Solutions:
-
Precursor Solution Filtration: Filter the this compound-ethylenediamine precursor solution through a 0.45 µm or smaller pore size filter immediately before use to remove any particulates.[2][3]
-
Clean Processing Environment: Work in a clean environment (e.g., a fume hood or cleanroom) to minimize dust and other airborne contaminants.
-
Optimized Spin Coating: Ensure a smooth and even dispense of the precursor solution onto the substrate to avoid trapping air bubbles.
-
Issue 4: Non-uniform Film Thickness or "Coffee Ring" Effect
-
Question: The thickness of my film is not uniform across the substrate, and I see a thicker ring at the edge. How can I fix this?
-
Answer: Non-uniform thickness, often seen as a "coffee ring" effect, can be caused by several factors during spin coating, including sub-optimal spin speed, acceleration, and solution viscosity.
Recommended Solutions:
-
Optimize Spin Coating Parameters: Adjust the spin speed and duration. Higher spin speeds generally lead to thinner and more uniform films. A two-step spin program with a lower initial speed for spreading and a higher final speed for thinning can improve uniformity.
-
Control Solution Viscosity: The viscosity of the precursor solution affects how it spreads on the substrate. Adjusting the solvent composition or concentration can help optimize viscosity.
-
Dispense Volume and Technique: Use an appropriate volume of the precursor solution to cover the substrate. Dispensing the solution at the center of the substrate before starting the rotation can help in achieving a more uniform spread.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical recipe for the this compound precursor solution?
A1: A common precursor solution, often referred to as an organometallic ink, can be prepared by combining this compound, ethylenediamine (B42938), and ethylene (B1197577) glycol. A typical preparation involves:
-
Combining 1 gram of this compound with 10 ml of ethylene glycol.
-
Adding 0.87 ml of ethylenediamine to the mixture.
-
Heating and shaking the mixture multiple times to ensure complete dissolution.
-
Filtering the deep purple colored ink through a 0.45 µm pore filter at near ambient temperature.
-
For spin coating, the ink is often diluted, for example, in a 1:1 volume ratio with deionized water.[2][3]
Q2: How does the annealing temperature affect the quality of the nickel oxide thin film?
A2: The annealing temperature plays a crucial role in the conversion of the this compound precursor to nickel oxide (NiOx) and significantly influences the film's properties. Increasing the annealing temperature from 150°C to 250°C for films derived from a this compound-ethylenediamine precursor has been shown to:
-
Increase the short-circuit current (Jsc) in organic photovoltaic devices from 1.7 to 11.2 mA cm⁻².[4][5]
-
Increase the electrical conductivity and homogeneity of the NiOx thin films.[4][5]
-
Promote more complete decomposition of the precursor to NiOx.[4][5] Higher annealing temperatures can also lead to increased crystallinity and larger grain sizes in the resulting film.
Q3: What are the key parameters to control during the spin coating process?
A3: The key parameters that influence the quality of spin-coated thin films are:
-
Spin Speed (Angular Velocity): This is a primary determinant of film thickness; higher speeds result in thinner films.
-
Spin Duration: The time at which the substrate is spun at a particular speed affects solvent evaporation and film thinning.
-
Acceleration/Deceleration: The rate at which the spinner ramps up to and down from the set speed can influence film uniformity.
-
Precursor Solution Properties: Viscosity and concentration of the solution are critical. More viscous solutions generally produce thicker films.
-
Dispense Volume and Method: The amount of solution and how it is dispensed onto the substrate can affect uniformity and edge effects.
Q4: How can I clean the substrate effectively before deposition?
A4: A pristine substrate surface is critical for high-quality thin films. A multi-stage cleaning process is highly recommended:
-
Ex-Situ (Wet Chemical) Cleaning: This initial step removes bulk organic and particulate contaminants. A common procedure is ultrasonic cleaning of the substrate in a sequence of solvents, typically acetone, followed by isopropyl alcohol (IPA), and then a thorough rinse with deionized (DI) water.[1]
-
Drying: After rinsing, the substrate should be dried with a stream of inert gas like nitrogen to prevent water spots.
-
In-Situ Cleaning (Optional but Recommended): For applications requiring pristine surfaces, an in-situ cleaning step inside the vacuum chamber right before deposition is beneficial. This can be achieved using plasma or glow discharge cleaning with a gas like Argon or Oxygen to remove the final atomic layers of contaminants.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on this compound-derived thin films.
Table 1: Effect of Annealing Temperature on Device Performance
| Annealing Temperature (°C) | Short-Circuit Current (Jsc) (mA cm⁻²) |
| 150 | 1.7 |
| 250 | 11.2 |
Data sourced from studies on nickel oxide interlayer films from a this compound-ethylenediamine precursor in organic photovoltaic devices.[4][5]
Table 2: Typical Spin Coating Parameters and Resulting Film Thickness
| Precursor | Spin Speed (rpm) | Spin Time (s) | Resulting Film Thickness (nm) |
| This compound-ethylenediamine ink | 4000 | 60 | ~9.5 ± 0.5 |
Note: Film thickness is highly dependent on the specific precursor solution viscosity and the spin coater used.[2][3]
Experimental Protocols
1. Protocol for Substrate Cleaning
-
Place the substrates in a substrate holder suitable for sonication.
-
Submerge the holder in a beaker containing acetone and sonicate for 15 minutes.
-
Remove the holder and rinse the substrates thoroughly with deionized (DI) water.
-
Submerge the holder in a beaker containing isopropyl alcohol (IPA) and sonicate for 15 minutes.
-
Remove the holder and rinse the substrates thoroughly with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Optional: Immediately before film deposition, treat the substrates with O2 plasma for 5 minutes to enhance surface wettability and adhesion.
2. Protocol for this compound Thin Film Deposition via Spin Coating
-
Prepare the this compound-ethylenediamine precursor solution as described in FAQ 1.
-
Place a cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense an appropriate amount of the precursor solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coating program. A typical program might be:
-
Step 1: 500 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000 rpm for 60 seconds (for thinning).
-
-
After the spin coating is complete, carefully remove the substrate from the chuck.
-
Place the coated substrate on a hotplate set to a low temperature (e.g., 100°C) for 5-10 minutes to drive off residual solvent.
3. Protocol for Annealing the Thin Film
-
Place the dried, coated substrate in a tube furnace or a programmable muffle furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/minute).
-
Hold the substrate at the annealing temperature for a specified duration (e.g., 30-60 minutes) in an air atmosphere.
-
After the hold time, allow the furnace to cool down to room temperature at a controlled rate (e.g., 5°C/minute).
-
Remove the annealed thin film for characterization.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Precursors: Nickel Formate vs. Nickel Acetate in Catalysis and Nanomaterial Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision that can significantly impact the properties and performance of the final material. In the realm of nickel-based catalysts and nanomaterials, nickel formate (B1220265) and nickel acetate (B1210297) are two commonly employed precursors. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal precursor for specific applications.
At a Glance: Key Differences and Performance Summary
Nickel formate and nickel acetate, while both serving as sources of nickel, exhibit distinct thermal decomposition behaviors and can lead to catalysts and nanomaterials with varying characteristics. The choice between the two often hinges on the desired final product (metallic nickel vs. nickel oxide), the required processing temperature, and the intended application.
| Property | This compound | Nickel Acetate |
| Decomposition Temperature | Lower (approx. 190-250 °C) | Higher (approx. 250-350 °C) |
| Primary Decomposition Product (Inert Atmosphere) | Metallic Nickel (Ni) | Nickel Oxide (NiO) and Metallic Nickel (Ni) |
| Catalyst Performance (CO Methanation) | Not directly compared in the same study | Leads to larger Ni particle size and lower CO conversion compared to Ni(NO₃)₂ precursor |
| Catalyst Performance (Phthalic Anhydride (B1165640) Hydrogenation) | Not directly compared in the same study | Results in larger nickel particles and lower activity compared to nickel citrate (B86180) precursor[1] |
| Nanoparticle Synthesis | Suitable for direct synthesis of metallic nickel nanoparticles at lower temperatures. | Commonly used for the synthesis of nickel oxide (NiO) nanoparticles; can also yield metallic nickel or Ni/NiO composites depending on conditions. |
Thermal Decomposition Behavior: A Tale of Two Anions
The thermal decomposition profile of a precursor is fundamental to its application, dictating the temperature required for conversion and influencing the nature of the resulting material.
This compound: Thermogravimetric analysis (TGA) reveals that this compound dihydrate undergoes a two-step decomposition in air. The first step corresponds to dehydration, followed by the decomposition of the anhydrous salt to form nickel oxide (NiO). In an inert atmosphere, this compound decomposes at a relatively low temperature, typically in the range of 190-250 °C, directly yielding metallic nickel, carbon dioxide, and hydrogen. This lower decomposition temperature can be advantageous in preventing the agglomeration of nanoparticles that can occur at higher temperatures[2].
Nickel Acetate: The thermal decomposition of nickel acetate tetrahydrate is a more complex, multi-stage process. It begins with dehydration at around 100-150 °C. The anhydrous nickel acetate then decomposes at a higher temperature, generally between 250 °C and 400 °C[3]. The decomposition products in an inert atmosphere are a mixture of nickel oxide and metallic nickel, along with gaseous products such as acetic acid, acetone, and carbon dioxide[4]. Under a hydrogen atmosphere, metallic nickel is the primary solid product[5].
The following diagram illustrates the generalized thermal decomposition pathways for both precursors under an inert atmosphere.
Performance in Catalysis
The choice of precursor can significantly influence the resulting catalyst's physical and chemical properties, such as metal particle size, dispersion, and the strength of metal-support interactions, which in turn dictate its catalytic performance.
A comparative study on Ni/Al₂O₃ catalysts for CO methanation revealed that the nickel precursor had a notable impact on the catalyst's characteristics. While this particular study did not include this compound, it demonstrated that using nickel acetate as a precursor resulted in a larger average nickel particle size (15.99 nm) compared to nickel nitrate (B79036) (6.80 nm) and nickel chloride (10.21 nm). This larger particle size was associated with weaker metal-support interactions, as indicated by a lower reduction temperature in H₂-Temperature Programmed Reduction (H₂-TPR) analysis. In terms of catalytic activity, the catalyst derived from nickel acetate exhibited a lower CO conversion rate compared to the one from nickel nitrate[3].
Another study on the selective hydrogenation of phthalic anhydride found that a TiO₂-ZrO₂ supported nickel catalyst prepared from nickel acetate had relatively large nickel particles and consequently showed lower activity compared to a catalyst prepared from nickel citrate[1].
These findings suggest that the acetate ligand may lead to the formation of larger nickel particles during catalyst preparation, potentially due to different interactions with the support material during impregnation and calcination steps. This can be a disadvantage in reactions where high metal dispersion is crucial for achieving high catalytic activity.
Application in Nanoparticle Synthesis
Both this compound and nickel acetate are widely used in the synthesis of nickel-based nanoparticles. The choice of precursor directly impacts the composition and size of the resulting nanoparticles.
This compound is often favored for the direct synthesis of metallic nickel nanoparticles due to its lower decomposition temperature and the in-situ generation of a reducing atmosphere (H₂ and CO) upon decomposition. This allows for the formation of metallic nickel particles without the need for an external reducing agent.
Nickel Acetate is frequently used to synthesize nickel oxide (NiO) nanoparticles through thermal decomposition in air[6]. Depending on the decomposition atmosphere and the presence of capping agents or polymers, nickel acetate can also yield metallic nickel or Ni/NiO composite nanopowders[7]. For instance, the thermal decomposition of nickel acetate in the presence of poly(vinyl acetate) has been shown to produce cubic NiO nanoparticles with a uniform size of around 40-50 nm after heat treatment at 450 °C (723 K)[6][8].
The following workflow illustrates a general procedure for synthesizing nickel-based nanoparticles from these precursors via thermal decomposition.
Experimental Protocols
Synthesis of Ni/Al₂O₃ Catalyst from Nickel Acetate for CO Methanation
This protocol is adapted from the study by Li et al. (2021)[3].
-
Preparation of the Support: γ-Al₂O₃ is used as the support.
-
Impregnation: An aqueous solution of nickel acetate tetrahydrate is prepared. The γ-Al₂O₃ support is added to the solution, and the mixture is impregnated at room temperature for 12 hours.
-
Drying: The impregnated sample is dried in an oven at 120 °C for 12 hours.
-
Calcination: The dried sample is calcined in a muffle furnace at 550 °C for 4 hours.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a hydrogen flow at a specified temperature to obtain the active metallic nickel catalyst.
Synthesis of Nickel Oxide Nanoparticles from Nickel Acetate
This protocol is based on the work of Dharmaraj et al.[6].
-
Precursor Mixture Preparation: A mixture of nickel acetate and poly(vinyl acetate) (PVAc) is prepared.
-
Heat Treatment: The precursor mixture is heated in air at 450 °C (723 K).
-
Characterization: The resulting powder is characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) to confirm the formation and properties of the NiO nanoparticles.
Note: A detailed experimental protocol for a direct comparative synthesis of catalysts or nanoparticles from both this compound and nickel acetate under identical conditions was not available in the searched literature. The provided protocols are representative examples for each precursor.
Conclusion
The selection between this compound and nickel acetate as a precursor is a nuanced decision that depends on the specific goals of the research or application.
Choose this compound when:
-
The direct synthesis of metallic nickel nanoparticles is desired.
-
A lower processing temperature is critical to minimize particle agglomeration.
-
The in-situ generation of a reducing atmosphere is advantageous.
Choose Nickel Acetate when:
-
The synthesis of nickel oxide nanoparticles is the primary objective.
-
A more economical and environmentally benign process is preferred, as it does not release flammable gases like hydrogen upon decomposition in the same manner as formate.
-
The experimental setup allows for slightly higher decomposition temperatures.
It is important to note that the anion of the precursor salt plays a significant role in the ultimate properties of the synthesized material. The formate and acetate ligands can influence the interaction with support materials, the nucleation and growth of nanoparticles, and the final particle size and morphology. Therefore, for applications sensitive to these parameters, empirical testing and characterization are crucial for optimizing the synthesis process and achieving the desired material performance. Further direct comparative studies under identical conditions are warranted to provide a more definitive guide for all applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Isothermal Decomposition as Efficient and Simple Synthesis Method of NiO/C Nanoparticles for Asymmetric Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of Nickel Formate Derivatives for Energy Storage Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, cost-effective, and environmentally friendly electrode materials is a driving force in the advancement of energy storage technologies. Among the various candidates, nickel-based materials, particularly derivatives of nickel formate (B1220265), have garnered significant attention due to their promising electrochemical properties. This guide provides a comparative analysis of the electrochemical performance of nickel formate and its derivatives, offering valuable insights for researchers in materials science and energy storage.
Comparative Electrochemical Performance
| Precursor Material | Derived Active Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| This compound | Flower-like α-Ni(OH)₂ | 810.4 | 1 | 89% after 1000 cycles | [1] |
| This compound | Flower-like NiO | Not specified, but exhibits good cycling stability | - | 86% after 1000 cycles | [1] |
| This compound | Precursor with α-Ni(OH)₂ | 923 | 1 | ~50% after 600 cycles | [1] |
| Nickel Fumarate (B1241708) (rGO composite) | G-NiFum | ~800 mAh/g (for Li-ion battery) | 0.06 | Good cycling stability | [2] |
| Nickel Oxalate | Metal Oxalates | Not specified for supercapacitors | - | - | [2] |
Note: The data presented is compiled from different research articles, and the experimental conditions may vary. Direct comparison should be made with caution. The performance of nickel fumarate is presented for a Li-ion battery application due to the lack of specific supercapacitor data for this derivative in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis and electrochemical characterization protocols for this compound-derived materials.
Synthesis of Flower-like α-Ni(OH)₂ and NiO from this compound
This protocol is based on the work of Wei et al.[1]
1. Synthesis of the Precursor (Flower-like this compound/α-Ni(OH)₂ composite):
-
A hydrothermal method is employed.
-
Reactants: Nickel (II) acetate (B1210297) tetrahydrate, formic acid, and urea (B33335).
-
Procedure:
-
Dissolve nickel (II) acetate tetrahydrate and urea in a mixed solvent of deionized water and ethanol.
-
Add formic acid to the solution.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 12 hours).
-
After cooling, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.
-
2. Synthesis of Flower-like α-Ni(OH)₂:
-
The precursor obtained in the previous step is heated in a controlled atmosphere (e.g., air) at a specific temperature (e.g., 210 °C) for a certain duration. This thermal treatment induces the transformation of this compound within the precursor to α-Ni(OH)₂.[1]
3. Synthesis of Flower-like NiO:
-
The precursor is heated at a higher temperature (e.g., 250 °C) in a controlled atmosphere to obtain single-phase NiO, which retains the flower-like morphology of the precursor.[1]
Electrochemical Characterization
The electrochemical performance of the synthesized materials is typically evaluated using a three-electrode system in an aqueous electrolyte.
-
Working Electrode Preparation:
-
The active material (e.g., α-Ni(OH)₂) is mixed with a conductive agent (e.g., acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.
-
The slurry is then coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried.
-
-
Electrochemical Measurements:
-
Electrolyte: Typically an aqueous solution of KOH (e.g., 6 M).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum foil or rod.
-
Techniques:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the potential window.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Cycling Stability Test: To evaluate the long-term performance of the electrode material by repeated charge-discharge cycles.
-
-
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the interplay of factors influencing electrochemical performance, the following diagrams are provided.
Caption: Experimental workflow for synthesis and electrochemical evaluation.
Caption: Relationship between material properties and performance.
References
A Comparative Guide to the Catalytic Efficiency of Nickel Formate Grades in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency of nickel catalysts derived from different grades of nickel formate (B1220265). While direct comparative studies on various grades of nickel formate as catalyst precursors are limited in publicly available literature, this document synthesizes existing data on commercial nickel catalysts and the known chemical principles of catalyst preparation to offer valuable insights for researchers. The focus is on hydrogenation reactions, a critical process in pharmaceutical and fine chemical synthesis.
Introduction to this compound as a Catalyst Precursor
This compound (Ni(HCOO)₂) is a widely used precursor for the preparation of finely divided, catalytically active nickel metal.[1][2] Its primary advantage lies in its thermal decomposition, which at relatively low temperatures (around 300°C in a vacuum), yields pure nickel powder.[1] The characteristics of the resulting nickel catalyst, and therefore its efficiency, are intrinsically linked to the properties of the initial this compound precursor.
Different "grades" of this compound can be considered based on:
-
Hydration State: Commonly available as this compound dihydrate (Ni(HCOO)₂·2H₂O), an anhydrous form can also be prepared by careful heating.[1]
-
Purity: The presence of impurities, such as sodium sulphate from certain synthesis routes, can impact the final catalyst's performance.[3]
-
Particle Size and Morphology: The physical characteristics of the this compound crystals can influence the particle size and surface area of the nickel catalyst produced upon decomposition.
This guide will explore how these variations in this compound grades can be expected to influence catalytic performance in hydrogenation reactions, supported by experimental data from commercially available nickel catalysts.
Impact of this compound Grade on Catalyst Properties
The grade of the this compound precursor is a critical determinant of the final catalyst's structural and, consequently, catalytic properties. The thermal decomposition of this compound is the key step where these properties are established.
Caption: Logical workflow from this compound grade to catalytic efficiency.
Comparative Performance of Commercial Nickel Catalysts in Soybean Oil Hydrogenation
The following table summarizes the performance of five commercial nickel catalysts in the hydrogenation of soybean oil. While the exact grade of this compound precursor for each is proprietary, this data provides a practical benchmark for the catalytic efficiency of different industrial-grade nickel catalysts.
| Catalyst Brand | Nickel Content (%) | Relative Activity | Selectivity | Trans Fatty Acid (TFA) Formation | Key Findings |
| Pricat 9910 | 22 | Highest | Low | Medium | Most active catalyst, suitable when high activity is prioritized over selectivity.[4] |
| Pricat 9920 | 23 | Lowest | Highest | Low | Highly selective, produces fewer trans isomers compared to other selective catalysts.[4] |
| G-53 | 23 | High | Low | Low | High activity and low TFA formation, presenting a good balance.[4] |
| Harcat | 20 | Medium | High | High | A selective catalyst but with higher TFA production.[4] |
| DM-3 Plus | 23 | Medium | High | High | Similar in performance to Harcat, with high selectivity and high TFA formation.[4] |
Experimental Protocols
Preparation of Nickel Catalyst from this compound Precursor
This protocol describes the general procedure for preparing a nickel catalyst by thermal decomposition of this compound.
Caption: Experimental workflow for nickel catalyst preparation.
Methodology:
-
Loading the Precursor: A precise amount of the desired grade of this compound (e.g., dihydrate, anhydrous, specific purity) is placed in a suitable reactor, such as a quartz tube furnace.
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which could otherwise lead to the formation of nickel oxide.
-
Thermal Decomposition: The reactor is heated to the decomposition temperature of this compound, typically in the range of 300-350°C.[5] The heating rate can be controlled to influence the final particle size of the nickel catalyst.
-
Holding Time: The temperature is maintained for a sufficient period to ensure complete decomposition of the this compound.
-
Cooling: The reactor is cooled to room temperature under the inert atmosphere.
-
Passivation (Optional): The freshly prepared nickel catalyst is highly pyrophoric. For ease of handling, it can be passivated by controlled exposure to a very low concentration of oxygen in an inert gas stream.
Catalytic Hydrogenation of Soybean Oil
This protocol outlines a typical laboratory procedure for evaluating the catalytic efficiency of a prepared nickel catalyst in the hydrogenation of soybean oil.
Materials and Equipment:
-
Refined and bleached soybean oil
-
Prepared nickel catalyst
-
High-pressure batch reactor (e.g., Parr reactor)
-
Hydrogen gas supply
-
Magnetic stirrer and hot plate
-
Gas chromatograph (GC) for fatty acid analysis
Methodology:
-
Reactor Setup: The reactor is charged with a specific amount of soybean oil (e.g., 100 g) and the nickel catalyst (e.g., 0.1% by weight of oil).[6]
-
Purging: The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 180°C) and pressurized with hydrogen to the target pressure (e.g., 5 bar).[4] The reaction mixture is vigorously stirred.
-
Monitoring the Reaction: The progress of the hydrogenation is monitored by taking samples at regular intervals and analyzing the iodine value or by gas chromatography to determine the fatty acid composition.
-
Reaction Termination: Once the desired level of hydrogenation is achieved, the reactor is cooled, and the hydrogen pressure is released.
-
Catalyst Separation: The catalyst is separated from the hydrogenated oil by filtration.
-
Product Analysis: The final product is analyzed for its fatty acid profile, including the content of saturated, monounsaturated, polyunsaturated, and trans fatty acids, using gas chromatography.
Conclusion
The selection of a specific grade of this compound as a catalyst precursor has a significant impact on the final catalyst's performance. While high-purity this compound is generally desirable to avoid catalyst poisoning, the hydration state and morphology of the precursor also play crucial roles in determining the particle size and surface area of the active nickel catalyst. For applications requiring high activity, a precursor that yields a catalyst with a large number of accessible active sites is preferable. Conversely, for reactions where selectivity is paramount, a catalyst with specific site geometries, which can be influenced by the precursor's properties, will be more effective. The data from commercial catalysts indicates a trade-off between activity and selectivity, which can be tailored by the catalyst manufacturing process, starting from the choice of the this compound precursor. Researchers and professionals in drug development should consider these factors when selecting or preparing nickel catalysts for their specific hydrogenation needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. US1452478A - Process of making this compound - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 6. Partial hydrogenation of soybean oil over a Pd/bentonite catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01198A [pubs.rsc.org]
comparative TGA analysis of various nickel carboxylates
A Comparative Thermogravimetric Analysis of Nickel Carboxylates: Formate (B1220265), Acetate (B1210297), and Oxalate (B1200264)
This guide provides a comparative thermogravimetric analysis (TGA) of three common nickel carboxylates: nickel formate, nickel acetate, and nickel oxalate. The thermal decomposition of these compounds is of significant interest to researchers and professionals in materials science and catalysis for the synthesis of nickel-based nanomaterials. This document summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.
Data Presentation
The thermal decomposition of nickel carboxylates typically proceeds in distinct stages, starting with dehydration followed by the decomposition of the anhydrous salt. The final product is highly dependent on the atmosphere under which the analysis is conducted. In an inert atmosphere (like nitrogen or helium), metallic nickel or a mixture with its oxide is often the end product, whereas in an oxidizing atmosphere (air), nickel oxide is the expected residue.
The following table summarizes the key thermal events for this compound dihydrate, nickel acetate tetrahydrate, and nickel oxalate dihydrate based on available experimental data. It is important to note that the values presented are derived from different studies and experimental conditions may vary, which can influence the exact decomposition temperatures.
| Nickel Carboxylate | Formula | Atmosphere | Dehydration Temperature (°C) | Anhydrous Decomposition Temperature (°C) | Final Product |
| This compound Dihydrate | Ni(HCOO)₂·2H₂O | Air | Not explicitly separated | 238 - 250 | NiO[1] |
| Vacuum | 130 - 140 | ~300 | Ni | ||
| Nickel Acetate Tetrahydrate | Ni(CH₃COO)₂·4H₂O | Air | 118 - 137[2][3] | ~350[2][3] | NiO[2][3] |
| Helium | 118 - 137[2][3] | ~350 (multi-step)[2][3][4] | Ni/NiO mixture[4] | ||
| Hydrogen | 118 - 137[2][3] | ~350[2][3] | Ni[2][3] | ||
| Nickel Oxalate Dihydrate | Ni(C₂O₄)·2H₂O | Nitrogen | ~200 - 250[2] | ~320 - 400[2] | Metallic Nickel[2] |
| Air | Not explicitly separated | Endothermic decomposition | NiO[2] |
Experimental Protocols
The following provides a generalized methodology for conducting a comparative TGA analysis of nickel carboxylates. Specific parameters may be adjusted based on the instrument and analytical goals.
Objective: To determine and compare the thermal stability and decomposition pathways of this compound, nickel acetate, and nickel oxalate.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor.
-
Microbalance with high sensitivity.
-
Gas flow controller for atmosphere management.
-
Sample pans (e.g., alumina, platinum).
Materials:
-
This compound Dihydrate (Ni(HCOO)₂·2H₂O) powder.
-
Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O) powder.
-
Nickel Oxalate Dihydrate (Ni(C₂O₄)·2H₂O) powder.
-
High purity nitrogen, helium, or dry air for purge gas.
Procedure:
-
Sample Preparation: A small amount of the nickel carboxylate sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The weight loss of the sample and the temperature are continuously recorded throughout the experiment. If available, the DTA/DSC signal is also recorded to identify endothermic and exothermic events.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages, the percentage weight loss at each stage, and the final residue percentage. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
-
Comparative Analysis: The TGA/DTG curves of the different nickel carboxylates are overlaid for a direct comparison of their thermal stabilities and decomposition profiles under identical experimental conditions.
Mandatory Visualization
The following diagram illustrates the logical workflow for conducting a .
Caption: Workflow for comparative TGA analysis of nickel carboxylates.
References
A Comparative Guide: Benchmarking Nickel Formate-Based Catalysts Against Noble Metals for Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient, selective, and sustainable chemical transformations is a cornerstone of modern chemistry and drug development. Hydrogenation reactions, in particular, are fundamental processes for the synthesis of pharmaceuticals and fine chemicals. For decades, the field has been dominated by high-performance noble metal catalysts, primarily those based on palladium (Pd), platinum (Pt), and ruthenium (Ru).[1] However, the high cost, scarcity, and supply volatility of these metals present significant challenges for large-scale and sustainable manufacturing.[2]
This guide provides an objective comparison of catalysts derived from nickel formate (B1220265)—an earth-abundant and cost-effective alternative—against their noble metal counterparts. We will focus on the practical application of catalytic transfer hydrogenation (CTH) for the reduction of nitroarenes, a critical transformation in the synthesis of aniline (B41778) derivatives used as pharmaceutical intermediates.[2] Nickel formate itself is typically not the active catalyst but serves as an excellent precursor for generating finely divided, highly active metallic nickel (Ni(0)) particles through thermal decomposition.[3][4] This approach offers a straightforward method to produce a high-performance, economical catalyst system.
Comparative Analysis: Transfer Hydrogenation of Nitroarenes
Catalytic transfer hydrogenation is an advantageous alternative to using high-pressure hydrogen gas, employing stable, solid hydrogen donors like ammonium (B1175870) formate or sodium formate.[5][6] This technique enhances laboratory safety and simplifies experimental setups. Both noble metals and nickel-based catalysts have proven effective in this context.
The following table summarizes representative performance data for the reduction of a model substrate, nitrobenzene, to aniline, using palladium and nickel catalysts with a formate-based hydrogen donor.
Table 1: Performance Data for the Catalytic Transfer Hydrogenation of Nitrobenzene
| Catalyst System | Hydrogen Donor | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Catalyst Recyclability | Key Advantages | Key Disadvantages |
| Noble Metal: Pd/C | Ammonium Formate | 80 - 100 | 0.5 - 2 | >99 | >99 | High (5-8 cycles) | High activity, broad substrate scope, mild conditions.[5][6] | High cost, market volatility, resource scarcity.[2] |
| Ni-Formate Based: Ni(0) | Sodium Formate | 100 - 130 | 2 - 6 | >95 | >99 | Moderate to High | Low cost, earth-abundant, excellent selectivity.[7][8] | Often requires higher temperatures and longer reaction times.[2] |
Experimental Protocols
Detailed and reproducible methodologies are critical for catalyst evaluation. Below are generalized protocols for the preparation of an active nickel catalyst from this compound and its subsequent use in a typical transfer hydrogenation reaction.
Protocol 1: Synthesis of Activated Nickel Catalyst via Thermal Decomposition of this compound
This procedure is based on established methods for creating finely-divided, pyrophoric nickel catalysts from a formate precursor.[3]
-
Setup: Place nickel(II) formate dihydrate in a quartz tube furnace under a constant, gentle flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Decomposition: Heat the furnace to a temperature between 300°C and 350°C. The temperature should be ramped up slowly over a period of 5-10 hours.[3]
-
Transformation: During heating, the this compound decomposes into finely-divided metallic nickel, carbon dioxide, and hydrogen gas.
-
Cooling & Handling: After the decomposition is complete, cool the furnace to room temperature while maintaining the inert atmosphere. The resulting black powder is a highly active, pyrophoric Ni(0) catalyst and must be handled under inert conditions to prevent rapid oxidation upon contact with air.
Protocol 2: General Procedure for Transfer Hydrogenation of a Nitroarene
This protocol outlines a typical lab-scale batch reaction for the reduction of a nitroaromatic compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene substrate (1.0 eq.), the hydrogen donor (e.g., sodium formate or ammonium formate, 3.0-5.0 eq.), and an appropriate solvent (e.g., water, ethanol, or isopropanol).
-
Catalyst Addition: Under an inert atmosphere (if using the freshly prepared Ni(0) from Protocol 1), add the catalyst (e.g., 5-10 mol% Ni(0) or 0.5-1 mol% Pd/C).
-
Reaction: Heat the mixture to the desired temperature (typically 80-130°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. If using a heterogeneous catalyst, filter the mixture to recover the catalyst. Extract the product from the filtrate using an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude aniline product, which can be further purified by column chromatography if necessary.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify complex processes and relationships, from catalyst synthesis to the logic behind catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 4. primaryinfo.com [primaryinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of nickel and formate (B1220265) in nickel formate samples. The selection of a robust and reliable analytical method is critical for quality control, stability studies, and regulatory compliance in pharmaceutical development. This document outlines detailed methodologies for common analytical techniques, presents a workflow for their cross-validation, and includes supporting experimental data to aid in method selection and validation.
Cross-Validation Workflow
Cross-validation is a crucial process to ensure the accuracy, precision, and reliability of analytical data by comparing results from two or more distinct analytical techniques. The process begins with the preparation of a homogeneous sample, which is then analyzed by different methods. The results are statistically evaluated to determine the level of agreement between the techniques. If the outcomes are comparable within predefined acceptance criteria, the methods are considered cross-validated, providing a high degree of confidence in the generated data.
Figure 1. A logical workflow for the cross-validation of analytical techniques for this compound.
Comparison of Analytical Techniques
The quantification of this compound requires the analysis of both the nickel cation and the formate anion. Different analytical techniques are suitable for each component.
For Nickel Quantification
The most common techniques for the determination of nickel at trace and higher levels are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS).
Table 1: Quantitative Performance Comparison for Nickel Quantification
| Parameter | ICP-MS | AAS (Graphite Furnace - GFAAS) |
| Typical Limit of Detection (LOD) | 0.005 µg/kg[1] | 1 µg/L[1] |
| Typical Limit of Quantitation (LOQ) | ~8 ng/g[1] | ~0.90 µg/L[1] |
| Linear Dynamic Range | Wide (up to 9 orders of magnitude)[1] | Limited[1] |
| Matrix Effects | More susceptible to matrix effects[1] | Significant matrix interference[1] |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
For Formate Quantification
For the analysis of the formate anion, Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.
Table 2: Quantitative Performance Comparison for Formate Quantification
| Parameter | Ion Chromatography (IC) | HPLC (with UV or CAD) |
| Typical Limit of Detection (LOD) | 0.014 mg/L[2] | 0.1 - 1 mg/L |
| Typical Limit of Quantitation (LOQ) | 0.042 mg/L[2] | 0.3 - 3 mg/L |
| Linear Dynamic Range | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Specificity | High, good separation from other anions[3][4] | Can be affected by co-eluting organic acids[5] |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Nickel Analysis by ICP-MS
Objective: To quantify the nickel content in a this compound sample using ICP-MS.
Instrumentation:
-
ICP-MS Spectrometer (e.g., Thermo Scientific iCAP TQ ICP-MS)[6]
-
Microwave Digestion System
Reagents and Materials:
-
High purity nitric acid (65-70%)
-
Deionized water (18.2 MΩ·cm)
-
Nickel standard solution (1000 mg/L)
-
Internal standard solution (e.g., Yttrium, Indium)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Digest the sample using a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).
-
After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to volume with deionized water.
-
Prepare a series of calibration standards by diluting the nickel standard solution.
-
Further dilute the sample solution and calibration standards to fall within the linear range of the instrument, adding the internal standard to all solutions.
ICP-MS Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 14 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Monitored Isotopes: ⁵⁸Ni, ⁶⁰Ni
Data Analysis: Construct a calibration curve by plotting the intensity ratio of the nickel isotopes to the internal standard against the concentration of the calibration standards. Determine the concentration of nickel in the sample solution from the calibration curve and calculate the percentage of nickel in the original sample.
Nickel Analysis by AAS (GFAAS)
Objective: To determine the nickel concentration in a this compound sample using Graphite (B72142) Furnace Atomic Absorption Spectrometry.
Instrumentation:
-
Atomic Absorption Spectrometer with a graphite furnace atomizer and background correction (e.g., Zeeman)[7]
Reagents and Materials:
-
High purity nitric acid
-
Deionized water
-
Nickel standard solution (1000 mg/L)
-
Matrix modifier (e.g., palladium nitrate (B79036) and magnesium nitrate solution)[8]
Sample Preparation:
-
Prepare the sample solution as described in the ICP-MS sample preparation section (digestion and dilution).
-
Prepare a series of calibration standards by diluting the nickel standard solution with deionized water containing a small amount of nitric acid to match the sample matrix.
GFAAS Parameters (Typical):
-
Wavelength: 232.0 nm[9]
-
Slit Width: 0.2 nm[9]
-
Drying Temperature: 120°C
-
Pyrolysis Temperature: 800°C[9]
-
Atomization Temperature: 2400°C[9]
-
Injection Volume: 20 µL
Data Analysis: Generate a calibration curve by plotting the absorbance values against the concentration of the standards. Determine the nickel concentration in the sample from this curve.
Formate Analysis by Ion Chromatography (IC)
Objective: To quantify the formate content in a this compound sample using Ion Chromatography with suppressed conductivity detection.[2]
Instrumentation:
-
Ion Chromatograph with a suppressor and conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS11 or Metrosep A Supp 7)[2][10]
Reagents and Materials:
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Formate standard solution (1000 mg/L)
Sample Preparation:
-
Accurately weigh about 100 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Prepare calibration standards by diluting the formate standard solution.
IC Parameters (Typical):
-
Eluent: 3.6 mM Sodium Carbonate[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Suppressed conductivity
Data Analysis: Create a calibration curve by plotting the peak area of the formate standard against its concentration. Calculate the formate concentration in the sample based on its peak area.
Formate Analysis by HPLC
Objective: To determine the formate concentration using HPLC, suitable for laboratories without access to an IC system.
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column or a column designed for organic acid analysis (e.g., Aminex HPX-87H).[11]
Reagents and Materials:
-
Ammonium formate
-
Formic acid[12]
-
Acetonitrile
-
Deionized water
-
Formate standard solution
Sample Preparation:
-
Prepare the sample and standard solutions as described for Ion Chromatography.
HPLC Parameters (Typical):
-
Mobile Phase: 0.1 M Ammonium formate buffer (pH 3.65)[12]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or CAD[5]
Data Analysis: Construct a calibration curve from the peak areas of the formate standards. Determine the concentration of formate in the sample from its peak area.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Efficient separation of acetate and formate by ion chromatography: application to air samples in a cultural heritage environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nemi.gov [nemi.gov]
- 8. oiv.int [oiv.int]
- 9. Nickel- Determination by AAS | OIV [oiv.int]
- 10. balazs.com [balazs.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
A Comparative Analysis of Nickel Formate Synthesis Routes for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthesis route for chemical compounds is critical to ensure product purity, yield, and cost-effectiveness. This guide provides a comparative analysis of four common synthesis routes for nickel formate (B1220265) (Ni(HCOO)₂), a compound often utilized as a precursor for catalysts and in various chemical processes. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific laboratory and industrial applications.
Nickel formate, typically in its dihydrate form (Ni(HCOO)₂·2H₂O), can be synthesized through several pathways, each with distinct advantages and disadvantages. The most prevalent methods involve the reaction of formic acid with nickel(II) salts, the metathetical reaction of a nickel salt with a formate salt, or the direct reaction of nickel metal with formic acid. This guide will delve into the specifics of four such routes:
-
From Nickel(II) Acetate (B1210297) and Formic Acid
-
From Nickel(II) Sulfate (B86663) and Sodium Formate (Metathetical Reaction)
-
From Nickel(II) Carbonate and Formic Acid
-
From Nickel Metal and Formic Acid
Comparative Performance of Synthesis Routes
The choice of synthesis route can significantly impact the final product's characteristics and the efficiency of the process. The following table summarizes the key quantitative data for each of the four synthesis methods.
| Parameter | Route 1: Nickel(II) Acetate | Route 2: Nickel(II) Sulfate & Sodium Formate | Route 3: Nickel(II) Carbonate | Route 4: Nickel Metal |
| Starting Materials | Nickel(II) acetate tetrahydrate, Formic acid | Nickel(II) sulfate, Sodium formate | Basic nickel carbonate, Formic acid | Nickel metal powder, Formic acid |
| Reaction Temperature | 60-80°C, then ice bath | Boiling | Not specified, typically room temp. with stirring | 90-110°C |
| Reaction Time | Approx. 30 minutes | Not specified | Not specified | 4 hours |
| Reported Yield | 86%[1] | Approx. 75%[2] | High (assumed) | Not specified |
| Reported Purity | High (avoids co-precipitation)[1] | Prone to sodium sulfate contamination | High | 99.9%[3] |
| Key Advantages | High purity, fast reaction, easy workup[1] | Utilizes common and inexpensive reagents[2] | Simple acid-base reaction, clean byproducts (CO₂, H₂O) | Direct conversion of metal to salt, very high purity product[3] |
| Key Disadvantages | Nickel acetate can be more expensive than sulfate | Difficult to remove sodium sulfate impurity[2] | Reaction can be vigorous (gas evolution) | Slow reaction, potential for metal passivation[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthesis processes. Below are the experimental protocols for the key synthesis routes discussed.
Route 1: Synthesis from Nickel(II) Acetate and Formic Acid
This method is advantageous for its relatively high yield and the purity of the resulting this compound.[1]
Experimental Protocol:
-
In a 100 x 15 mm tube, dissolve 500 mg of crystalline nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in 2 mL of water.
-
Heat the mixture in a water bath at 60-80°C with stirring until a clear green solution is obtained. This should take less than 5 minutes.
-
To the warm solution, add 1 mL of 99% formic acid.
-
Cool the tube in an ice bath.
-
Add 3 mL of 96% ethanol (B145695) with stirring to precipitate the this compound.
-
Filter the light green microcrystalline precipitate.
-
Wash the precipitate with ethanol (3 x 2 mL) and then with diethyl ether (2 x 2 mL).
-
Dry the final product in the air. This procedure is reported to yield approximately 322 mg (86%) of this compound dihydrate.[1]
Route 2: Synthesis from Nickel(II) Sulfate and Sodium Formate
This metathetical reaction is a common industrial method, though it presents challenges in purification.[2]
Experimental Protocol:
-
Prepare a solution by dissolving 280 lbs of nickel sulfate in approximately 250 lbs of boiling water and filter the solution.
-
In a separate container, dissolve 160 lbs of commercial sodium formate (which may contain sodium carbonate) in 150 lbs of boiling water. Neutralize this solution with formic acid and then filter it.
-
Mix the filtered solutions of nickel sulfate and sodium formate. Add water to bring the specific gravity to about 22° Baumé.
-
Boil and concentrate the mixed solution to a specific gravity of 37-38° Baumé. At this point, the majority of the this compound will have precipitated.
-
Filter the hot solution to separate the this compound precipitate. It is crucial to filter while hot to prevent the co-precipitation of sodium sulfate.
-
Wash the collected this compound with cold water until the washings are substantially free from sodium sulfate.
-
Dry the product at 212-220°F. The reported yield is approximately 151 lbs, which is about 75% of the theoretical yield.[2]
Route 3: Synthesis from Nickel(II) Carbonate and Formic Acid
Experimental Protocol:
-
In a well-ventilated fume hood, slowly add a stoichiometric amount of basic nickel carbonate to a stirred solution of dilute formic acid. The addition should be gradual to control the effervescence from the release of carbon dioxide.
-
Continue stirring the mixture until the nickel carbonate has completely dissolved, and the evolution of gas has ceased.
-
The resulting green solution is then concentrated by heating to induce crystallization of this compound dihydrate.
-
The crystals are collected by filtration, washed with a small amount of cold water, and then dried.
Route 4: Synthesis from Nickel Metal and Formic Acid
This direct synthesis route can produce a very pure product but requires careful control of reaction conditions to overcome the low reactivity of nickel metal.[3]
Experimental Protocol:
-
In a suitable reaction vessel equipped with a stirrer, introduce 120 parts by weight of finely-divided nickel metal and 200 parts by weight of 85% formic acid.
-
Heat the mixture to its boiling point (in the range of 90-110°C) and maintain boiling for four hours with vigorous agitation.
-
After four hours, stop the agitation and allow the unreacted nickel to settle.
-
Decant the suspension containing the this compound product and filter it. The resulting product has been reported to be 99.9% pure this compound dihydrate.[3]
Visualization of Synthesis Workflows
To further clarify the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound Synthesis from Nickel(II) Acetate.
Caption: Workflow for this compound Synthesis from Nickel(II) Sulfate.
Caption: Workflow for this compound Synthesis from Nickel(II) Carbonate.
Caption: Workflow for this compound Synthesis from Nickel Metal.
References
A Comparative Guide to Nickel Formate-Derived Materials for High-Performance Energy Storage
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced energy storage solutions, the performance of electrode materials is paramount. Nickel-based compounds, particularly nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂), are promising candidates for supercapacitors due to their high theoretical capacitance and cost-effectiveness. While various synthesis routes exist for these materials, the use of nickel formate (B1220265) as a precursor offers a unique approach to producing nanostructured electrodes. This guide provides an objective comparison of the performance of nickel formate-derived materials with alternatives synthesized from other common precursors, supported by experimental data.
Performance Comparison of Nickel-Based Supercapacitor Materials
The electrochemical performance of supercapacitor electrode materials is evaluated based on key metrics such as specific capacitance, energy density, power density, and cycling stability. The following tables summarize the performance of nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), and other promising nickel-based materials synthesized from various precursors. While direct performance data for this compound-derived materials is limited in publicly available literature, the data for materials derived from other precursors provide a benchmark for expected performance. The synthesis method significantly influences the material's morphology and, consequently, its electrochemical properties.
Table 1: Performance Comparison of Nickel Oxide (NiO) Based Supercapacitor Electrodes
| Precursor/Method | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| Hydrothermal (from Nickel Nitrate) | 2013.7 | 1 | 45.3 | 1081.9 | 91.1% after 5000 |
| Hydrothermal (from Nickel Nitrate) | 568.7 | 0.5 | 52.4 | 800 | - |
| Solvothermal (from Nickel Acetate) | 473 | 0.5 | - | - | 94% after 3000 |
| Chemical Bath Deposition (from Nickel Sulfate) | 1721 | 40 | - | - | - |
| Electrodeposition (from Nickel Nitrate) | 1876 | 1 | - | - | 97% after 1000 |
Table 2: Performance Comparison of Nickel Hydroxide (Ni(OH)₂) Based Supercapacitor Electrodes
| Precursor/Method | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| Hydrothermal (from Nickel Nitrate) | 2814 | 3 | - | - | - |
| Chemical Bath Deposition (from Nickel Chloride) | 187.46 (mAh/g) | 10 (mV/s) | - | - | 96% after 2000 |
| Hydrothermal (from Nickel Nitrate on Ni Foam) | 2207 | 1 | 24.5 | 375 | 90.4% after 5000 |
| Hydrothermal (Graphene Oxide assisted) | 3328.7 | 1.5 | - | - | 90.6% after 5000 |
Table 3: Performance Comparison of Other Nickel-Based Supercapacitor Electrodes
| Material | Precursor/Method | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| Nickel Sulfide (Ni₃S₂) | Hydrothermal (on Ni Foam) | 2648.8 | 1 | 97.8 | 801.8 | 88.3% after 5000 |
| Nickel-Cobalt LDH | Solvothermal (on Ni Foam) | 4392 | 0.44 | 51.1 | 777 | 72.2% after 10000 |
| Nickel-Cobalt Sulfide (NCS) | Electrodeposition and Hydrothermal | 2105 | 2 | 23.73 | 400 | 65.1% after 3000 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings. Below are representative methodologies for the synthesis of nickel-based electrode materials and their electrochemical characterization.
Synthesis of NiO Nanoflakes from this compound (Hypothetical Protocol)
This protocol describes a general approach for synthesizing NiO nanoflakes using this compound as a precursor, based on common thermal decomposition methods for metal formates.
-
Preparation of this compound Precursor: this compound dihydrate (Ni(HCOO)₂·2H₂O) is used as the starting material.
-
Thermal Decomposition: The this compound powder is placed in a ceramic boat and heated in a tube furnace under a controlled atmosphere (e.g., air or an inert gas like nitrogen).
-
Calcination: The furnace is ramped to a target temperature (e.g., 300-500 °C) and held for a specific duration (e.g., 2-4 hours) to allow for the complete decomposition of the formate into nickel oxide.
-
Cooling and Collection: The furnace is then cooled down to room temperature, and the resulting NiO powder is collected for characterization and electrode fabrication.
Electrode Preparation and Electrochemical Measurements
A standardized three-electrode system is typically employed to evaluate the electrochemical performance of the synthesized materials.
-
Working Electrode Preparation: The active material (e.g., NiO powder) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. The slurry is then coated onto a current collector (e.g., nickel foam), dried, and pressed.
-
Three-Electrode Cell Assembly: The prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) are assembled in an electrochemical cell containing an aqueous electrolyte (e.g., 2 M KOH).
-
Electrochemical Analysis: The cell is connected to an electrochemical workstation to perform the following tests:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the potential window.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Cycling Stability Test: To evaluate the long-term performance of the electrode over a large number of charge-discharge cycles.
-
Visualizing the Process and Performance
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the relationships between different performance metrics.
Caption: Experimental workflow for synthesis and electrochemical evaluation.
Caption: Key metrics for evaluating nickel-based electrode performance.
A Comparative Guide to the Magnetic Behavior of Nickel Formate and Cobalt Formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the magnetic properties of nickel formate (B1220265) and cobalt formate, focusing on their behavior as magnetic materials. The information presented is based on experimental data from peer-reviewed scientific literature.
Overview of Magnetic Properties
Both nickel formate (Ni(HCOO)₂) and cobalt formate (Co(HCOO)₂) are metal-organic frameworks that exhibit interesting magnetic properties at low temperatures. Their magnetic behavior is primarily dictated by the electronic configuration of the divalent metal ions (Ni²⁺ and Co²⁺) and the superexchange interactions mediated by the formate ligands. Both compounds are known to order antiferromagnetically at low temperatures, meaning that the magnetic moments of adjacent metal ions align in an anti-parallel fashion. However, subtle differences in their crystal structures and electronic properties lead to distinct magnetic characteristics.
Quantitative Comparison of Magnetic Properties
The key magnetic parameters for the dihydrate forms of this compound and cobalt formate are summarized in the table below. It is important to note that the magnetic properties can be sensitive to the specific crystalline form and the presence of water of hydration.
| Magnetic Property | This compound Dihydrate (Ni(HCOO)₂·2H₂O) | Cobalt Formate Dihydrate (Co(HCOO)₂·2H₂O) |
| Magnetic Ordering | Canted Antiferromagnetism | Antiferromagnetism |
| Néel Temperature (Tₙ) | ~15.5 K[1] | ~5 K |
| Effective Magnetic Moment (µₑₗₗ) | ~3.35 µₒ (for a related compound)[2] | ~4.5 - 5.2 µₒ (typical for octahedral Co²⁺) |
| Magnetic Structure | Comprises two canted antiferromagnetic sublattices.[3] | Antiferromagnetic planar structure intercalated by paramagnetic Co ions below 5 K.[3] |
Detailed Magnetic Behavior
This compound
This compound dihydrate undergoes a transition to a magnetically ordered state at a Néel temperature of approximately 15.5 K.[1] Below this temperature, it exhibits weak ferromagnetism due to the canting of the antiferromagnetically coupled magnetic moments. This canting arises from the specific arrangement of the nickel ions and the formate ligands in the crystal lattice. The magnetic structure is complex, consisting of two distinct magnetic sublattices.[3]
Cobalt Formate
Cobalt formate dihydrate also displays antiferromagnetic ordering at low temperatures, with a Néel temperature of around 5 K. Below this temperature, it adopts an antiferromagnetic structure where layers of antiferromagnetically coupled cobalt ions are separated by layers of paramagnetic cobalt ions.[3] The effective magnetic moment of cobalt(II) in an octahedral environment is typically higher than the spin-only value due to a significant orbital contribution to the magnetic moment.
Experimental Protocols
The magnetic properties of nickel and cobalt formate are typically characterized using the following experimental techniques:
Synthesis of this compound and Cobalt Formate
A common method for the synthesis of these metal formates is through the reaction of the corresponding metal salt (e.g., nickel acetate (B1210297) or cobalt nitrate) with formic acid. For instance, this compound can be obtained by reacting nickel(II) hydroxide (B78521) with formic acid[4]. Similarly, cobalt formate can be synthesized by reacting cobalt(II) nitrate (B79036) with formic acid. The dihydrate crystals are then typically obtained by slow evaporation of the aqueous solution.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements as a function of temperature and applied magnetic field are crucial for determining the magnetic ordering temperature and the effective magnetic moment.
1. Superconducting Quantum Interference Device (SQUID) Magnetometry:
-
Principle: A SQUID magnetometer is a highly sensitive instrument used to measure very small magnetic fields. It is the preferred method for detailed magnetic characterization of materials.
-
Procedure:
-
A polycrystalline sample of the metal formate is placed in a sample holder.
-
The sample is cooled down to a low temperature (typically around 2 K) in the absence of an external magnetic field (Zero-Field-Cooled, ZFC).
-
A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is slowly increased.
-
The sample is then cooled back down to the base temperature in the presence of the same magnetic field (Field-Cooled, FC), and the magnetic moment is measured again as the temperature is increased.
-
The magnetic susceptibility (χ) is calculated from the measured magnetic moment. The Néel temperature is identified as the temperature at which the ZFC susceptibility shows a sharp peak.
-
Isothermal magnetization measurements (M vs. H) are also performed at various temperatures to study the magnetic field dependence of the magnetization.
-
2. Gouy Method:
-
Principle: This method involves measuring the change in weight of a sample when it is placed in a magnetic field. It is a less sensitive but simpler technique compared to SQUID magnetometry.
-
Procedure:
-
A long, cylindrical sample tube is filled with the powdered metal formate.
-
The tube is suspended from a balance, with one end positioned between the poles of an electromagnet and the other end in a region of negligible magnetic field.
-
The apparent weight of the sample is measured with the magnetic field off and then with the magnetic field on.
-
The change in weight is proportional to the magnetic susceptibility of the sample.
-
Experimental Workflow Diagram
References
A Comparative Environmental Impact Assessment of Nickel Formate and Its Alternatives
This guide provides a comprehensive comparison of the environmental impact of nickel formate (B1220265) against common alternatives used in catalysis and electroplating. The assessment is based on available ecotoxicological data and life cycle analyses to support informed decision-making for researchers, scientists, and professionals in drug development and chemical manufacturing.
Environmental and Health Profile of Nickel Formate
This compound (Ni(HCOO)₂) is classified as a substance that may be hazardous to the environment and is a suspected carcinogen.[1] Like other nickel compounds, its toxicity is primarily linked to the bioavailability of the nickel ion (Ni²⁺), which is considered the most toxic form of nickel in the environment.[2] Exposure to this compound dust can cause irritation to the skin, eyes, and respiratory tract.[1][3] Furthermore, it is labeled as very toxic to aquatic life with long-lasting effects.[4]
The manufacturing process for this compound has traditionally involved the reaction of nickel carbonate (precipitated from nickel sulfate) with formic acid, which can result in impurities from by-product salts.[5] While methods exist to produce higher purity this compound through the direct action of formic acid on nickel metal, the overall environmental footprint is influenced by the sourcing and processing of the initial nickel raw materials.[5]
Quantitative Ecotoxicity Data: A Comparative Overview
The environmental risk of any chemical is often quantified by its toxicity to various organisms. The following table summarizes acute toxicity data for different nickel compounds, providing a basis for comparison. It's important to note that the anion associated with the nickel ion can influence its bioavailability and, consequently, its toxicity.[6]
Table 1: Comparative Acute Toxicity of Nickel Compounds
| Compound | Test Organism | Endpoint (96 hours) | Value (mg/L) | Reference |
| Nickel (unspecified salt) | Diaptomus forbesi (Crustacean) | LC50 | 5.43 | [7] |
| Nickel (unspecified salt) | Cyprinus carpio (Fish) | LC50 | 14.70 | [7] |
| Nickel (unspecified salt) | Branchiura sowerbyi (Worm) | LC50 | 19.73 | [7] |
| Nickel Chloride (NiCl₂) | Daphnia magna (Crustacean) | EC50 (Immobilisation) | 0.51 | Not specified in snippets |
| Nickel Sulfate (B86663) (NiSO₄) | Daphnia magna (Crustacean) | EC50 (Immobilisation) | 1.09 | Not specified in snippets |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the sample population.
A study on maize seedlings demonstrated that the toxicity of different nickel compounds, when introduced to the soil, ranked in the descending order of: Ni(II)-EDTA > NiCl₂ > Ni(II)-citrate > Ni(CH₃COO)₂ > NiSO₄.[6] This highlights that the chemical form of nickel significantly impacts its ecotoxicity.[6]
Life Cycle Assessment (LCA) of Nickel Production
The overall environmental impact of using this compound or its alternatives is heavily influenced by the upstream processes of nickel mining and refining. Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life. Nickel production is an energy-intensive process with significant contributions to global warming potential (GWP) and primary energy demand (PED).[8][9][10]
The environmental impact varies significantly depending on the type of ore processed. Processing sulfidic ores is generally less energy-intensive than processing lateritic (oxidic) ores.[9][11]
Table 2: Life Cycle Assessment Data for Nickel Product Production (Cradle-to-Gate)
| Product | Primary Energy Demand (PED) (MJ/kg Ni) | Global Warming Potential (GWP) (kg CO₂-eq/kg Ni) | Primary Ore Type | Reference |
| Class 1 Nickel | 147 | ~10-15 | Primarily Sulfidic (86%) | [9] |
| Nickel in Ferronickel | 485 | ~30-40 | Oxidic | [9] |
*GWP values are estimated based on PED and general findings from LCA studies. The production of nickel powder from virgin materials is the primary driver of environmental impact, accounting for 96% of carbon emissions in its life cycle.[12]
Alternatives to this compound in Key Applications
Catalysis
This compound is used to produce finely powdered nickel catalysts for hydrogenation reactions.[13][14] Alternatives to nickel-based catalysts are being explored to reduce reliance on potentially toxic and environmentally burdensome metals.
-
Other Nickel Salts: Nickel chloride and sulfate are also used as catalyst precursors. As shown in Table 1 and the study on maize seedlings, their environmental toxicity profiles differ, which should be a consideration in catalyst selection.[6]
-
Earth-Abundant Metal Catalysts: Catalysts based on iron, copper, and zinc are considered more sustainable alternatives to precious metals and can also be alternatives to nickel.[15] A comprehensive assessment of 18 heterogeneous metal catalysts ranked ruthenium, iron, and molybdenum as the most favorable "green" alternatives, while nickel, cobalt, and rhodium were among the least favorable.[16]
-
Palladium-free Alternatives: For specific reactions like alkyne semi-hydrogenation, silica-supported nickel nanoparticles have been developed as a lead- and palladium-free alternative to the traditional Lindlar catalyst.[17]
Electroplating
Nickel plating is used for corrosion resistance, wear resistance, and decorative finishes. While this compound itself is less common as the primary salt in electroplating baths compared to nickel sulfamate (B1201201) and nickel chloride, the general environmental concerns of nickel apply.
-
Alternative Nickel Salts: Nickel sulfamate and nickel methanesulfonate (B1217627) are common in electroplating, each offering different deposit properties like internal stress.[18] From an environmental standpoint, the key concern remains the nickel ion in the wastewater effluent.
-
Bronze (Copper-Tin/Zinc) Plating: For many decorative and some technical applications, bronze plating is a logical and cost-effective replacement for nickel intermediate layers.[19]
-
Palladium Plating: Palladium can be substituted for nickel as an intermediate layer to avoid nickel allergy issues and provides excellent corrosion resistance, though it is a more costly alternative.[19]
-
Boron-Free Plating Baths: Traditional nickel electroplating baths (Watts bath) use boric acid. A citrate-based bath has been proposed as an alternative to avoid boron in effluent. However, a life cycle assessment revealed that the citrate (B86180) bath had a greater overall environmental impact because the citric acid chelates with nickel, making it harder to remove from wastewater and leading to higher nickel discharge.[20]
Experimental Protocols
Protocol 1: Acute Aquatic Toxicity Testing (e.g., OECD 203, Fish, Acute Toxicity Test)
This protocol outlines a general procedure for determining the acute toxicity (LC50) of a substance to fish.
-
Goal and Scope: To determine the median lethal concentration (LC50) of a chemical (e.g., this compound) to a specific fish species over a 96-hour exposure period.
-
Test Organism: A standard species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is selected. Fish are acclimatized to laboratory conditions.
-
Preparation of Test Solutions: A series of concentrations of the test substance are prepared by dissolving it in dilution water. A control group (dilution water only) is also prepared. Concentrations are typically arranged in a geometric series.
-
Exposure: A set number of fish (e.g., 10) are randomly assigned to each test concentration and the control. They are exposed to the solutions in test chambers for 96 hours under controlled conditions (temperature, light, dissolved oxygen).
-
Observation: Mortalities and any sublethal effects are recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using statistical methods like Probit analysis.
Protocol 2: Cradle-to-Gate Life Cycle Assessment (LCA)
This protocol describes the standardized framework for conducting an LCA study according to ISO 14040/14044 standards.
-
Goal and Scope Definition: The purpose of the study, the functional unit (e.g., production of 1 kg of nickel), and the system boundaries are defined. A "cradle-to-gate" assessment includes all processes from raw material extraction (cradle) to the point where the product leaves the factory (gate).[8][21]
-
Life Cycle Inventory (LCI): This phase involves collecting data on all inputs (e.g., energy, water, raw materials) and outputs (e.g., emissions to air, water, soil; products; waste) for all processes within the system boundaries.[12]
-
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. This involves:
-
Classification: Assigning LCI results to relevant environmental impact categories (e.g., GWP, acidification potential).
-
Characterization: Converting and aggregating the LCI results within each category to a common unit (e.g., converting greenhouse gas emissions to kg CO₂-equivalents for the GWP category).
-
Visualizations
Caption: A flowchart of the experimental workflow for determining the 96-hour LC50 value.
Caption: The process by which nickel ions can lead to oxidative stress and cellular damage.
Caption: The four iterative phases of a Life Cycle Assessment as defined by ISO 14040.
Conclusion
The environmental impact of this compound is significant, with classifications for carcinogenicity and high aquatic toxicity. When comparing it to alternatives, several key points emerge:
-
Toxicity is Ion-Specific: The primary toxic agent is the Ni²⁺ ion, but the associated anion (formate, chloride, sulfate, etc.) can modulate its bioavailability and resulting ecotoxicity.[2][6]
-
Upstream Impacts Dominate: For any nickel compound, the most significant environmental burdens, particularly in terms of energy consumption and greenhouse gas emissions, arise from the mining and refining of nickel ore.[9] The choice of ore type (sulfidic vs. lateritic) has a greater impact than the choice of the final nickel salt.[9][11]
-
Viable Alternatives Exist: In catalysis, catalysts based on more benign, earth-abundant metals like iron and molybdenum present a greener alternative to nickel-based systems.[15][16] In electroplating, bronze and palladium alloys are effective substitutes for nickel, mitigating risks related to both environmental discharge and human health (e.g., nickel allergies).[19]
Ultimately, while optimizing processes to use less hazardous nickel salts is beneficial, a more substantial environmental gain is achieved by replacing nickel altogether with greener alternatives where technologically and economically feasible.
References
- 1. gelest.com [gelest.com]
- 2. mdpi.com [mdpi.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2576072A - Manufacture of this compound - Google Patents [patents.google.com]
- 6. A Comparative Study on the Uptake and Toxicity of Nickel Added in the Form of Different Salts to Maize Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deposition, acute toxicity, and bioaccumulation of nickel in some freshwater organisms with best-fit functions modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Assessment of life cycle based environmental footprints from nickel processing - Monash University - Figshare [bridges.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Life cycle assessment of nickel products | Semantic Scholar [semanticscholar.org]
- 11. Nickel: A Green Energy Necessity With Environmental Risks | Maplecroft [maplecroft.com]
- 12. continuumpowders.com [continuumpowders.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - Catalytic Transfer Hydrogenation with an Aqueous Metal Salt & Phase Transfer Catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nmfrc.org [nmfrc.org]
- 19. p2infohouse.org [p2infohouse.org]
- 20. researchgate.net [researchgate.net]
- 21. canadacommons.ca [canadacommons.ca]
A Comparative Guide to the Synthesis of Nickel Formate: Evaluating Reproducibility and Scalability
For researchers and professionals in drug development and materials science, the reliable and scalable synthesis of precursor materials is paramount. Nickel formate (B1220265), a key precursor for catalysts and nickel-based materials, can be synthesized through various methods, each with distinct advantages and disadvantages in terms of reproducibility, scalability, yield, and purity. This guide provides an objective comparison of the most common synthesis routes to nickel formate, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound is a trade-off between desired purity, required scale, and economic considerations. The four most prevalent methods are the reaction of formic acid with nickel(II) acetate (B1210297), nickel(II) sulfate (B86663) (in the presence of sodium formate), nickel metal, and nickel(II) hydroxide (B78521) or carbonate. A summary of key quantitative parameters for these methods is presented in Table 1.
| Synthesis Method | Typical Yield | Reported Purity | Scale | Key Advantages | Key Disadvantages |
| Nickel(II) Acetate + Formic Acid | ~86%[1] | High | Lab-scale | High purity, easy work-up[1][2] | Higher cost of nickel acetate |
| Nickel(II) Sulfate + Sodium Formate | ~75%[3] | Moderate | Industrial | Lower cost raw materials[3] | Potential for sulfate co-precipitation, requiring hot filtration[3] |
| Nickel Metal + Formic Acid | High (not specified) | >99.9%[4] | Industrial | High purity product, continuous process possible[4] | Requires elevated temperatures and vigorous agitation, slow initial reaction rate[4] |
| Nickel(II) Hydroxide/Carbonate + Formic Acid | Variable | Moderate to High | Industrial | Utilizes common nickel salts | Can result in contamination with by-product salts if starting materials are impure[4] |
Table 1. Comparison of Key Performance Indicators for this compound Synthesis Methods.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and scaling of any synthesis. Below are the experimental protocols for the key methods discussed.
Method 1: From Nickel(II) Acetate and Formic Acid
This method is well-suited for laboratory-scale synthesis where high purity is a priority.
Protocol:
-
Dissolve 5.0 g of nickel(II) acetate tetrahydrate in 20 mL of deionized water in a 100 mL flask.
-
Heat the mixture to 60-80 °C with stirring until a clear green solution is obtained.
-
Add 10 mL of 99% formic acid to the warm solution.
-
Cool the mixture in an ice bath to precipitate the this compound.
-
Add 30 mL of 96% ethanol (B145695) with stirring to enhance precipitation.
-
Filter the light green microcrystalline precipitate.
-
Wash the product with ethanol (3 x 20 mL) and diethyl ether (2 x 20 mL).
-
Dry the product in a vacuum oven at 50 °C.
Method 2: From Nickel(II) Sulfate and Sodium Formate
This metathetical reaction is a common choice for larger-scale industrial production due to the lower cost of the starting materials.
Protocol:
-
Dissolve 280 lbs of nickel sulfate in approximately 250 lbs of boiling water and filter the solution.
-
In a separate vessel, dissolve 160 lbs of sodium formate in 150 lbs of boiling water, neutralize any sodium carbonate impurity with formic acid, and filter.
-
Mix the two filtered solutions and add water to adjust the specific gravity to about 22° Baumé.
-
Boil and concentrate the solution to a specific gravity of 37-38° Baumé, at which point the majority of the this compound will have precipitated.
-
Filter the hot solution to separate the this compound crystals. It is crucial to filter while hot to prevent the co-precipitation of sodium sulfate.[3]
-
Wash the collected this compound with cold water until the washings are substantially free of sodium sulfate.
-
Dry the product at 100-105 °C.
Method 3: From Nickel Metal and Formic Acid
This method was developed to overcome the purity issues of the carbonate route and the slow reaction rates of direct acid-metal reactions at lower temperatures. It is suitable for continuous industrial production of high-purity this compound.
Protocol:
-
Establish a reaction mixture of finely-divided nickel metal, water, and formic acid in a reaction vessel equipped with a vigorous agitator.
-
Maintain the temperature of the mixture between 90 °C and 110 °C.
-
Continue the reaction with continuous agitation. The solid this compound will precipitate as the solution becomes saturated.
-
Withdraw a slurry containing the suspended this compound and unreacted nickel metal.
-
Separate the unreacted, denser nickel metal from the this compound slurry by mechanical means (e.g., settling or hydrocyclone).
-
Return the unreacted nickel metal to the reaction vessel.
-
Filter the this compound from the remaining slurry and dry the product.
Method 4: From Nickel(II) Hydroxide or Carbonate and Formic Acid
This is a straightforward acid-base neutralization reaction. The reaction of nickel(II) hydroxide with formic acid is represented by the following equation: Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O.[1]
Protocol (General):
-
Slowly add formic acid to a stirred aqueous slurry of nickel(II) hydroxide or nickel(II) carbonate.
-
Continue adding formic acid until the nickel salt is completely dissolved, indicating the formation of this compound.
-
Heat the solution to concentrate it and induce crystallization.
-
Cool the solution to allow for complete crystallization.
-
Filter the this compound crystals, wash with cold water, and dry.
Reproducibility and Scalability
Reproducibility is highest in methods that proceed to completion with easily separable products. The reaction of nickel(II) acetate with formic acid (Method 1) offers excellent reproducibility on a lab scale due to the high solubility of the acetate starting material and the straightforward precipitation of the formate product.[2] The direct reaction of nickel metal with formic acid (Method 3) also demonstrates high reproducibility in terms of product purity once the reaction conditions are optimized.[4] The metathetical reaction (Method 2) can suffer from lower reproducibility in purity due to the potential for co-precipitation of sodium sulfate if the filtration temperature and concentration are not carefully controlled.[3] The nickel carbonate/hydroxide route (Method 4) is generally reproducible, but the purity of the final product is highly dependent on the purity of the starting nickel salt.
Scalability is a major consideration for industrial applications. While Method 1 is simple, the cost of nickel acetate can be prohibitive for large-scale production. Methods 2 and 3 are both demonstrated at an industrial scale. The process using nickel sulfate and sodium formate (Method 2) is a batch process that requires careful control of concentration and temperature during filtration to ensure product quality.[3] The method using nickel metal (Method 3) has been developed as a continuous process, which is often more efficient and cost-effective for large-scale manufacturing.[4] This process, however, requires specialized equipment to handle the high temperatures, vigorous agitation, and separation of unreacted nickel. The scalability of the nickel carbonate/hydroxide method (Method 4) is generally good, as it is a simple acid-base reaction, though heat management during the exothermic neutralization can be a factor at large scales.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of this compound.
Caption: Workflow for this compound Synthesis from Nickel(II) Acetate.
Caption: Workflow for this compound Synthesis from Nickel(II) Sulfate.
Caption: Continuous Workflow for High Purity this compound Synthesis from Nickel Metal.
References
Safety Operating Guide
Proper Disposal of Nickel Formate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of nickel formate (B1220265) is paramount for laboratory safety and compliance. Nickel formate, and nickel compounds in general, are recognized for their potential health hazards, including being suspected carcinogens, skin sensitizers, and causing organ damage through prolonged or repeated exposure.[1][2] Therefore, proper handling and disposal as hazardous waste are imperative.[3]
This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all safety precautions are understood and followed.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[4][5] In case of inadequate ventilation or the generation of dust, respiratory protection (a NIOSH-certified dust and mist respirator) is necessary.[2][4]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4][6]
-
Handling: Avoid creating dust.[4] Do not breathe dust, fumes, or spray.[1] Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Step-by-Step Disposal Protocol
The following procedures outline the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on established guidelines for handling heavy metal compounds and general laboratory chemical waste.
-
Waste Identification and Classification:
-
Treat all this compound waste, including empty containers, as hazardous waste.[3]
-
Due to the presence of nickel, it falls under the category of heavy metal waste.[3]
-
Consult your institution's specific guidelines and local, regional, and national hazardous waste regulations for complete and accurate classification.[1][7]
-
-
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [3][4] It is very toxic to aquatic life with long-lasting effects.[1]
-
Collect solid this compound waste and any materials used for spill cleanup (e.g., sand, vermiculite) in a designated, chemically compatible, and properly labeled hazardous waste container.[3][8][9] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3]
-
Ensure the container is in good condition and can be securely sealed.[3]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents.[1][9]
-
-
Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name ("this compound"), any other components of the waste, and the accumulation start date.[3]
-
Store the sealed container in a designated satellite accumulation area within the laboratory, away from general work areas.[3] The storage area should be cool, dry, and well-ventilated.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1][3][4]
-
Provide them with accurate information about the waste composition.
-
Do not attempt to transport the hazardous waste yourself.[3]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Dry Spill: With a clean shovel, carefully place the material into a clean, dry, and labeled container for disposal.[8] Avoid generating dust.[8]
-
Large Spill: Cover the spill with a plastic sheet or tarp to minimize spreading.[8] Dike the area far ahead of the spill for later disposal.[8] Prevent the spill from entering waterways, sewers, or confined areas.[8]
-
Cleanup: Use an absorbent material like sand or vermiculite (B1170534) for cleanup and place it in the hazardous waste container.[9]
-
Ventilation: Ensure adequate ventilation.[1]
-
Reporting: Advise local authorities if significant spillages cannot be contained.[1]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, state, and federal regulations and will vary, the following table summarizes key hazard information for this compound.
| Parameter | Value | Reference |
| Chemical Name | Nickel(II) formate dihydrate | [1] |
| CAS Number | 15694-70-9 | [1] |
| Physical State | Solid (Crystalline) | [4][8] |
| Hazards | Suspected of causing cancer, May cause genetic defects, May damage fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure, May cause allergy or asthma symptoms or breathing difficulties if inhaled, May cause an allergic skin reaction, Very toxic to aquatic life with long-lasting effects. | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. media.laballey.com [media.laballey.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. giantchemsolutions.com [giantchemsolutions.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. oxfordlabchem.com [oxfordlabchem.com]
Personal protective equipment for handling Nickel formate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials like nickel formate (B1220265). This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and compliant research environment.
WARNING: Nickel formate is a hazardous substance.[1] It is classified as a carcinogen, a skin and respiratory sensitizer, and is toxic to aquatic life with long-lasting effects.[1][2][3] Always handle this chemical with extreme caution and adhere to the safety protocols outlined below.
Hazard Identification and Personal Protective Equipment (PPE)
Proper hazard identification is the first step in safe handling. The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.[4] Symptoms of overexposure can include skin irritation or rash, respiratory difficulties, dizziness, and nausea.[1]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| OSHA PEL (as Ni) | 1 mg/m³ | [3][5] |
| ACGIH TLV (inhalable fraction, as Ni) | 0.1 mg/m³ | [5] |
| NIOSH REL (as Ni) | 0.015 mg/m³ (10-hr TWA) | [6] |
| IDLH (as Ni) | 10 mg/m³ | [5] |
| Appearance | Odorless green solid | [5] |
Mandatory Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation or when dust is formed, a NIOSH/MSHA approved respirator is required.[1][7] A NIOSH-certified dust and mist (teal cartridge) respirator is recommended.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][8][9] Contact lenses should not be worn when handling this chemical.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves are required to prevent skin contact.[2][3]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][2] This includes a lab coat, long pants, and closed-toe shoes.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before starting any work.[1]
-
Ensure a designated handling area is equipped with a chemical fume hood or other appropriate exhaust ventilation.[4]
-
Verify that an emergency eye wash station and safety shower are readily accessible.[2]
-
Put on all required PPE as specified above.
-
-
Handling:
-
Storage:
Disposal Plan
All this compound waste, including contaminated consumables and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a clearly labeled, sealed container.
-
Disposal Procedure: Dispose of the waste through an approved hazardous waste disposal plant.[1] Do not dispose of it in the regular trash or pour it down the drain.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, get medical advice.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, carefully sweep up the solid material and place it in a suitable container for disposal.[2][8] Avoid creating dust.[2] For large spills, contain the spill and prevent it from entering waterways.[8]
Caption: Logical relationship for managing this compound hazards.
References
- 1. media.laballey.com [media.laballey.com]
- 2. gelest.com [gelest.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. Nickel(II) formate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
